molecular formula C2H6NiO3 B148083 Nickel acetate tetrahydrate CAS No. 6018-89-9

Nickel acetate tetrahydrate

Cat. No.: B148083
CAS No.: 6018-89-9
M. Wt: 136.76 g/mol
InChI Key: GRNFHGJTPWYDPE-UHFFFAOYSA-N
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Description

Nickel acetate tetrahydrate, also known as this compound, is a useful research compound. Its molecular formula is C2H6NiO3 and its molecular weight is 136.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6018-89-9

Molecular Formula

C2H6NiO3

Molecular Weight

136.76 g/mol

IUPAC Name

acetic acid;nickel;hydrate

InChI

InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

InChI Key

GRNFHGJTPWYDPE-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2]

Canonical SMILES

CC(=O)O.O.[Ni]

Other CAS No.

6018-89-9

Pictograms

Irritant; Health Hazard

Synonyms

(CH3COO)2Ni.4H2O

Origin of Product

United States

Foundational & Exploratory

Nickel acetate tetrahydrate chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of nickel acetate (B1210297) tetrahydrate, a moderately water-soluble crystalline nickel source. It details the compound's chemical formula, structure, and key physicochemical properties. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization, making it a valuable resource for laboratory and development settings.

Chemical Formula and Structure

Nickel(II) acetate tetrahydrate is a coordination compound with the chemical formula Ni(CH₃COO)₂·4H₂O .[1][2] Its systematic IUPAC name is nickel(2+) diacetate tetrahydrate.[3] The structure has been elucidated through single-crystal X-ray diffraction studies.[4][5]

The crystal structure is monoclinic, with the space group P2₁/c.[4][5][6] In this arrangement, the central nickel(II) ion is octahedrally coordinated.[4][5] Four coordination sites are occupied by water molecules, and the remaining two are occupied by oxygen atoms from the two monodentate acetate ligands.[4][5] The resulting complex, trans-[Ni(H₂O)₄(CH₃COO)₂], forms a three-dimensional network stabilized by extensive intermolecular and intramolecular hydrogen bonds.[5][7]

cluster_Ni_coordination Coordination Sphere of Ni(II) Ni Ni(II) H2O_1 H₂O Ni->H2O_1 axial H2O_2 H₂O Ni->H2O_2 axial H2O_3 H₂O Ni->H2O_3 equatorial H2O_4 H₂O Ni->H2O_4 equatorial Ac_1 CH₃COO⁻ Ni->Ac_1 equatorial Ac_2 CH₃COO⁻ Ni->Ac_2 equatorial

Figure 1: Coordination sphere of the Nickel(II) ion.

Physicochemical Properties

Nickel acetate tetrahydrate presents as green prismatic crystals or a green powder with a faint odor of acetic acid.[1][2][8] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula Ni(CH₃COO)₂·4H₂O or C₄H₁₄NiO₈[3][9][10]
CAS Number 6018-89-9[3][4][11]
Molecular Weight 248.84 g/mol [3][9][11]
Appearance Green crystalline solid[2][8]
Odor Slight acetic acid odor[4][8]
Density 1.744 g/cm³[4][8]
Solubility in Water 17 g/100 mL (at 20°C)[2][8]
Solubility (Other) Sparingly soluble in alcohol[8]
Decomposition Point Decomposes upon heating; loses water above 120°C[8][12]
Crystal System Monoclinic[4][5][6]
Space Group P2₁/c[4][5][6]
Unit Cell Parameters a=4.764 Å, b=11.771 Å, c=8.425 Å, β=93.6°[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible research.

Protocol 1: Synthesis from Nickel Carbonate

This method is adapted from common laboratory and industrial preparations.[1][4][8]

  • Reaction: To a suitable reaction vessel, add a 15% (w/w) aqueous solution of acetic acid. While stirring, slowly add basic nickel carbonate (NiCO₃) in stoichiometric amounts. The reaction is characterized by the evolution of CO₂ gas.

  • Completion & Filtration: Continue stirring until the gas evolution ceases, indicating the completion of the reaction. Filter the resulting nickel acetate solution to remove any unreacted nickel carbonate or other solid impurities. The filtrate should have a pH of approximately 4.2.[1]

  • Concentration: Gently heat the solution to concentrate it. For industrial scales, the solution is often concentrated until it reaches a specific gravity of around 1.15.[1]

  • Crystallization: Transfer the hot, concentrated solution to a crystallization tank. Initiate stirring and add a small amount of concentrated acetic acid.[1] Cool the solution slowly and controllably. A typical cooling profile involves reducing the temperature to 23°C at a rate of 5.5°C per hour and holding it at that temperature for 12 hours to maximize crystal growth.[1]

  • Isolation & Drying: Separate the resulting green crystals from the mother liquor via centrifugation or vacuum filtration. The crystals are then dried to yield the final this compound product.

Reactants Nickel Carbonate + Acetic Acid Reaction Reaction & Stirring (CO₂ Evolution) Reactants->Reaction Filtration Filtration (Remove Impurities) Reaction->Filtration Concentration Concentration (Heating) Filtration->Concentration Crystallization Controlled Cooling & Crystallization Concentration->Crystallization Isolation Isolation (Centrifugation / Filtration) Crystallization->Isolation Product Nickel Acetate Tetrahydrate Crystals Isolation->Product

References

Solubility of Nickel Acetate Tetrahydrate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel acetate (B1210297) tetrahydrate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative information, detailing robust experimental protocols for determining solubility, and outlining the key factors that influence the dissolution of this compound.

Introduction

Nickel(II) acetate tetrahydrate, Ni(CH₃COO)₂·4H₂O, is a green crystalline solid with a slight acetic acid odor.[1][2] It finds applications in various fields, including as a catalyst, a mordant in textiles, in electroplating, and as a precursor for the synthesis of other nickel compounds.[1][2][3] For many of these applications, particularly in catalysis, materials science, and drug development, understanding its solubility in non-aqueous media is crucial. This guide aims to provide a thorough understanding of this property.

Qualitative Solubility Data

The solubility of nickel acetate tetrahydrate in organic solvents is not extensively documented with precise quantitative values in readily available chemical literature. However, a compilation of qualitative descriptions from various sources is presented in Table 1. It is important to note the inconsistencies and occasional contradictions in the reported data, highlighting the need for empirical determination for specific applications.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility DescriptionSource(s)
Methanol (B129727)Soluble[4][5]
Ethanol (B145695)Soluble, Sparingly Soluble, Insoluble[1][2][3][4][6]
Alcohol (general)Soluble, Sparingly Soluble[1][2][3]
Diethyl EtherInsoluble[4]
n-OctanolInsoluble
TolueneInsoluble[4]

Note: The conflicting reports on ethanol solubility underscore the importance of experimental verification.

Factors Influencing Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex process governed by several interrelated factors. A fundamental principle is that "like dissolves like," meaning polar solvents are more likely to dissolve polar or ionic compounds, while nonpolar solvents favor nonpolar solutes. The key factors are visualized in the diagram below.

G Factors Influencing Solubility of Ionic Salts in Organic Solvents cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Lattice_Energy Lattice Energy Solubility->Lattice_Energy inversely proportional to Polarity Polarity (Dielectric Constant) Solubility->Polarity directly proportional to Temperature Temperature Solubility->Temperature generally increases with Ion_Size Ion Size Lattice_Energy->Ion_Size Hydration_Water Presence of Water of Hydration H_Bonding Hydrogen Bonding Capability Polarity->H_Bonding Molecular_Size Molecular Size & Shape Pressure Pressure

Caption: Key factors influencing the solubility of ionic salts.

Experimental Protocols for Solubility Determination

Given the lack of definitive quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems experimentally. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the precise measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period to ensure that equilibrium is reached and the solution is saturated. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker). The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition temperature of the solute, or in a vacuum oven).

  • Drying and Weighing: After the solvent has been completely removed, the container with the solid residue is dried to a constant weight in an oven at an appropriate temperature. The container is then cooled in a desiccator to prevent moisture absorption and weighed accurately.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

UV-Visible Spectrophotometry Method

For colored compounds like this compound, which forms a green solution, UV-Visible spectrophotometry can be a rapid and sensitive method for determining solubility. This technique relies on the direct relationship between the absorbance of light by a solution and the concentration of the solute (Beer-Lambert Law).

Methodology:

  • Preparation of a Calibration Curve:

    • A series of standard solutions of this compound of known concentrations in the organic solvent of interest are prepared.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. The solvent itself is used as a blank.

    • A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions. A linear relationship should be observed.

  • Saturation and Equilibration: A saturated solution of this compound in the organic solvent is prepared as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: A small, known volume of the clear, saturated supernatant is carefully withdrawn. This sample is then diluted with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the calibration curve.

  • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

  • Calculation: The solubility of the this compound in the original saturated solution is calculated by taking into account the dilution factor.

The general workflow for both experimental methods is illustrated in the following diagram.

G Experimental Workflow for Solubility Determination cluster_gravimetric Gravimetric Method cluster_spectroscopic UV-Vis Spectroscopic Method start Start saturate Prepare Saturated Solution (Excess Solute in Solvent) start->saturate equilibrate Equilibrate at Constant Temperature (with agitation) saturate->equilibrate separate Separate Saturated Solution (from excess solid) equilibrate->separate weigh_sample Take Known Volume/Mass of Saturated Solution separate->weigh_sample dilute_sample Dilute Known Volume of Saturated Solution separate->dilute_sample evaporate Evaporate Solvent weigh_sample->evaporate weigh_residue Dry and Weigh Residue evaporate->weigh_residue calculate_g Calculate Solubility (mass/volume or mass/mass) weigh_residue->calculate_g end End calculate_g->end calibrate Prepare Calibration Curve determine_conc Determine Concentration from Calibration Curve calibrate->determine_conc measure_abs Measure Absorbance dilute_sample->measure_abs measure_abs->determine_conc calculate_s Calculate Solubility (accounting for dilution) determine_conc->calculate_s calculate_s->end

Caption: General workflow for determining solubility.

Conclusion

While qualitative data suggests that this compound is soluble in polar protic solvents like methanol and to some extent in ethanol, and insoluble in nonpolar solvents such as diethyl ether and toluene, there is a clear lack of precise quantitative solubility data in the scientific literature. This guide provides researchers with the available qualitative information and, more importantly, detailed experimental protocols for the accurate determination of this crucial physicochemical property. The choice of method will depend on the available equipment and the specific requirements of the research. For accurate and reliable results, it is highly recommended to perform these experimental determinations under well-controlled laboratory conditions.

References

An In-depth Technical Guide to the Synthesis and Preparation of Nickel Acetate Tetrahydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and crystallization of nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), a compound of significant interest in various chemical and pharmaceutical applications. This document details the fundamental chemical principles, experimental protocols, and key data associated with its preparation.

Introduction

Nickel(II) acetate tetrahydrate is a green, crystalline solid that serves as a vital precursor and catalyst in numerous chemical syntheses.[1] Its applications range from electroplating and mordant dyeing to the formation of nickel-based catalysts and advanced materials. A thorough understanding of its synthesis and crystallization is paramount for ensuring high purity and desired crystal morphology for specialized applications, including in the development of pharmaceutical intermediates.

Chemical Synthesis Routes

The preparation of nickel acetate tetrahydrate primarily involves the reaction of a nickel precursor with acetic acid. The most common methods utilize nickel(II) carbonate, nickel(II) hydroxide, or nickel(II) oxide as the starting material. The choice of precursor can influence reaction conditions, reaction rate, and the purity of the final product.

The fundamental chemical reactions are as follows:

  • From Nickel(II) Carbonate: NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂[2]

  • From Nickel(II) Hydroxide: Ni(OH)₂ + 2CH₃COOH + 2H₂O → Ni(CH₃COO)₂·4H₂O[1]

  • From Nickel(II) Oxide: NiO + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O

The following diagram illustrates the general synthesis pathway from these common precursors.

Synthesis_Pathways cluster_precursors Nickel Precursors cluster_reaction Reaction cluster_product Product Formation NiCO3 Nickel(II) Carbonate ReactionVessel Reaction & Dissolution NiCO3->ReactionVessel NiOH2 Nickel(II) Hydroxide NiOH2->ReactionVessel NiO Nickel(II) Oxide NiO->ReactionVessel AceticAcid Acetic Acid (CH₃COOH) AceticAcid->ReactionVessel NiOAc_sol Nickel Acetate Solution ReactionVessel->NiOAc_sol + H₂O, CO₂ (from NiCO₃)

Diagram 1: Synthesis pathways for nickel acetate from various precursors.

Quantitative Data

The physical and chemical properties of this compound are crucial for its application and for designing synthesis and crystallization protocols. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula Ni(CH₃COO)₂·4H₂O[1]
Molecular Weight 248.84 g/mol [1]
Appearance Green crystalline solid[3]
Density 1.744 g/cm³[4]
Solubility in Water
at 20 °C18.2 g / 100 g H₂O
at 25 °C~25.1 g / 100 g H₂O
at 30 °C41.6 g / 100 g H₂O
Purity (Commercial Grades) 98%, ≥99.0%, 99.9%
Reported Synthesis Yield 56% (in the presence of 4-amino-2-methylquinoline)[5]

Note on Yield: The reported yield of 56% was achieved under specific laboratory conditions and may not be representative of all synthesis methods.[5] Generally, the yield is highly dependent on the specific protocol, including reaction completeness, purification steps, and prevention of product loss during transfers.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound crystals.

Laboratory-Scale Synthesis from Nickel(II) Carbonate

This protocol outlines a common laboratory procedure for the synthesis of this compound.

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • Beakers

  • Stirring hotplate

  • Stir bar

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Crystallization dish

Procedure:

  • Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of nickel(II) carbonate to a beaker containing a slight excess of dilute acetic acid (e.g., 20-30% in deionized water) while stirring continuously. The addition should be gradual to control the effervescence of carbon dioxide.

  • Heating and Dissolution: Gently heat the mixture on a stirring hotplate to facilitate the reaction and ensure complete dissolution of the nickel carbonate. The solution will turn a characteristic green color.

  • Filtration: If any unreacted starting material or insoluble impurities are present, filter the warm solution by gravity or vacuum filtration.

  • Concentration: Gently heat the clear green filtrate to evaporate some of the water and concentrate the solution. Avoid boiling, as this can lead to the formation of basic nickel acetates.

  • Crystallization: Transfer the concentrated solution to a crystallization dish, cover it with a watch glass, and allow it to cool slowly to room temperature. For larger crystals, slower cooling is preferred. The cooling process can be further slowed by placing the dish in an insulated container.

  • Isolation and Drying: Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of cold deionized water or ethanol (B145695) to remove any residual acetic acid. Allow the crystals to air-dry or dry them in a desiccator.

Industrial-Scale Crystallization Protocol

This protocol is adapted from an industrial method for producing coarse nickel acetate crystals.[6]

Procedure:

  • Solution Preparation: A nickel acetate solution is prepared by reacting basic nickel carbonate with a 15-20% acetic acid solution to achieve a pH of 3.8-4.2.[1]

  • Evaporation and Concentration: The nickel acetate solution is concentrated by evaporation until it reaches a specific gravity of approximately 1.13-1.17.

  • pH Adjustment: The concentrated solution is transferred to a crystallizer tank, and glacial acetic acid is added to adjust the pH to 3.4-3.6. The solution is then heated to 80-90°C and held at this temperature for about 50 minutes until the solution is clear.

  • Controlled Cooling Crystallization: The solution is slowly cooled from 80-90°C to 22-24°C over a period of 10-12 hours. It is then maintained at this lower temperature for another 10-12 hours to promote crystal growth.

  • Centrifugation and Drying: The resulting crystal slurry is separated by centrifugation, and the crystals are dried. This method is reported to produce crystals with a particle length of 0.5-1.5 mm.[6]

Purification by Recrystallization

Recrystallization is a standard technique to purify the synthesized this compound.

Materials:

  • Crude this compound crystals

  • Dilute acetic acid solution (e.g., 10-20%)

  • Erlenmeyer flask

  • Hotplate

  • Filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound crystals in a minimum amount of hot, dilute acetic acid. The use of dilute acetic acid helps to prevent the hydrolysis of the nickel acetate at elevated temperatures.

  • Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling will influence the size of the resulting crystals.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol or a cold, dilute acetic acid solution.

  • Drying: Dry the purified crystals in a desiccator or at a low temperature in a vacuum oven.

Experimental Workflow Visualization

The following diagram provides a visual representation of the overall workflow for the synthesis and preparation of this compound crystals.

Experimental_Workflow start Start precursor Select Nickel Precursor (NiCO₃, Ni(OH)₂, or NiO) start->precursor reaction React with Acetic Acid precursor->reaction filtration1 Hot Filtration (if necessary) reaction->filtration1 concentration Concentrate Solution filtration1->concentration crystallization Cooling Crystallization concentration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash Crystals isolation->washing drying Dry Crystals washing->drying product Pure Nickel Acetate Tetrahydrate Crystals drying->product

Diagram 2: General experimental workflow for this compound synthesis.

Conclusion

The synthesis and preparation of high-purity this compound crystals are achievable through well-defined chemical routes and controlled crystallization processes. The choice of nickel precursor and the careful control of reaction and crystallization parameters, such as temperature, pH, and cooling rate, are critical for obtaining a high-quality product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to produce this compound tailored to their specific needs.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Nickel Acetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure analysis of nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. Through a detailed examination of its crystallographic parameters, molecular geometry, and the experimental protocols for its characterization, this guide offers valuable insights for researchers working with this and structurally related compounds.

Crystallographic Data Summary

The crystal structure of nickel acetate tetrahydrate has been elucidated primarily through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2][3] This arrangement indicates a centrosymmetric crystal structure. The unit cell contains two molecules of this compound.[1]

Table 1: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic[1][2][3]
Space GroupP2₁/c[1][2][3]
a (Å)4.764 - 4.8319[1][2]
b (Å)11.771 - 11.900[1][2]
c (Å)8.425 - 8.5531[1][2]
β (°)93.6[1]
V (ų)490.64[2]
Z2[1][2]
Density (calculated) (g/cm³)1.685[2]
R-factor0.068 - 0.0756[1][2]

Molecular Structure and Coordination Environment

The central nickel(II) ion in this compound exhibits a slightly distorted octahedral coordination geometry.[1][4][5] It is coordinated by four water molecules and two acetate ligands.[4][5] The acetate ions act as monodentate ligands, with only one of the carboxylate oxygen atoms coordinating to the nickel center.[1] The coordination sphere is completed by the oxygen atoms of the four water molecules. This arrangement results in a three-dimensional network structure held together by extensive hydrogen bonding.[1][2][3]

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)Reference
Ni-O(acetate)2.081[1]
Ni-O(water 1)2.048[1]
Ni-O(water 2)2.067[1]
O(1)-Ni-O(3)89.8[1]
O(1)-Ni-O(4)90.8[1]
O(3)-Ni-O(4)91.6[1]
O(1)-C(1)-O(2)122.5[1]

Experimental Protocols

Crystal Synthesis

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a solution at room temperature.[3] A typical procedure involves:

  • Dissolving this compound in a suitable solvent, such as 95% ethanol.[3]

  • The solution can be prepared by reacting nickel(II) carbonate with acetic acid.[4]

  • The mixture may be stirred and refluxed to ensure complete dissolution and reaction.[3]

  • After cooling and filtration, the filtrate is allowed to stand for slow evaporation.[3]

  • Mint-green crystals of the tetrahydrate will form over time.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[1] The diffraction data, comprising the intensities and positions of the diffracted beams, are collected over a range of crystal orientations. A CCD area detector is commonly used for this purpose.[3]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares calculations to obtain the final atomic coordinates, bond lengths, and angles.[1]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition of the compound.

  • A sample of this compound is placed in a crucible within a thermogravimetric analyzer.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., air or an inert gas like helium).[6][7][8][9]

  • The weight loss of the sample is recorded as a function of temperature, revealing dehydration and decomposition steps.[6][7][8][9] The dehydration of the parent salt typically occurs between 118 and 160 °C.[6][9]

  • The complete decomposition in air, yielding a mixture of nickel and nickel oxide, occurs at around 500 °C.[6][8]

Spectroscopic Analysis

Infrared (IR) and UV-Vis spectroscopy provide further characterization of the compound.

  • FTIR Spectroscopy: A sample is prepared, typically as a KBr pellet, and the IR spectrum is recorded to identify the characteristic vibrational modes of the acetate and water ligands.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is recorded to study the d-d electronic transitions of the Ni(II) ion, which are characteristic of its octahedral coordination environment.[10]

Visualizations

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd X-ray Diffraction Analysis cluster_analysis Further Characterization s1 React NiCO3 with Acetic Acid s2 Dissolve in Ethanol s1->s2 s3 Stir and Reflux s2->s3 s4 Cool and Filter s3->s4 s5 Slow Evaporation s4->s5 s6 Obtain Single Crystals s5->s6 x1 Mount Crystal s6->x1 a1 Thermal Analysis (TGA/DTA) s6->a1 a2 Spectroscopic Analysis (IR, UV-Vis) s6->a2 x2 X-ray Data Collection x1->x2 x3 Structure Solution x2->x3 x4 Structure Refinement x3->x4 data data x4->data Crystallographic Data

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Caption: Coordination environment of the Ni(II) ion in this compound.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Nickel Acetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition behavior of nickel acetate (B1210297) tetrahydrate, Ni(CH₃COO)₂·4H₂O. Understanding the thermal properties of this compound is crucial for its application in various fields, including the synthesis of nickel-based catalysts, nanomaterials, and as a precursor in pharmaceutical and chemical manufacturing. This document details the decomposition pathways, intermediate and final products, and provides standardized protocols for the analytical techniques used in its characterization.

Thermal Decomposition Behavior

The thermal decomposition of nickel acetate tetrahydrate is a multi-step process that is highly dependent on the surrounding atmosphere and the heating rate. The process generally involves dehydration, followed by the decomposition of the anhydrous salt into various nickel compounds.

Decomposition in an Inert Atmosphere (e.g., Helium, Nitrogen)

In an inert atmosphere, the decomposition proceeds through several distinct stages, leading to the formation of metallic nickel or a mixture of nickel and nickel oxide.

Table 1: Thermal Decomposition Stages of this compound in an Inert Atmosphere

StageTemperature Range (°C)Mass Loss (%)Solid ProductsGaseous Products
1. Dehydration~80 - 160~29Anhydrous Nickel Acetate (Ni(CH₃COO)₂)Water (H₂O)
2. Formation of Basic AcetateConcurrently with dehydration-Basic Nickel Acetate (e.g., 0.86Ni(CH₃COO)₂·0.14Ni(OH)₂)[1][2]Acetic Acid (CH₃COOH)[1]
3. Decomposition of Anhydrous/Basic Acetate~250 - 400VariesNickel Carbide (Ni₃C), Nickel Oxide (NiO), Metallic Nickel (Ni)[3]Acetone (CH₃COCH₃), Carbon Dioxide (CO₂), Carbon Monoxide (CO), Methane (CH₄), Ketene (CH₂CO)[1][4]
4. Final Product Formation> 400-Metallic Nickel (Ni) and/or Nickel Oxide (NiO)-
Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition pathway is altered, primarily leading to the formation of nickel oxide as the final product.

Table 2: Thermal Decomposition Stages of this compound in an Oxidizing Atmosphere (Air)

StageTemperature Range (°C)Mass Loss (%)Solid ProductsGaseous Products
1. Dehydration~100 - 160~29Anhydrous Nickel Acetate (Ni(CH₃COO)₂)Water (H₂O)
2. Melting and Initial Decomposition~310 - 330VariesMolten Anhydrous Acetate, Nickel Carbonate (NiCO₃)[5]Acetic Acid (CH₃COOH), Acetone (CH₃COCH₃)[5]
3. Carbonate Decomposition~365VariesNickel Oxide (NiO)[5]Carbon Dioxide (CO₂), Carbon Monoxide (CO)[5]
4. Final Product Formation> 370-Nickel Oxide (NiO), potentially with traces of metallic Nickel (Ni)[5]Methane (CH₄), Isobutylene ((CH₃)₂C=CH₂)[5]

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

These techniques are fundamental for determining the temperature ranges of decomposition, mass loss at each stage, and the associated thermal events (endothermic or exothermic).

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A simultaneous TGA/DTA-DSC instrument.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound powder into an alumina (B75360) or platinum crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible (of the same material) into the instrument.

    • Select the desired atmosphere (e.g., high purity nitrogen for inert conditions or dry air for oxidizing conditions).

    • Set the gas flow rate to a constant value, typically between 20-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample from the starting temperature to a final temperature of at least 600 °C to ensure complete decomposition.

    • A linear heating rate of 10 °C/min is standard, although different heating rates (e.g., 5, 15, or 20 °C/min) can be used to study the kinetics of decomposition.

  • Data Analysis:

    • Record the mass loss as a function of temperature (TGA curve).

    • Record the temperature difference between the sample and reference (DTA curve) or the heat flow to the sample (DSC curve).

    • Determine the onset and peak temperatures for each decomposition step from the derivative of the TGA curve (DTG) and the peaks in the DTA/DSC curves.

    • Calculate the percentage mass loss for each step from the TGA curve.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.

Objective: To identify the crystalline solid intermediates and final products of the thermal decomposition.

Instrumentation: A powder X-ray diffractometer with a high-temperature attachment.

Methodology:

  • Sample Preparation:

    • Prepare samples by heating this compound to specific temperatures corresponding to the end of each decomposition stage observed in the TGA analysis.

    • Hold the sample at the desired temperature for a sufficient time to ensure the transformation is complete.

    • Rapidly cool the samples to room temperature to preserve the high-temperature phases.

    • Gently grind the resulting solid into a fine powder.

  • In-situ XRD (optional, if equipment is available):

    • Place the this compound sample on the high-temperature stage of the diffractometer.

    • Record XRD patterns at various temperatures as the sample is heated, following the same temperature program as in the TGA experiment.

  • Ex-situ XRD Analysis:

    • Mount the powdered sample on a sample holder.

    • Set the diffractometer to a standard scanning range for inorganic compounds (e.g., 10-80° 2θ).

    • Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

    • Set the step size and scan speed to obtain a high-quality diffraction pattern.

  • Data Analysis:

    • Compare the obtained XRD patterns with standard diffraction patterns from databases (e.g., the ICDD PDF database) to identify the crystalline phases present.

Infrared Spectroscopy (IR)

IR spectroscopy is employed to identify the functional groups present in the solid and gaseous decomposition products.

Objective: To characterize the chemical bonds in the solid intermediates and identify gaseous products.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, potentially coupled with a gas cell and a heated transfer line for evolved gas analysis.

Methodology for Solid Samples (KBr Pellet Method):

  • Sample Preparation:

    • Prepare solid residues as described for XRD analysis.

    • Thoroughly mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Methodology for Evolved Gas Analysis (EGA-FTIR):

  • Instrument Setup:

    • Couple the outlet of the TGA instrument to the gas cell of the FTIR spectrometer using a heated transfer line to prevent condensation of the evolved gases.

  • Spectral Acquisition:

    • Simultaneously with the TGA experiment, continuously acquire IR spectra of the gas stream flowing from the TGA.

    • Identify the gaseous products by comparing their characteristic absorption bands with reference spectra.

Visualizations

Logical Relationship of Thermal Decomposition

The following diagram illustrates the key pathways in the thermal decomposition of this compound.

Thermal_Decomposition_Pathway start Ni(CH₃COO)₂·4H₂O dehydration Dehydration start->dehydration ~80-160°C anhydrous Anhydrous Ni(CH₃COO)₂ dehydration->anhydrous basic_acetate Basic Nickel Acetate dehydration->basic_acetate decomposition_inert Decomposition (Inert) anhydrous->decomposition_inert ~250-400°C decomposition_air Decomposition (Air) anhydrous->decomposition_air ~310-330°C basic_acetate->decomposition_inert ni3c Ni₃C decomposition_inert->ni3c nio NiO decomposition_inert->nio ni Ni decomposition_inert->ni ni_co3 NiCO₃ decomposition_air->ni_co3 final_air Final Product: NiO ni_co3->final_air ~365°C final_inert Final Product: Ni and/or NiO ni3c->final_inert nio->final_inert ni->final_inert

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The diagram below outlines a typical experimental workflow for the comprehensive thermal analysis of a hydrated salt.

Experimental_Workflow start Sample: Nickel Acetate Tetrahydrate tga_dsc TGA / DTA-DSC Analysis start->tga_dsc data_analysis1 Determine Decomposition Stages & Temperatures tga_dsc->data_analysis1 ega_ftir Evolved Gas Analysis (TGA-FTIR) tga_dsc->ega_ftir heat_treatment Heat Treatment to Specific Temperatures data_analysis1->heat_treatment report Comprehensive Report data_analysis1->report solid_residues Collect Solid Residues heat_treatment->solid_residues xrd XRD Analysis solid_residues->xrd ir_solid FTIR Analysis (Solid) solid_residues->ir_solid data_analysis2 Identify Crystalline Phases xrd->data_analysis2 data_analysis3 Identify Functional Groups ir_solid->data_analysis3 data_analysis4 Identify Gaseous Products ega_ftir->data_analysis4 data_analysis2->report data_analysis3->report data_analysis4->report

Caption: Experimental workflow for thermal analysis of hydrated salts.

References

The Versatility of Nickel Acetate Tetrahydrate: A Technical Guide to the Synthesis of Advanced Nickel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) serves as a crucial and versatile precursor in the synthesis of a wide array of nickel-based compounds, ranging from simple oxides to complex nanostructures. Its solubility in water and alcohols, coupled with its predictable decomposition behavior, makes it an ideal starting material for various synthetic methodologies. This technical guide provides an in-depth overview of the core synthesis routes employing nickel acetate tetrahydrate, with a focus on producing materials relevant to research, catalysis, and the biomedical field. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and biological signaling pathways are presented to facilitate both fundamental understanding and practical application.

Thermal Decomposition: A Direct Route to Nickel Oxides

The thermal decomposition of this compound is a straightforward method for producing nickel oxide (NiO) and metallic nickel. The process involves a series of well-defined steps, including dehydration, decomposition of the anhydrous acetate, and the formation of the final product. The composition of the final product can be influenced by the atmosphere under which the decomposition is carried out.

Quantitative Data: Thermal Decomposition Profile

The following table summarizes the key stages of the thermal decomposition of this compound in an air atmosphere, based on thermogravimetric analysis (TGA) data.

Temperature Range (°C)ProcessGaseous Products EvolvedSolid Intermediate/Product
~120 - 160DehydrationWater (H₂O), Acetic Acid (CH₃COOH)[1]Anhydrous Nickel Acetate (Ni(CH₃COO)₂)
~310Melting of Anhydrous Salt-Molten Ni(CH₃COO)₂
~330DecompositionAcetone (CH₃COCH₃)[2]Nickel Carbonate (NiCO₃)[2]
~365Carbonate DecompositionCarbon Monoxide (CO), Carbon Dioxide (CO₂)[2]Nickel Oxide (NiO)[2]
> 373Further DecompositionMethane (CH₄), Isobutylene ((CH₃)₂C=CH₂)[2]Mixture of NiO and Metallic Nickel (Ni)[2]
> 500Complete Decomposition-Mixture of NiO and Ni[2]
Experimental Protocol: Thermal Decomposition for NiO Synthesis

Objective: To synthesize nickel oxide nanoparticles via the thermal decomposition of this compound.

Materials:

  • This compound (Ni(CH₃COO)₂·4H₂O)

  • Ceramic crucible

  • Muffle furnace

Procedure:

  • Place a known quantity of this compound into a ceramic crucible.

  • Place the crucible in a muffle furnace.

  • Heat the furnace to 500°C in an air atmosphere.

  • Maintain the temperature for 3 hours to ensure complete decomposition.

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting black powder is nickel oxide.

Visualization: Thermal Decomposition Pathway

Thermal_Decomposition Precursor Ni(CH₃COO)₂·4H₂O (this compound) Anhydrous Ni(CH₃COO)₂ (Anhydrous Nickel Acetate) Precursor->Anhydrous ~160°C - 4H₂O Carbonate NiCO₃ (Nickel Carbonate) Anhydrous->Carbonate ~330°C - CH₃COCH₃ Oxide NiO (Nickel Oxide) Carbonate->Oxide ~365°C - CO, CO₂ Mixed NiO + Ni (Mixture) Oxide->Mixed > 373°C Solution_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Post-Processing Precursor Dissolve Ni(CH₃COO)₂·4H₂O in Solvent Precipitation Add Precipitating Agent (e.g., NaOH) Precursor->Precipitation Hydrothermal Heat in Autoclave (Hydrothermal/Solvothermal) Precursor->Hydrothermal SolGel Form Sol and Gel Precursor->SolGel Wash Wash & Centrifuge Precipitation->Wash Hydrothermal->Wash Dry Dry SolGel->Dry Wash->Dry Product Final Nickel Compound (Ni(OH)₂, NiO, Ni) Wash->Product If Ni(OH)₂ is desired Calcine Calcine (optional) Dry->Calcine Calcine->Product Inflammatory_Signaling cluster_pathways Signaling Pathways cluster_response Cellular Response Ni Nickel Compounds (Ni²⁺, NiO NPs) NFkB NF-κB Pathway Ni->NFkB MAPK MAPK Pathways (p38, JNK, ERK) Ni->MAPK NLRP3 NLRP3 Inflammasome Ni->NLRP3 Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation NLRP3->Inflammation Cytokines->Inflammation

References

The Core Reactions of Nickel Acetate Tetrahydrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactions involving nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), a versatile precursor in various chemical syntheses. This document details key reactions such as thermal decomposition, hydrolysis, synthesis of nickel-based nanomaterials, catalytic applications in cross-coupling reactions, and its role in electroplating and ligand exchange reactions. The information is presented with a focus on experimental protocols and quantitative data to support advanced research and development.

Physicochemical Properties of Nickel Acetate Tetrahydrate

Nickel (II) acetate tetrahydrate is a green crystalline solid with a slight acetic acid odor. It is soluble in water and ethanol.[1][2] The central nickel atom in the tetrahydrate form adopts an octahedral structure, coordinated by four water molecules and two acetate ligands.[3]

PropertyValue
Chemical Formula Ni(CH₃COO)₂·4H₂O
Molar Mass 248.84 g/mol
Appearance Green prismatic crystals[1]
Density 1.744 g/cm³[4]
Solubility in Water Soluble[1]
Melting Point Decomposes upon heating[3]

Synthesis of this compound

This compound can be synthesized through the reaction of nickel carbonate with acetic acid.[3]

Experimental Protocol: Synthesis from Nickel Carbonate
  • Reaction Setup: In a well-ventilated fume hood, add a stoichiometric amount of nickel(II) carbonate (NiCO₃) to a solution of acetic acid (CH₃COOH) with stirring. The reaction is as follows: NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂[3]

  • Reaction Execution: The nickel carbonate is added portion-wise to control the effervescence of carbon dioxide.

  • Crystallization: Once the reaction is complete, the resulting green solution is filtered to remove any unreacted solids. The filtrate is then concentrated by gentle heating to encourage crystallization upon cooling.

  • Isolation: The formed crystals are isolated by filtration, washed with a small amount of cold water, and then air-dried or dried under vacuum.[5]

Synthesis_of_Nickel_Acetate_Tetrahydrate Nickel Carbonate (NiCO₃) Nickel Carbonate (NiCO₃) Reaction_Vessel Reaction Vessel Nickel Carbonate (NiCO₃)->Reaction_Vessel Acetic Acid (CH₃COOH) Acetic Acid (CH₃COOH) Acetic Acid (CH₃COOH)->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Concentration Concentration Filtration->Concentration Filtrate Crystallization Crystallization Concentration->Crystallization Isolation Isolation Crystallization->Isolation This compound This compound Isolation->this compound

Figure 1: Synthesis workflow for this compound.

Thermal Decomposition

The thermal decomposition of this compound is a multi-step process that is highly dependent on the atmosphere (e.g., inert or air).[6][7] In an inert atmosphere, the decomposition ultimately yields a mixture of nickel (Ni) and nickel oxide (NiO), whereas in air, NiO is the primary final product.[6][8]

Decomposition Pathway in an Inert Atmosphere (Helium)

The decomposition proceeds through several stages, including dehydration, formation of a basic nickel acetate intermediate, and subsequent breakdown into gaseous products and solid residues.[1][7]

Temperature (°C)ProcessSolid Product(s)Gaseous Products
~120-160Dehydration and partial hydrolysisBasic Nickel Acetate (e.g., 0.86Ni(CH₃COO)₂·0.14Ni(OH)₂)[1][7]H₂O, Acetic Acid, Ketene, Ethanol, Formic Acid[1]
~280-500Decomposition of basic acetateNiO, Ni, Carbonaceous species[1][7]CO₂, Acetone, Acetic Acid, CO, H₂, CH₄, Ethylene[1]
>500Final solid productNi and NiO mixture[6]

Quantitative Yields of Gaseous Products (in Helium):

Gaseous ProductRelative Yield (%)
CO₂> CH₃COCH₃
CH₃COCH₃> CH₃COOH
CH₃COOH> CO
CO> CH₂CO

Note: The yields are presented in a qualitative order of abundance based on available data.[9]

Thermal_Decomposition_Pathway A Ni(CH₃COO)₂·4H₂O B Basic Nickel Acetate A->B ~120-160°C - H₂O, Acetic Acid, etc. C NiO / Ni Mixture B->C ~280-500°C - CO₂, Acetone, etc.

Figure 2: Thermal decomposition pathway in an inert atmosphere.

Synthesis of Nickel-Based Nanomaterials

This compound is a common precursor for the synthesis of various nickel-containing nanomaterials, most notably nickel oxide (NiO) nanoparticles. Different synthetic routes, such as sol-gel, chemical precipitation, and hydrothermal methods, can be employed to control the size and morphology of the resulting nanoparticles.

Sol-Gel Synthesis of Nickel Oxide Nanoparticles

This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then gelated to form a network structure. Subsequent drying and calcination yield the desired metal oxide.

  • Precursor Solution: Dissolve 0.1 M of this compound in 20 ml of ethylene (B1197577) glycol and stir for 15 minutes.[10]

  • Gel Formation: Slowly add an alkaline ascorbic acid solution dropwise over 30 minutes. A green precipitate of nickel hydroxide (B78521) will form.[10] The overall reaction to form the hydroxide is: Ni(CH₃COO)₂ + 2NaOH → Ni(OH)₂ + 2CH₃COONa[10]

  • Washing and Drying: The precipitate is washed with distilled water and then with alcohol. The washed precipitate is then dried in an oven at 250°C for 5 hours.[10]

  • Calcination: The dried nickel hydroxide is then calcined at a higher temperature (e.g., 550°C) to form nickel oxide nanoparticles.[11] The decomposition reaction is: Ni(OH)₂ → NiO + H₂O

Chemical Precipitation Synthesis of Nickel Oxide Nanoparticles

This is a straightforward method where a precipitating agent is added to a solution of the nickel salt to form an insoluble nickel compound, which is then thermally decomposed to NiO.

  • Precursor Solution: Prepare a 0.1 M solution of this compound in 100 ml of distilled water with vigorous stirring.[12]

  • Precipitation: Adjust the pH of the solution to between 8 and 12 by adding NaOH solution to form Ni(OH)₂ precipitates.[12]

  • Washing and Drying: The precipitate is collected, washed several times with distilled water and absolute ethanol, and then dried at 120°C for 12 hours.[12]

  • Calcination: The dried precipitate is calcined at 500°C for 1 hour to obtain nickel oxide.[12]

Hydrothermal Synthesis of Nickel Diselenide

This compound can also be used in the hydrothermal synthesis of other nickel-containing nanomaterials, such as nickel diselenide (NiSe₂).

  • Precursor Solutions:

    • Dissolve 0.1 mol of this compound in 30 ml of distilled water with magnetic stirring.[13]

    • Separately, mix 0.1 mol of selenium (Se) powder with a few drops of hydrazine (B178648) hydrate (B1144303) (as a reductant) and dissolve in 30 ml of water.[13]

  • Reaction Mixture: Mix the two solutions and add 0.1 M of sodium hydroxide dropwise.[13]

  • Hydrothermal Reaction: Transfer the final mixture to a Teflon-lined stainless-steel autoclave and heat at 200°C for 5 hours.[13]

  • Product Isolation: After cooling, the product is collected by centrifugation, washed, and dried.

Nanoparticle_Synthesis_Workflow cluster_sol_gel Sol-Gel Method cluster_precipitation Chemical Precipitation This compound This compound Sol_Gel_Precursor Dissolve in Ethylene Glycol This compound->Sol_Gel_Precursor Precipitation_Precursor Dissolve in Water This compound->Precipitation_Precursor Gel_Formation Add Alkaline Ascorbic Acid Sol_Gel_Precursor->Gel_Formation Drying_250C Dry at 250°C Gel_Formation->Drying_250C Calcination_550C Calcine at 550°C Drying_250C->Calcination_550C NiO_Nanoparticles NiO_Nanoparticles Calcination_550C->NiO_Nanoparticles Precipitation Add NaOH (pH 8-12) Precipitation_Precursor->Precipitation Drying_120C Dry at 120°C Precipitation->Drying_120C Calcination_500C Calcine at 500°C Drying_120C->Calcination_500C Calcination_500C->NiO_Nanoparticles

Figure 3: General workflows for NiO nanoparticle synthesis.

Catalytic Applications: Suzuki-Miyaura Cross-Coupling

Nickel acetate is a precursor for catalytically active nickel species in various organic transformations, including the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids.[14] The active Ni(0) catalyst is typically generated in situ from a Ni(II) precursor like nickel acetate.

Representative Experimental Protocol
  • Catalyst Precursor: Nickel(II) acetate tetrahydrate.

  • Ligand: A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃) or an N-heterocyclic carbene (NHC) ligand is typically used.[15]

  • Base: A base such as potassium phosphate (B84403) (K₃PO₄) is required.[15]

  • Solvent: Anhydrous solvents like toluene (B28343) or THF are commonly used.[15]

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine the aryl halide, arylboronic acid, base, ligand, and this compound in the solvent. A reducing agent may be added to facilitate the formation of the active Ni(0) species.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until completion, which is monitored by techniques like TLC or GC-MS.

  • Workup and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.[15]

Suzuki_Miyaura_Catalytic_Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)-X(L_n) Ar-Ni(II)-X(Lₙ) Ni(0)L_n->Ar-Ni(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Ni(II)-Ar'(L_n) Ar-Ni(II)-Ar'(Lₙ) Ar-Ni(II)-X(L_n)->Ar-Ni(II)-Ar'(L_n) Transmetalation (Ar'B(OH)₂ + Base) Ar-Ni(II)-Ar'(L_n)->Ni(0)L_n Reductive Elimination (Ar-Ar')

Figure 4: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Electroplating

Nickel acetate is used in electroplating baths, often in combination with other nickel salts like nickel chloride, and boric acid as a buffering agent.[1][16] Acetate-based baths are noted for their good buffering capacity, stability, and lower toxicity compared to some other plating baths.[1][17]

Technical Specifications for a Nickel Acetate Electroplating Bath
ParameterRecommended Range/Value
Nickel Acetate Concentration 15 - 200 g/L[16][18]
Nickel Chloride Concentration 0 - 45 g/L[1][16]
Boric Acid Concentration 30 - 45 g/L[16][19]
pH 3.0 - 5.0[13][19]
Temperature 40 - 65 °C[19]
Cathode Current Density 1 - 10 A/dm²[1]
Experimental Protocol for Nickel Electroplating
  • Bath Preparation: Dissolve the specified amounts of this compound, nickel chloride (if used), and boric acid in deionized water. Adjust the pH to the desired value using dilute acetic acid or sodium hydroxide.[1]

  • Electrode Setup: Use a pure nickel anode and the object to be plated as the cathode. Ensure the surfaces of the object are thoroughly cleaned and degreased.

  • Plating Process: Immerse the electrodes in the plating bath and apply a direct current at the specified current density. The plating time will depend on the desired thickness of the nickel coating.

  • Post-treatment: After plating, the object is rinsed with deionized water and dried.

Ligand Exchange Reactions

The acetate ligands in nickel acetate are relatively labile and can be readily replaced by other ligands, such as phosphines, amines, or other chelating agents. This property is fundamental to its use as a catalyst precursor, where the acetate is displaced by a more strongly coordinating ligand that modulates the reactivity of the nickel center.

Example: Synthesis of a Nickel-Phosphine Complex

The reaction of a nickel(II) salt with two equivalents of a phosphine ligand typically yields a neutral complex of the type [NiX₂(PR₃)₂].[6]

  • Reaction Setup: Dissolve nickel(II) acetate tetrahydrate in a suitable solvent, such as ethanol.

  • Ligand Addition: Add a stoichiometric amount (typically 2 equivalents) of the desired phosphine ligand to the solution.

  • Reaction and Isolation: The reaction mixture is stirred, often at room temperature or with gentle heating. The resulting complex may precipitate from the solution and can be isolated by filtration, washed with a suitable solvent, and dried under vacuum.[6]

These ligand exchange reactions are often driven by the chelate effect when multidentate ligands are used, leading to the formation of thermodynamically stable complexes.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and may cause an allergic skin reaction. It is also a suspected carcinogen and may cause genetic defects.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This guide provides a foundational understanding of the key reactions of this compound, offering both theoretical insights and practical experimental details. For specific applications, further optimization of the described protocols may be necessary.

References

Understanding the coordination chemistry of nickel acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of Nickel Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) acetate is a versatile and cost-effective precursor in coordination chemistry, valued for its utility in synthesizing a vast array of complexes with diverse structural motifs and applications. This document provides a comprehensive technical overview of the coordination chemistry of nickel acetate, detailing its structure, synthesis, and the varied coordination modes of the acetate ligand. It includes in-depth discussions on the characterization of nickel(II) acetate complexes using modern analytical techniques such as X-ray crystallography, vibrational and electronic spectroscopy, and thermal analysis. Furthermore, this guide outlines key experimental protocols and highlights the significant applications of these compounds in catalysis, materials science, and the burgeoning field of bioinorganic chemistry, offering valuable insights for professionals in research and development.

The Core Compound: Nickel(II) Acetate

Nickel(II) acetate, with the general formula Ni(CH₃CO₂)₂·xH₂O, is a crucial starting material in nickel chemistry. The most common form is the tetrahydrate, Ni(CH₃CO₂)₂·4H₂O, a mint-green crystalline solid.[1][2] Its moderate water solubility and reactivity make it an excellent precursor for the synthesis of various nickel-containing compounds.[3][4]

Synthesis and Structure

The tetrahydrate is typically synthesized by reacting nickel(II) carbonate with acetic acid.[1][5]

NiCO₃ + 2CH₃CO₂H + 3H₂O → Ni(CH₃CO₂)₂·4H₂O + CO₂[5]

X-ray crystallography has revealed that in its tetrahydrate form, the nickel(II) ion adopts a distorted octahedral coordination geometry.[1][5][6] The central nickel atom is coordinated to four water molecules and two unidentate acetate ligands, arranged in a trans configuration.[1] The solid-state structure is stabilized by an extensive network of hydrogen bonds.[6]

Physicochemical Properties

Nickel(II) acetate's physical and chemical properties are fundamental to its application in synthesis. The compound is soluble in water and alcohols but insoluble in nonpolar solvents like diethyl ether.[1][3] Upon heating, it undergoes decomposition rather than melting.[4][7]

PropertyValueReferences
Chemical FormulaC₄H₆NiO₄ (anhydrous)[1]
Molar Mass248.84 g/mol (tetrahydrate)[4][6]
AppearanceMint-green crystalline solid[1][8]
Density1.744 g/cm³ (tetrahydrate)[1]
Crystal SystemMonoclinic[1][6]
Space GroupP2₁/c[1][6]
Coordination GeometryOctahedral[1][2][5]

Coordination Chemistry of the Acetate Ligand

The acetate ion (CH₃COO⁻) is a versatile ligand capable of coordinating to metal centers in several distinct modes, which influences the structure and reactivity of the resulting complex. This versatility is key to the diverse structures observed in nickel acetate chemistry.[9][10]

Coordination Modes

The carboxylate group of the acetate ligand can adopt various coordination geometries, including:

  • Monodentate: One oxygen atom binds to the nickel center. This is observed in nickel acetate tetrahydrate.[1]

  • Bidentate Chelating: Both oxygen atoms bind to the same nickel center, forming a four-membered ring.[10]

  • Bidentate Bridging: The acetate ligand bridges two different nickel centers. The most common bridging mode is the syn-syn η¹:η¹:μ₂ configuration.[11] More complex bridging modes, such as η¹:η³:μ₄, have also been identified in polynuclear nickel clusters.[11]

Caption: Common coordination modes of the acetate ligand with nickel centers.

Synthesis of Nickel(II) Acetate Coordination Complexes

Nickel(II) acetate is a preferred starting material for synthesizing new coordination complexes due to the acetate's ability to act as a good leaving group, readily replaced by stronger donor ligands.

General Synthetic Strategies

The synthesis of nickel(II) complexes from nickel acetate typically involves the reaction of the nickel salt with a desired ligand in a suitable solvent, such as ethanol (B145695) or methanol. The reaction can often be performed at room temperature or with gentle heating.[12] The choice of solvent is critical as it can influence the final structure, sometimes participating in coordination.

Example Experimental Protocol: Synthesis of a Ni(II)-Schiff Base Complex

This protocol is a representative example for the synthesis of a discrete nickel(II) coordination complex.

  • Ligand Preparation: A Schiff base ligand is synthesized by the condensation of an aldehyde (e.g., salicylaldehyde) with a primary amine. The product is purified by recrystallization.

  • Complexation Reaction: An ethanolic solution of the Schiff base ligand (1 mmol) is added dropwise to a stirred ethanolic solution of Nickel(II) acetate tetrahydrate (1 mmol).

  • Reaction Conditions: The resulting mixture is refluxed for several hours. The formation of the complex is often indicated by a color change and the precipitation of a solid.

  • Isolation and Purification: After cooling, the solid product is collected by filtration, washed with cold ethanol and diethyl ether to remove unreacted starting materials, and dried under vacuum.

  • Crystallization: Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution of the complex in a suitable solvent like DMF or a solvent mixture.[12]

Structural and Spectroscopic Characterization

A combination of analytical techniques is essential to unambiguously determine the structure, bonding, and properties of newly synthesized nickel acetate-derived complexes.

G cluster_char Characterization reactants Ni(OAc)₂·4H₂O + Ligand(s) synthesis Synthesis (Solvent, Temp, Time) reactants->synthesis isolation Isolation & Purification (Filtration, Washing) synthesis->isolation product Crystalline Product isolation->product xray X-ray Crystallography (Structure, Bond Lengths) product->xray final Structural & Property Elucidation xray->final ir IR Spectroscopy (Coordination Modes) ir->final uvvis UV-Vis Spectroscopy (Coordination Geometry) uvvis->final tga Thermal Analysis (Stability, Decomposition) tga->final

Caption: Experimental workflow for synthesis and characterization of a Ni(II) complex.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[12][13]

ParameterNi(CH₃CO₂)₂·4H₂OReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1][6]
a (Å)4.764 - 4.8319[1][6]
b (Å)11.771 - 11.900[1][6]
c (Å)8.425 - 8.5531[1][6]
β (°)93.6[1]
Z2[1][6]
Vibrational (Infrared) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the coordination mode of the acetate ligand. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) are sensitive to its environment. The separation between these two bands (Δν = νₐₛ - νₛ) is particularly diagnostic.[10]

Coordination ModeΔν (νₐₛ - νₛ) in cm⁻¹Rationale
Ionic (e.g., NaOAc)~164Reference for free ion.
Monodentate> 200Increased C=O double bond character, νₐₛ increases and νₛ decreases.
Bidentate Chelating< 100Both oxygens are coordinated, decreasing the O-C-O bond angle and Δν.
Bidentate Bridging~140-180Closer to the ionic value as the coordination is more symmetric.
Electronic (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic structure and coordination geometry of the Ni(II) ion. For high-spin, octahedral Ni(II) complexes (d⁸ configuration), three spin-allowed d-d transitions are typically observed, corresponding to excitations from the ³A₂g ground state.

TransitionTypical Energy Range (cm⁻¹)Color
³A₂g → ³T₂g (ν₁)7,000 - 13,000NIR
³A₂g → ³T₁g(F) (ν₂)11,000 - 20,000Visible
³A₂g → ³T₁g(P) (ν₃)19,000 - 27,000Visible/UV
Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathway of nickel complexes. For this compound, decomposition in air occurs in distinct steps:

  • Dehydration: Loss of the four water molecules, typically starting around 80-100°C and completing by ~160°C.[7][14]

  • Decomposition of Anhydrous Acetate: The anhydrous salt decomposes at higher temperatures (~250-370°C).[7][14] This process is complex and can yield various products depending on the atmosphere, including nickel carbonate, nickel carbide (Ni₃C), metallic nickel, and nickel oxide (NiO).[7][14]

  • Final Product: The ultimate product upon complete decomposition in air at high temperatures (~500°C) is typically nickel(II) oxide (NiO).[7]

Applications in Research and Development

The rich coordination chemistry of nickel acetate lends itself to a wide range of applications, from industrial catalysis to the development of new therapeutic agents.

Homogeneous Catalysis

Nickel acetate is a precursor for numerous highly effective catalysts. Nickel-based catalysts are often a more economical and sustainable alternative to those based on precious metals like palladium.[15]

  • Cross-Coupling Reactions: Nickel catalysts are widely employed in fundamental carbon-carbon bond-forming reactions such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of pharmaceutical and agrochemical synthesis.[8][15]

  • Polymerization and Oligomerization: Nickel complexes catalyze the oligomerization of ethylene (B1197577) and the polymerization of other olefins.[16][17]

  • Hydrogenation: Nickel catalysts are used in hydrogenation reactions, converting unsaturated organic compounds to their saturated analogues.[15][16]

G Simplified Ni(0)/Ni(II) Catalytic Cycle ni0 L₂Ni(0) ni2_1 L₂Ni(II)(R)(X) ni0->ni2_1 R—X label1 Oxidative Addition ni2_2 L₂Ni(II)(R)(R') ni2_1->ni2_2 R'—M label2 Transmetalation ni2_2->ni0 R—R' label3 Reductive Elimination

Caption: Simplified catalytic cycle for a Ni-catalyzed cross-coupling reaction.

Materials Science

Nickel acetate serves as a precursor for the synthesis of advanced nickel-based materials.

  • Nickel Oxide (NiO) Nanoparticles: Thermal decomposition of nickel acetate is a common method to produce phase-pure NiO nanoparticles.[18][19] These nanoparticles have applications in catalysis, batteries, and sensors.

  • Coordination Polymers and MOFs: It is used to construct metal-organic frameworks (MOFs) and coordination polymers, materials with high porosity and potential applications in gas storage and separation.[20]

Bioinorganic Chemistry and Drug Development

The biological roles of nickel and the therapeutic potential of its complexes are areas of active research.[21]

  • Enzyme Mimics: Nickel is the active center in several enzymes, such as urease.[22][23] Synthetic nickel complexes are studied as models to understand the mechanisms of these enzymes.

  • Antimicrobial and Antifungal Agents: Numerous nickel(II) complexes, particularly those with Schiff base or heterocyclic ligands, have demonstrated significant in vitro activity against various bacterial and fungal strains.[21][22]

  • Anticancer Properties: Certain nickel complexes have shown potential as anticancer agents, with research focusing on their ability to interact with and cleave DNA or inhibit key cellular processes.[21][23][24] The development of nickel-based drugs requires careful consideration of the inherent toxicity of nickel salts.[1][21]

Conclusion

Nickel(II) acetate is a cornerstone compound in inorganic synthesis, providing an accessible entry point to a vast and varied landscape of coordination chemistry. Its ability to form complexes with different nuclearities, geometries, and ligand sets, combined with the multiple coordination modes of the acetate ligand itself, makes it an endlessly fascinating subject of study. For researchers in catalysis, materials science, and drug development, a thorough understanding of the principles outlined in this guide—from synthesis and characterization to the targeted application of its derivative complexes—is fundamental to innovation and discovery. The continued exploration of nickel acetate's coordination chemistry promises to yield novel compounds with tailored properties to address contemporary scientific and technological challenges.

References

An In-Depth Technical Guide to the Safe Handling of Nickel Acetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for nickel acetate (B1210297) tetrahydrate, a compound frequently utilized in research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing health risks associated with this chemical.

Chemical and Physical Properties

Nickel acetate tetrahydrate is a green, crystalline solid with a faint acetic acid odor. It is soluble in water and is a moderately water-soluble crystalline nickel source that decomposes to nickel oxide upon heating.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula Ni(CH₃COO)₂·4H₂O
Molecular Weight 248.84 g/mol
Appearance Green crystalline solid
Odor Slight vinegar-like
Solubility in Water 17 g/100 mL at 20°C
Density 1.744 g/cm³
Melting Point Decomposes before melting

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and is a known carcinogen and reproductive toxin.[1] It can also cause skin and respiratory sensitization.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects
Carcinogenicity1AH350: May cause cancer
Reproductive Toxicity1BH360: May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves.
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for dusts and mists should be used, especially when engineering controls are not sufficient or during spill cleanup.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: Take care to avoid the generation of dust. Use wet cleaning methods for any spills.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where this chemical is used or stored.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

In case of exposure, immediate medical attention is required.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols

Protocol for Neutralization and Disposal of this compound Waste

This protocol details the chemical remediation of aqueous nickel(II) waste through precipitation as nickel(II) hydroxide (B78521).

Materials:

  • Aqueous waste solution containing this compound

  • 1M Sodium Hydroxide (NaOH) solution

  • pH paper or a pH meter

  • Large beaker

  • Stirring rod

  • Vacuum filtration apparatus (Buchner funnel, filter flask, filter paper, vacuum source)

  • Spatula

  • Weighing boat

  • Designated hazardous waste container for solid nickel waste

  • Designated container for the treated liquid waste

Procedure:

  • Preparation: Ensure all necessary PPE is worn. Perform the procedure in a well-ventilated chemical fume hood.

  • Precipitation:

    • Carefully measure the volume of the nickel acetate waste solution.

    • Slowly add 1M NaOH solution to the waste while gently stirring. The nickel(II) ions will begin to precipitate as a green solid (nickel(II) hydroxide).

    • Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding NaOH until the pH of the solution reaches and is stable at 11.[3]

  • Settling:

    • Allow the mixture to stand undisturbed for at least 10 minutes to allow the nickel hydroxide precipitate to settle.[3]

  • Decantation:

    • Carefully decant the supernatant (the clear liquid) into a separate large beaker, being careful not to disturb the solid precipitate.

    • The decanted liquid should be tested for residual nickel content to ensure it meets local disposal regulations before being neutralized to a pH between 6 and 8 and discharged to the sanitary sewer, or collected as hazardous waste if required.

  • Filtration:

    • Set up the vacuum filtration apparatus.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Turn on the vacuum source.

    • Slowly pour the remaining slurry containing the nickel hydroxide precipitate into the center of the Buchner funnel.

    • Rinse the original beaker with a small amount of deionized water and pour this rinsing into the funnel to ensure all the precipitate is collected.

    • Leave the vacuum on for a few minutes to air-dry the solid precipitate on the filter paper.

  • Collection and Disposal of Solid Waste:

    • Turn off the vacuum source and carefully disconnect the filter flask.

    • Remove the Buchner funnel and place it upside down on a clean, dry surface. The filter paper with the nickel hydroxide precipitate should fall out.

    • Using a spatula, carefully scrape the solid nickel hydroxide from the filter paper into a pre-weighed and labeled weighing boat.

    • Allow the solid to air-dry completely in a designated, well-ventilated area (such as within the fume hood).

    • Once dry, weigh the solid and transfer it to a designated, sealed, and properly labeled hazardous waste container for solid nickel compounds.

  • Disposal of Liquid Waste:

    • The filtrate collected in the filter flask should be combined with the decanted supernatant.

    • Test the combined liquid for residual nickel concentration. If it meets local discharge limits, neutralize the pH to between 6 and 8 and dispose of it down the sanitary sewer with copious amounts of water. If it does not meet the limits, it must be collected as hazardous aqueous waste.

Protocol for Spill Cleanup and Neutralization

This protocol should be followed in the event of a solid this compound spill.

Materials:

  • Full PPE (as specified in Table 3)

  • Spill containment materials (e.g., absorbent pads, sand)

  • Scoop or dustpan and brush

  • Sealable plastic bags or a designated hazardous waste container

  • 1M Sodium Hydroxide (NaOH) solution (for neutralization of collected material)

  • Large plastic container for neutralization

Procedure:

  • Evacuation and Notification: Evacuate all non-essential personnel from the immediate spill area. Notify the laboratory supervisor and the institutional safety office.

  • Containment: If it is safe to do so, prevent the spill from spreading by using spill containment materials to create a barrier around the spill.

  • Collection:

    • Carefully scoop or sweep up the spilled solid material. Avoid creating dust. If a HEPA-filtered vacuum is available and approved for this type of material, it can be used.

    • Place the collected material into a labeled, sealable plastic bag or a designated hazardous waste container.

  • Decontamination of the Spill Area:

    • Wipe the spill area with a damp cloth or paper towels to remove any remaining residue.

    • Place the used cleaning materials into the same hazardous waste container as the collected spill.

  • Neutralization of Collected Spill Material (to be performed in a fume hood):

    • The collected solid spill can be treated using a similar precipitation method as the waste disposal protocol.

    • Carefully add the collected solid to a large plastic container.

    • Slowly add water to dissolve the nickel acetate.

    • Gradually add 1M NaOH solution while stirring until the pH of the resulting slurry is 11.

    • The resulting nickel hydroxide precipitate should be collected by filtration as described in the waste disposal protocol (Section 6.1, steps 5 and 6) and disposed of as solid hazardous waste.

    • The remaining liquid should be handled as described in the waste disposal protocol (Section 6.1, step 7).

Mechanisms of Toxicity and Signaling Pathways

The toxicity of nickel compounds, including this compound, is complex and involves multiple cellular and molecular mechanisms. A primary mechanism of nickel-induced damage is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to DNA, proteins, and lipids. Nickel can also interfere with DNA repair mechanisms and activate certain signaling pathways, contributing to its carcinogenic effects.

G Logical Flow of this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring Use in Experiment Use in Experiment Weighing/Measuring->Use in Experiment Decontaminate Work Area Decontaminate Work Area Use in Experiment->Decontaminate Work Area Waste Disposal Waste Disposal Decontaminate Work Area->Waste Disposal Remove PPE Remove PPE Waste Disposal->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Logical workflow for the safe handling of this compound.

G Experimental Workflow for Nickel Waste Neutralization Aqueous Nickel Waste Aqueous Nickel Waste Add NaOH to pH 11 Add NaOH to pH 11 Aqueous Nickel Waste->Add NaOH to pH 11 Precipitation of Ni(OH)2 Precipitation of Ni(OH)2 Add NaOH to pH 11->Precipitation of Ni(OH)2 Settling and Decantation Settling and Decantation Precipitation of Ni(OH)2->Settling and Decantation Vacuum Filtration Vacuum Filtration Settling and Decantation->Vacuum Filtration Solid Ni(OH)2 Waste Solid Ni(OH)2 Waste Vacuum Filtration->Solid Ni(OH)2 Waste Treated Liquid Effluent Treated Liquid Effluent Vacuum Filtration->Treated Liquid Effluent Dispose as Hazardous Waste Dispose as Hazardous Waste Solid Ni(OH)2 Waste->Dispose as Hazardous Waste Test and Dispose Test and Dispose Treated Liquid Effluent->Test and Dispose G Signaling Pathway of Nickel-Induced Toxicity Nickel Ions (Ni2+) Nickel Ions (Ni2+) ROS Generation ROS Generation Nickel Ions (Ni2+)->ROS Generation Inhibition of DNA Repair Inhibition of DNA Repair Nickel Ions (Ni2+)->Inhibition of DNA Repair Activation of Hypoxia-Inducible Factors (HIFs) Activation of Hypoxia-Inducible Factors (HIFs) Nickel Ions (Ni2+)->Activation of Hypoxia-Inducible Factors (HIFs) Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Protein Damage Protein Damage Oxidative Stress->Protein Damage Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Cellular Damage and Carcinogenesis Cellular Damage and Carcinogenesis DNA Damage->Cellular Damage and Carcinogenesis Inhibition of DNA Repair->Cellular Damage and Carcinogenesis Altered Gene Expression Altered Gene Expression Activation of Hypoxia-Inducible Factors (HIFs)->Altered Gene Expression Altered Gene Expression->Cellular Damage and Carcinogenesis

References

Methodological & Application

Application Notes and Protocols: Nickel Acetate Tetrahydrate as a Catalyst in Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel-based catalysts in Suzuki-Miyaura cross-coupling reactions, with a focus on the potential application of nickel acetate (B1210297) tetrahydrate. While the provided protocols are based on established procedures using other nickel salts, they serve as a strong foundation for developing specific methods using nickel acetate tetrahydrate. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][2] The use of nickel catalysts is gaining significant attention due to nickel's lower cost and high reactivity compared to palladium.[3][4]

Introduction to Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a transition metal-catalyzed reaction involving the coupling of an organoboron compound with an organic halide or triflate.[2] While palladium has traditionally been the catalyst of choice, nickel-based catalysts offer a more economical and earth-abundant alternative.[5][6] Nickel catalysts have been shown to be effective in coupling a wide range of substrates, including those that are challenging for palladium-based systems.[3][4] This methodology is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[3][7]

The general catalytic cycle for a nickel-catalyzed Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Ni(0) catalyst reacts with the organic halide (Ar-X) to form a Ni(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)2) exchanges its organic group with the halide on the nickel center, forming a new Ni(II) species with both organic groups attached. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the nickel center are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Ni(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Data

The following tables summarize reaction conditions and yields for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions from various studies. These data provide a starting point for optimizing reactions using this compound.

Table 1: Survey of Solvents in Nickel-Catalyzed Suzuki-Miyaura Coupling [3]

EntrySolventTemperature (°C)Yield (%)
1Toluene (B28343)110100
2Acetone7596
3Ethyl Acetate100100
4i-PrOAc110100
5n-BuOH1100
6t-Amyl alcohol100100
7MTBE80100
82-Me-THF80100
9DMSO1100
10Acetonitrile10099

Conditions: NiCl2(PCy3)2 complex (5 mol %), sulfamate (B1201201) substrate (1.00 equiv), phenylboronic acid (2.50 equiv), K3PO4 (4.50 equiv), hexamethylbenzene (B147005) (0.10 equiv), 12 h. Yield determined by 1H NMR analysis.[3]

Table 2: Survey of Cross-Coupling Partners [3]

EntryXYield (t-Amyl alcohol) (%)Yield (2-Me-THF) (%)
1OSO2NMe2100100
2OCONEt25750
3OPiv94100
4OMs9795
5OTs10098
6OTf100100
7Cl10094
8Br9792
9I10097

Conditions: NiCl2(PCy3)2 complex (5 mol %), substrate (1.00 equiv), phenylboronic acid (2.50 equiv), K3PO4 (4.50 equiv), hexamethylbenzene (0.10 equiv), 100 °C, 12 h. Yield determined by 1H NMR analysis.[3]

Table 3: Nickel-Catalyzed Coupling in Water [5]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3aa99
24-Methylphenylboronic acid3ab98
34-Methoxyphenylboronic acid3ac95
44-Fluorophenylboronic acid3ad92
54-Chlorophenylboronic acid3ae89
64-Bromophenylboronic acid3af85
73-Methylphenylboronic acid3ag96
82-Methylphenylboronic acid3ah82
92-Methoxyphenylboronic acid3ai78

Reaction conditions: Diethyl 2-bromoallylphosphonate (1.0 mmol), arylboronic acid (2.0 mmol), NiSO4·6H2O/L (5 mol %), K3PO4 (1.5 mmol), and H2O (4 mL) at 120 °C for 1 h; isolated yields.[5]

Experimental Protocols

The following are generalized protocols for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. These should be adapted and optimized for use with this compound.

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling in an Organic Solvent

This protocol is adapted from procedures using NiCl2(PPh3)2.[1]

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Phenylboronic acid

  • This compound

  • Triphenylphosphine (B44618) (PPh3)

  • Potassium phosphate (B84403) (K3PO4), crushed

  • Toluene, degassed

  • Ethanol

  • Ether

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Standard laboratory glassware, including a reaction vial with a septum, magnetic stirrer, and heating mantle.

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ or pre-formed): A common approach is to generate the active Ni(0) species from a Ni(II) precursor. For this protocol, we will assume the in-situ generation from this compound and a phosphine (B1218219) ligand.

  • Reaction Setup: To a dry reaction vial under an inert atmosphere, add the aryl halide (4 mmol), phenylboronic acid (0.5 g), this compound (amount to be optimized, start with 5 mol%), triphenylphosphine (2 equivalents relative to nickel), and crushed potassium phosphate (1.7 g).[1]

  • Seal the vial with a septum and add 10 mL of degassed toluene via syringe.[1]

  • Reaction: Stir the reaction mixture vigorously and heat to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash twice with 10 mL of water. Wash the organic layer with 5 mL of brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).[1]

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol is adapted from procedures using NiSO4·6H2O.[5]

Materials:

  • (2-haloallyl)phosphonate or sulfone

  • Arylboronic acid

  • This compound

  • Cationic 2,2'-bipyridyl ligand

  • Potassium phosphate (K3PO4)

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware, including a reaction tube, magnetic stirrer, and oil bath.

Procedure:

  • Reaction Setup: In a reaction tube, combine the (2-haloallyl)phosphonate or sulfone (1.0 mmol), arylboronic acid (2.0 mmol), and potassium phosphate (1.5 mmol).[5]

  • Prepare a stock solution of the nickel catalyst by dissolving this compound (0.05 mmol, 5 mol%) and the cationic 2,2'-bipyridyl ligand in 1.5 mL of water. Add this solution to the reaction tube.[5]

  • Seal the reaction tube and stir the mixture in a preheated oil bath at 120 °C for 1 hour.[5]

  • Workup: After cooling the reaction to room temperature, extract the aqueous solution with ethyl acetate (3 x 4 mL).[5]

  • Purification: Combine the organic layers, dry over magnesium sulfate, and remove the solvent under reduced pressure. Purify the desired product by column chromatography on silica gel.[5]

Visualizations

The following diagrams illustrate the catalytic cycle and a general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Ni(0) Ni(0) Oxidative_Addition Oxidative Addition Ni(0)->Oxidative_Addition + Ar-X Ni(II)_Intermediate_1 Ar-Ni(II)-X Oxidative_Addition->Ni(II)_Intermediate_1 Transmetalation Transmetalation Ni(II)_Intermediate_1->Transmetalation + Ar'-B(OR)2 + Base Ni(II)_Intermediate_2 Ar-Ni(II)-Ar' Transmetalation->Ni(II)_Intermediate_2 Reductive_Elimination Reductive Elimination Ni(II)_Intermediate_2->Reductive_Elimination Reductive_Elimination->Ni(0) + Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Ni Catalyst Solvent Add Degassed Solvent Reagents->Solvent Heating Heat and Stir under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Extraction Aqueous Workup/ Extraction Monitoring->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Synthesis of Nickel Oxide Nanoparticles from Nickel Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of nickel oxide (NiO) nanoparticles using nickel acetate (B1210297) as the primary precursor. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and materials science. Three common synthesis routes are detailed: co-precipitation, sol-gel, and hydrothermal methods.

Introduction

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its applications in catalysis, battery electrodes, gas sensors, and biomedical fields. The synthesis of NiO at the nanoscale enhances its properties due to a high surface-area-to-volume ratio. This note focuses on reproducible methods starting from the common and cost-effective precursor, nickel acetate.

Comparative Data of Synthesis Protocols

The choice of synthesis method significantly impacts the physicochemical properties of the resulting NiO nanoparticles. The following table summarizes key quantitative parameters from various protocols.

Synthesis MethodPrecursor(s) & ConcentrationPrecipitating/Gelling AgentTemperature (°C)TimeResulting Nanoparticle Size (nm)Reference
Co-Precipitation Nickel Acetate, Polyvinylpyrrolidone (B124986) (PVP)Not specified673 K (400 °C)Not specified~30[1]
Sol-Gel Nickel AcetatePolyacrylic acid (PAA)430 °C (calcination)Not specifiedNot specified[2]
Sol-Gel Nickel Acetate TetrahydrateNaOH100-110 °C (drying), 450 °C (calcination)1 hour (drying), 1 hour (calcination)38.63[3]
Thermal Decomposition Nickel Acetate, Poly(vinyl acetate) (PVAc)-723 K (450 °C)Not specified40-50[4][5]
Hydrothermal Nickel AcetateMethylamine (B109427)400 °C (thermal treatment)2 hoursNot specified[6]
Hydrothermal Nickel Acetate (0.5 g in 100 mL DW)-~180 °CNot specifiedNot specified[7]

Experimental Protocols

Co-Precipitation Method

This method involves the precipitation of a nickel-containing precursor from a solution, followed by thermal decomposition to form NiO nanoparticles.

Materials:

  • Nickel Acetate (Ni(CH₃COO)₂·4H₂O)

  • Polyvinylpyrrolidone (PVP)

  • Deionized Water

  • Ethanol (B145695)

Procedure:

  • Prepare a solution of nickel acetate and polyvinylpyrrolidone (PVP) in a mixture of deionized water and ethanol.

  • Stir the solution vigorously at room temperature to ensure homogeneity.

  • Induce precipitation by either changing the pH (e.g., by adding a base like NaOH) or by changing the solvent composition.

  • Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol to remove any unreacted precursors.

  • Dry the precipitate in an oven at a temperature between 60-100 °C.

  • Calcine the dried powder in a muffle furnace at 400 °C to obtain NiO nanoparticles.[1]

Sol-Gel Method

The sol-gel process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a 'gel' (a solid network in a liquid).

Materials:

Procedure:

  • Dissolve this compound in methanol to form a precursor solution.

  • Slowly add a 5M NaOH solution dropwise to the nickel acetate solution while stirring vigorously. This will act as a precipitation agent and facilitate gel formation.

  • Continue stirring until a gel is formed.

  • Dry the gel in an oven at 100-110 °C for 1 hour to remove the solvent.[3]

  • Grind the dried gel into a fine powder.

  • Calcine the powder in a furnace at 450 °C for 1 hour to yield NiO nanocrystals.[3] The resulting product should be a black powder.

Hydrothermal Method

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution. The high temperature and pressure facilitate the formation of crystalline nanoparticles.

Materials:

  • Nickel Acetate (Ni(CH₃COO)₂)

  • Methylamine solution (0.4 M) or Deionized Water

Procedure:

  • With Methylamine: Disperse freshly precipitated nickel oxalate (B1200264) (formed from nickel acetate) in deionized water. Add a 0.4 M methylamine solution under magnetic stirring at room temperature.[6]

  • Aqueous: Alternatively, dissolve 0.5 g of nickel acetate in 100 mL of deionized water and stir to ensure homogeneity.[7]

  • Transfer the resulting solution or suspension into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to approximately 180 °C.[7] The duration of the hydrothermal treatment can be varied to control nanoparticle size and morphology.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol.

  • Dry the product in an oven.

  • To obtain the final NiO nanoparticles, thermally treat the dried hydroxide precursor at 400 °C for 2 hours in air.[6]

Visualizations

G cluster_0 Precursor Preparation cluster_1 Synthesis Route cluster_2 Post-Synthesis Processing cluster_3 Final Product precursor Nickel Acetate solvent Solvent (e.g., Water, Ethanol) precursor->solvent Dissolve coprecipitation Co-Precipitation (Add Precipitating Agent) solvent->coprecipitation solgel Sol-Gel (Add Gelling Agent) solvent->solgel hydrothermal Hydrothermal (Heat in Autoclave) solvent->hydrothermal washing Washing & Filtration coprecipitation->washing solgel->washing hydrothermal->washing drying Drying washing->drying calcination Calcination drying->calcination nio_np NiO Nanoparticles calcination->nio_np

Caption: General workflow for NiO nanoparticle synthesis.

G cluster_precursor Precursor cluster_intermediate Intermediate cluster_final Final Product Ni_Acetate Ni(CH₃COO)₂ Ni_Hydroxide Ni(OH)₂ Ni_Acetate->Ni_Hydroxide + H₂O / OH⁻ (Hydrolysis/Precipitation) NiO NiO Ni_Hydroxide->NiO + Δ (Heat) (Calcination)

Caption: Chemical transformation from precursor to NiO.

References

Application Notes and Protocols for Nickel Electroplating Using Nickel Acetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of nickel acetate (B1210297) tetrahydrate in electroplating applications. Nickel acetate serves as a primary source of nickel ions in the plating bath and offers excellent buffering capacity, contributing to stable operating conditions and high-quality deposits.[1]

Introduction to Nickel Acetate in Electroplating

Nickel electroplating is a widely used surface finishing process to enhance the decorative appeal, corrosion resistance, and durability of various substrates.[2] While traditional Watts baths, based on nickel sulfate, are common, acetate-based baths offer distinct advantages. Nickel acetate's high buffering capacity helps maintain a stable pH at the cathode surface, which is crucial for achieving consistent and high-quality nickel deposits.[1] This can lead to a reduction in pitting and other defects.[1] Acetate baths are also considered to be relatively low in toxicity.[3][4][5]

Experimental Protocols

Preparation of the Nickel Acetate Electroplating Bath

This protocol describes the preparation of a standard nickel acetate electroplating bath.

Materials:

  • Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Nickel Chloride (NiCl₂)

  • Boric Acid (H₃BO₃)

  • Acetic Acid (CH₃COOH) (optional, for pH adjustment)

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) (for pH adjustment)[1]

  • Deionized water

  • High purity nickel plate (99.5%) for the anode[1]

Equipment:

  • Glass beaker or plating tank

  • Magnetic stirrer and stir bar

  • pH meter

  • Heating plate

  • DC power supply

  • Alligator clips and connecting wires

Procedure:

  • Fill the beaker or plating tank with the required volume of deionized water.

  • While stirring, dissolve the boric acid in the water. Heating may be required to facilitate dissolution.

  • Once the boric acid is dissolved, add the this compound and stir until fully dissolved. The solution will turn a characteristic green color.[6]

  • Add the nickel chloride and continue stirring until the solution is homogeneous.

  • Allow the solution to cool to the desired operating temperature.

  • Measure the pH of the bath and adjust to the target value (typically between 3 and 5) using dilute acetic acid, hydrochloric acid, or sodium hydroxide.[1]

Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a uniform nickel coating. This protocol is suitable for mild steel substrates.

Materials:

  • Mild steel panels (substrate)

  • Abrasive paper or cloth

  • Degreasing solution (e.g., alkaline cleaner)

  • 10% Sulfuric Acid (H₂SO₄) solution[1]

  • Deionized water

Procedure:

  • Mechanically polish the mild steel panels to a smooth finish using abrasive paper.

  • Thoroughly degrease the panels by immersing them in a suitable degreasing solution.

  • Rinse the panels with running water.

  • Dip the panels in a 10% sulfuric acid solution for 30 seconds to remove any surface oxides.[1]

  • Rinse the panels thoroughly with running water, followed by a final rinse with deionized water.[1]

Electroplating Process

Procedure:

  • Heat the prepared nickel acetate electroplating bath to the desired operating temperature (typically 40-50°C).[1][3]

  • Suspend the high-purity nickel plate (anode) and the prepared substrate (cathode) in the plating bath. Ensure they are parallel to each other and do not touch.

  • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.[7]

  • Apply the desired current density (typically 2-8 A/dm²) and begin the electroplating process for the specified duration.[1]

  • After the desired plating time, turn off the power supply.

  • Remove the plated substrate from the bath, rinse it thoroughly with deionized water, and dry it.

Data Presentation

Bath Compositions

The following table summarizes different nickel acetate electroplating bath compositions found in the literature.

ComponentBath A[1]Bath B[1]Bath C[1]Acetate-Chloride Bath 1[8]Acetate-Chloride Bath 2[8]
This compound100 g/L150 g/L100 g/L118.3 g/L68.5 g/L
Nickel Chloride30 g/L30 g/L-6.0 g/L6.0 g/L
Boric Acid30 g/L30 g/L30 g/L--
Additives
Sodium Lauryl Sulfate1 g/L1 g/L1 g/L--
Coumarin0.5 g/L0.5 g/L0.5 g/L--
Formalin1 mL/L1 mL/L1 mL/L--
Operating Conditions and Deposit Properties

This table outlines the typical operating conditions for nickel acetate baths and the resulting properties of the electrodeposits.

ParameterValueReference
pH3 - 5[1]
Temperature40 - 50°C[1]
Current Density2 - 8 A/dm²[1]
Cathode Current EfficiencyUp to 95%[3]
Throwing Power~52%[3]
HardnessIncreases with higher temperature[1]
AppearanceSmooth, uniform, and bright deposit[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_electroplating Electroplating cluster_analysis Analysis Bath_Prep Bath Preparation Electroplating Electroplating Process Bath_Prep->Electroplating Substrate_Prep Substrate Preparation Substrate_Prep->Electroplating Post_Treatment Post-Treatment (Rinsing, Drying) Electroplating->Post_Treatment Characterization Deposit Characterization Post_Treatment->Characterization

Caption: General workflow for nickel electroplating using a nickel acetate bath.

Influence of Bath Components

G Ni_Acetate Nickel Acetate Tetrahydrate Deposit_Properties Deposit Properties Ni_Acetate->Deposit_Properties Primary Ni²⁺ Source Buffering Agent Ni_Chloride Nickel Chloride Ni_Chloride->Deposit_Properties Improves Anode Dissolution Increases Conductivity Boric_Acid Boric Acid Boric_Acid->Deposit_Properties Buffering Agent Prevents Pitting Additives Additives (e.g., Coumarin) Additives->Deposit_Properties Brightener Leveling Agent

Caption: Key components of a nickel acetate bath and their influence on deposit properties.

References

The Role of Nickel Acetate Tetrahydrate in the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Nickel acetate (B1210297) tetrahydrate serves as a versatile and efficient nickel source in the synthesis of a variety of metal-organic frameworks (MOFs). Its good solubility in common solvents and favorable reactivity make it a preferred precursor for constructing highly porous and crystalline MOF architectures. This document provides detailed application notes and experimental protocols for the synthesis of nickel-based MOFs using nickel acetate tetrahydrate, focusing on solvothermal, mechanochemical, and microwave-assisted methods.

Introduction to Nickel-Based MOFs

Nickel-based MOFs are a subclass of coordination polymers that have garnered significant attention due to their unique properties, including high surface areas, tunable pore sizes, and the presence of accessible metal sites.[1][2] These characteristics make them promising candidates for a wide range of applications, such as gas storage and separation, catalysis, chemical sensing, and drug delivery.[1][3] The choice of the nickel precursor is crucial in determining the final structure and properties of the MOF. This compound is often favored due to its affordability, stability, and environmentally benign nature.[2]

Data Presentation: Synthesis Parameters and MOF Properties

The following table summarizes key quantitative data from different synthesis methods for nickel-based MOFs using this compound as the nickel source. This allows for a direct comparison of how the synthesis route influences the material's properties.

ParameterSolvothermal Synthesis (Ni-MOF-74)Mechanochemical Synthesis (Ni-BTC)
Nickel Precursor This compoundThis compound
Organic Linker 2,5-dihydroxyterephthalic acid (H4DOBDC)1,3,5-Benzenetricarboxylic acid (H3BTC)
Solvent Deionized WaterNone (solvent-free) or minimal liquid additive
Temperature Reflux (approx. 100 °C)Room Temperature
Time 1 hour1 minute
Yield 92%[4]High (not specified)[5]
BET Surface Area 1233 m²/g[2][4]High (not specified)[5]
Pore Volume Not specifiedNot specified
Morphology Well-separated 1 µm platelets[2][4]Not specified

Experimental Protocols

Solvothermal Synthesis of Ni-MOF-74 (CPO-27-Ni)

This protocol describes a water-based synthesis of Ni-MOF-74, a highly porous material with open metal sites, making it attractive for gas storage and catalysis.[2][4]

Materials:

  • Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • Deionized water

Procedure:

  • In a reaction vessel, prepare a suspension of 2,5-dihydroxyterephthalic acid in deionized water.

  • In a separate container, dissolve nickel (II) acetate tetrahydrate in deionized water to create an aqueous solution.

  • Heat the suspension of the organic linker to reflux (approximately 100 °C) with stirring.

  • Add the aqueous solution of nickel acetate to the refluxing linker suspension.

  • Continue the reaction under reflux for 1 hour.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product thoroughly with deionized water to remove any unreacted precursors.

  • Dry the synthesized Ni-MOF-74 in a vacuum oven at an elevated temperature to remove residual solvent and activate the material.

Mechanochemical Synthesis of a Nickel-Based MOF

Mechanochemical synthesis offers a rapid and solvent-free route to MOF production, which is environmentally friendly and scalable.[5]

Materials:

  • Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

Procedure:

  • Place the solid reactants, nickel (II) acetate tetrahydrate and 1,3,5-benzenetricarboxylic acid, into a ball milling jar.

  • Add the milling balls to the jar.

  • Mill the mixture at a specified frequency for 1 minute.

  • After milling, retrieve the solid product from the jar.

  • The product can be washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials, followed by drying.

Microwave-Assisted Synthesis of a Nickel-Based MOF

Microwave-assisted synthesis can significantly reduce reaction times from hours or days to minutes, leading to rapid crystallization and potentially different morphologies.[6][7]

Materials:

  • Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Organic linker (e.g., a carboxylic acid-based ligand)

  • A suitable solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Dissolve nickel (II) acetate tetrahydrate and the organic linker in the chosen solvent in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Set the desired temperature and reaction time (e.g., 150 °C for 30 minutes).

  • After the reaction is complete and the vessel has cooled, collect the solid product by filtration or centrifugation.

  • Wash the product with a suitable solvent to remove impurities.

  • Dry the final product under vacuum.

Visualizing Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis protocols.

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Activation Nickel_Acetate This compound Solution Mixing Mix Reactants Nickel_Acetate->Mixing Linker Organic Linker Suspension Linker->Mixing Reflux Reflux for 1h Mixing->Reflux Filtration Filtration Reflux->Filtration Washing Washing Filtration->Washing Drying Drying & Activation Washing->Drying

Caption: Solvothermal Synthesis Workflow.

mechanochemical_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Reactants Solid Nickel Acetate & Organic Linker Milling Ball Milling (1 min) Reactants->Milling Collection Product Collection Milling->Collection Washing Optional Washing Collection->Washing

Caption: Mechanochemical Synthesis Workflow.

microwave_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Solution Dissolve Reactants in Solvent Microwave Microwave Irradiation Solution->Microwave Isolation Filtration/Centrifugation Microwave->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying

References

Sol-Gel Synthesis of Nickel Oxide Thin Films Using Nickel Acetate Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nickel oxide (NiO) thin films via the sol-gel method, utilizing nickel acetate (B1210297) as the primary precursor. The protocols outlined are intended to serve as a comprehensive guide for researchers in materials science and related fields.

Introduction

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap, making it a material of significant interest for a variety of applications, including as a hole transport layer (HTL) in perovskite solar cells, in electrochromic devices, gas sensors, and as a catalyst.[1][2][3] The sol-gel method offers a versatile and cost-effective approach for fabricating high-quality NiO thin films, allowing for precise control over the film's properties through the manipulation of synthesis parameters.[4] This technique involves the transition of a solution system (sol) into a solid-state (gel), which can then be deposited as a thin film and further processed through heat treatment.

Experimental Protocols

Materials and Equipment

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • 2-Methoxyethanol (B45455) or Ethanol

  • Monoethanolamine (MEA) or another suitable stabilizer

  • Substrates (e.g., glass, indium tin oxide (ITO) coated glass, silicon wafers)

  • Deionized water

  • Acetone

  • Isopropanol

Equipment:

  • Magnetic stirrer with hotplate

  • Beakers and volumetric flasks

  • Pipettes

  • Ultrasonic bath

  • Spin coater or dip coater

  • Furnace or hot plate for annealing

Substrate Cleaning Protocol

A thorough cleaning of the substrate is crucial to ensure good film adhesion and uniformity.

  • Place the substrates in a beaker with acetone.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Rinse the substrates thoroughly with deionized water.

  • Transfer the substrates to a beaker with isopropanol.

  • Sonicate for another 15 minutes.

  • Rinse again with deionized water.

  • Dry the substrates using a stream of nitrogen or in an oven.

Sol-Gel Precursor Solution Preparation

This protocol describes the preparation of a 0.5 M NiO precursor solution.

  • Dissolve the desired amount of nickel(II) acetate tetrahydrate in 2-methoxyethanol in a beaker. For a 0.5 M solution, this would be approximately 1.244 g in 10 mL of solvent.

  • Place the beaker on a magnetic stirrer and stir the solution at 60°C for 30 minutes to ensure complete dissolution.

  • Add a stabilizer, such as monoethanolamine (MEA), dropwise to the solution while stirring. The molar ratio of MEA to nickel acetate is typically 1:1.

  • Continue stirring the solution at 60°C for another 2 hours to promote the formation of a homogeneous and stable sol.

  • Allow the solution to cool down to room temperature and age for 24 hours before use.

Thin Film Deposition
  • Place the cleaned substrate onto the chuck of the spin coater.

  • Dispense a small amount of the precursor solution onto the center of the substrate.

  • Spin the substrate at a speed of 2000-4000 rpm for 30-60 seconds.[5]

  • After spinning, place the coated substrate on a hotplate set to approximately 300°C for 10 minutes to evaporate the solvent and organic residues.

  • Repeat the coating and drying steps multiple times to achieve the desired film thickness.

  • Mount the cleaned substrate onto the dip coater arm.

  • Immerse the substrate into the precursor solution at a constant speed.

  • Hold the substrate in the solution for a predetermined amount of time (e.g., 60 seconds).

  • Withdraw the substrate from the solution at a slow and constant speed (e.g., 2 mm/s).

  • Dry the coated substrate in an oven at a low temperature (e.g., 100°C) for 10 minutes.

  • Repeat the dipping and drying process to build up the film thickness.

Annealing Protocol

Annealing is a critical step to crystallize the NiO film and remove any remaining organic compounds. The annealing temperature significantly influences the film's properties.[1][6]

  • Place the dried, coated substrates in a furnace.

  • Ramp up the temperature to the desired annealing temperature (e.g., 400°C, 500°C, or higher) at a controlled rate.

  • Hold the substrates at the annealing temperature for 1-2 hours.

  • Allow the furnace to cool down naturally to room temperature before removing the substrates.

Data Presentation

The properties of sol-gel derived NiO thin films are highly dependent on the synthesis parameters, particularly the annealing temperature. The following tables summarize typical quantitative data obtained from the characterization of NiO thin films prepared using a nickel acetate precursor.

Annealing Temperature (°C)Film Thickness (nm)Crystallite Size (nm)Reference
400906-[3]
600642-[3]
400-~20[4]
700-~35[4]

| Annealing Temperature (°C) | Optical Band Gap (eV) | Electrical Conductivity (S/cm) | Reference | | :--- | :--- | :--- |[4] | | 400 | 3.86 | 1 x 10⁻⁴ |[4] | | 500 | 3.65 | - |[4] | | 600 | 3.54 | - |[4] | | 700 | 3.47 | 1 x 10⁻² |[4] |

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the sol-gel synthesis of NiO thin films.

SolGel_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_deposition Deposition cluster_post Post-Processing & Characterization A Nickel Acetate Precursor E Mixing and Stirring (60°C, 2.5h) A->E B Solvent (e.g., 2-Methoxyethanol) B->E C Stabilizer (e.g., MEA) C->E D Substrate Cleaning (Acetone, IPA, DI Water) G Spin Coating or Dip Coating D->G F Aging (24h, Room Temp) E->F Homogeneous Sol F->G Aged Sol H Drying (~300°C, 10 min) G->H Wet Film H->G Repeat for Thickness I Annealing (400-800°C, 1-2h) H->I Dried Amorphous Film J Characterization (XRD, SEM, UV-Vis) I->J Crystalline NiO Thin Film

Sol-Gel Synthesis Workflow for NiO Thin Films

Applications

The synthesized NiO thin films are suitable for a range of applications in scientific research and technology development.

  • Perovskite Solar Cells: NiO thin films serve as an efficient and stable hole transport layer (HTL), contributing to the overall performance and longevity of inverted perovskite solar cells.[1]

  • Electrochromic Devices: The ability of NiO films to change their optical properties under an applied voltage makes them ideal for use in "smart windows" and other electrochromic applications.[7]

  • Gas Sensing: The semiconducting nature of NiO makes it a promising material for the fabrication of sensors for various gases, including liquefied petroleum gas (LPG).[5]

  • Catalysis: Nanostructured NiO films can be utilized as catalysts in various chemical reactions due to their high surface area and active sites.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Film cracks or peels off Poor substrate cleaning; High withdrawal speed in dip coating; Too rapid heating during drying or annealing.Ensure thorough substrate cleaning; Reduce withdrawal speed; Decrease the heating rate.
Inhomogeneous or hazy film Incomplete dissolution of precursor; Unstable sol; Particulate contamination.Increase stirring time/temperature for precursor dissolution; Ensure proper stabilizer concentration; Filter the sol before use.
Poor crystallinity Insufficient annealing temperature or time.Increase the annealing temperature and/or duration.[1]
Low optical transmittance Film is too thick; Incomplete removal of organic residues.Reduce the number of coating cycles; Increase annealing temperature/time.[1]

References

Application Notes and Protocols for Hydrothermal Synthesis of Nickel-Based Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nickel-based nanostructures using nickel acetate (B1210297) tetrahydrate as a precursor via the hydrothermal method. The synthesized nanostructures, including nickel hydroxide (B78521) (Ni(OH)₂), nickel oxide (NiO), and nickel sulfide (B99878) (NiS), have significant potential in various applications, including drug delivery and cancer therapy.[1][2][3]

Overview of Hydrothermal Synthesis

Hydrothermal synthesis is a versatile and widely used method for the preparation of nanomaterials. It involves a chemical reaction in a closed system (an autoclave) in the presence of an aqueous solution at temperatures above the boiling point of water. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, allowing for the formation of well-defined nanostructures with controlled morphology and size. Nickel acetate tetrahydrate is a common and effective nickel precursor for this process.

Data Presentation: Synthesis Parameters and Resulting Nanostructures

The following table summarizes the experimental conditions for the hydrothermal synthesis of different nickel-based nanostructures using this compound.

Target NanostructureNickel PrecursorOther ReagentsTemperature (°C)Time (h)Resulting MorphologyReference
α-Ni(OH)₂This compoundEthylene-1,2-diamine, Hexamethylenetetramine (HMT), Cetyltrimethylammonium bromide (CTAB)120 - 18012 - 18Flower-like[4]
NiOThis compoundSodium Hydroxide (NaOH)1802Roughly Spherical Nanoparticles[5][6]
NiSThis compoundThiourea (B124793)2505Micro/nanorods[7]
NiS₂This compoundSodium thiosulfate20012Nanobelts[8]

Experimental Protocols

Protocol for the Synthesis of α-Ni(OH)₂ Flower-Like Nanostructures

This protocol is adapted from the work of Salavati-Niasari et al.[4]

Materials:

  • This compound (Ni(CH₃COO)₂·4H₂O)

  • Ethylene-1,2-diamine (en)

  • Hexamethylenetetramine (HMT)

  • Cetyltrimethylammonium bromide (CTAB)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve 5 mmol of this compound in deionized water.

  • Add ethylene-1,2-diamine, HMT, and CTAB to the solution. The concentrations and ratios of these reagents can be varied to control the morphology of the final product.[4]

  • Stir the mixture vigorously to ensure all components are well-dissolved and form a homogeneous solution.

  • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a temperature between 120°C and 180°C for 12 to 18 hours.[4]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactants.

  • Dry the final product in a vacuum oven at 60°C for several hours.

  • To obtain NiO nanostructures, the as-synthesized α-Ni(OH)₂ can be calcined at 300°C for 4 hours.[4]

Protocol for the Synthesis of NiO Nanoparticles

This protocol is based on a general hydrothermal method for NiO nanoparticle synthesis.[5][6]

Materials:

  • This compound (Ni(CH₃COO)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare an aqueous solution of this compound.

  • Separately, prepare an aqueous solution of sodium hydroxide.

  • Add the NaOH solution dropwise to the nickel acetate solution under constant stirring to form a precipitate.

  • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 180°C for 2 hours.[6]

  • After cooling to room temperature, collect the precipitate by filtration or centrifugation.

  • Wash the product multiple times with deionized water to remove any impurities.

  • Dry the obtained NiO nanoparticles in an oven.

Protocol for the Synthesis of NiS Micro/Nanorods

This protocol is adapted from the work of Yin et al. on the synthesis of NiS nanostructures.[7]

Materials:

  • This compound (Ni(CH₃COO)₂·4H₂O)

  • Thiourea (CH₄N₂S)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve this compound and thiourea in deionized water. A typical molar ratio of NiCl₂·6H₂O to thiourea for the formation of nanorods is 2:1. While the reference uses Nickel Chloride, Nickel Acetate can be used as the nickel source.[7]

  • Stir the solution to ensure homogeneity.

  • Transfer the mixture to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 250°C and maintain this temperature for 5 hours.[7]

  • Allow the autoclave to cool down naturally.

  • Collect the black precipitate, wash it with deionized water and ethanol, and dry it under vacuum.

Visualization of Experimental Workflow and Biological Pathways

Experimental Workflow for Hydrothermal Synthesis

The following diagram illustrates the general workflow for the hydrothermal synthesis of nickel-based nanostructures.

G cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Reaction cluster_post Post-Synthesis Processing cluster_characterization Characterization start Dissolve this compound reagents Add Other Reagents (e.g., NaOH, Thiourea, Surfactants) start->reagents mix Stir to Homogenize reagents->mix autoclave Transfer to Autoclave mix->autoclave heat Heat at Defined Temperature and Time autoclave->heat cool Cool to Room Temperature heat->cool collect Collect Precipitate (Centrifugation/Filtration) cool->collect wash Wash with Water and Ethanol collect->wash dry Dry the Nanostructures wash->dry characterize Analyze Morphology, Structure, etc. dry->characterize

Caption: General workflow for the hydrothermal synthesis of nanostructures.

Signaling Pathway for Nickel Nanoparticle-Induced Cytotoxicity

Nickel-based nanoparticles can induce cytotoxicity in cancer cells through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways. The diagram below illustrates a simplified signaling pathway of nickel nanoparticle-induced cell death.[9][10][11]

G cluster_cellular Cellular Response NiNPs Nickel Nanoparticles ROS Reactive Oxygen Species (ROS) Generation NiNPs->ROS HIF HIF-1α Stabilization NiNPs->HIF Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis mTOR mTOR Pathway Inhibition HIF->mTOR mTOR->Apoptosis

Caption: Simplified signaling pathway of nickel nanoparticle-induced apoptosis.

Applications in Drug Development

Nickel-based nanostructures, particularly nickel oxide nanoparticles, have garnered attention for their potential in cancer therapy and drug delivery.[1][2] Their unique physicochemical properties allow for surface functionalization, enabling targeted delivery of anticancer drugs to tumor sites.[1]

  • Targeted Drug Delivery: Nickel nanoparticles can be engineered to carry chemotherapeutic agents. For instance, they can be functionalized with targeting ligands like folic acid to specifically bind to cancer cells that overexpress folate receptors. This targeted approach enhances the drug concentration at the tumor site while minimizing systemic toxicity.[1]

  • Controlled Release: The drug release from the nanoparticle carrier can be controlled by the tumor microenvironment, such as the acidic pH, to ensure that the therapeutic agent is released preferentially within the tumor.[1]

  • Multimodal Therapy: Nickel nanoparticles can also be used in combination with other therapeutic modalities like photothermal therapy, where their ability to absorb light and generate heat can be used to ablate tumor cells.[2]

  • Antimicrobial Agents: Nickel and nickel oxide nanoparticles have demonstrated antimicrobial properties against various pathogens, including drug-resistant bacteria, suggesting their potential in developing new antimicrobial therapies.[3]

The cytotoxic effects of nickel nanoparticles are often mediated by the induction of oxidative stress, leading to apoptosis.[9][10] This inherent cytotoxicity can be harnessed for anticancer applications. Understanding the underlying signaling pathways, such as the HIF-1α/mTOR pathway, is crucial for designing effective and safe nanomedicines.[11]

References

Application Notes and Protocols for Catalytic Hydrogenation using Nickel Acetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel acetate (B1210297) tetrahydrate, Ni(CH₃COO)₂·4H₂O, is a widely utilized and cost-effective precursor for the preparation of highly active nickel catalysts for various hydrogenation reactions.[1][2] Its solubility in water and polar solvents facilitates the synthesis of diverse catalytic systems, including nickel nanoparticles (Ni-NPs), supported nickel catalysts, and nickel boride (Ni₂B).[2][3] These catalysts have demonstrated significant efficacy in the hydrogenation of a broad range of functional groups, such as nitroarenes, unsaturated carbon-carbon bonds (alkenes and alkynes), and carbonyl compounds. The resulting products are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers.[4]

The catalytic activity of nickel-based systems derived from nickel acetate tetrahydrate is attributed to the formation of metallic nickel (Ni(0)) species, which serve as the active sites for hydrogen activation and subsequent reduction of the substrate.[5] The versatility of this precursor allows for the tuning of catalyst properties, such as particle size, dispersion, and support interaction, to achieve desired activity and selectivity.

Applications in Catalytic Hydrogenation

Catalysts derived from this compound are employed in a variety of critical hydrogenation processes within research and industrial settings.

Hydrogenation of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. Nickel catalysts prepared from this compound have shown excellent performance in this reaction, offering a more economical alternative to precious metal catalysts.[4] For instance, silica-supported nickel catalysts have achieved high conversion and selectivity in the hydrogenation of nitrobenzene (B124822) to aniline (B41778).[6]

Hydrogenation of Unsaturated Bonds

The saturation of carbon-carbon double and triple bonds is a cornerstone of organic chemistry. Nickel catalysts derived from nickel acetate are effective for the hydrogenation of alkenes and alkynes. Notably, nickel boride catalysts, prepared by the reduction of nickel acetate with sodium borohydride (B1222165), exhibit remarkable selectivity in the semi-hydrogenation of alkynes to alkenes.[7]

Hydrogenation of Edible Oils

In the food industry, the partial hydrogenation of vegetable oils is a significant process to produce semi-solid fats for margarines and shortenings. Nickel-based catalysts, often prepared from precursors like nickel acetate, are the industry standard for this application due to their efficiency and cost-effectiveness.[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on catalytic hydrogenation reactions using catalysts derived from this compound.

Table 1: Hydrogenation of Nitroarenes

SubstrateCatalystTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
NitrobenzeneNi/SiO₂901.05.510099 (Aniline)[6]
1-Chloro-4-nitrobenzeneNi/SiO₂ (from Nickel Salen Complex)401.016>99>99 (4-Chloroaniline)[13]
Functionalized NitroarenesCo₃O₄-NGr@C (Transfer Hydrogenation)120N/A12-2485-99>99 (Anilines)[14]

Table 2: Hydrogenation of Unsaturated Bonds

SubstrateCatalystSolventTemp. (°C)PressureTime (h)Conversion (%)Selectivity (%)Reference
1-OctyneNickel Boride (Ni₂B) from Ni(OAc)₂Ethanol (B145695)RT1 atm H₂-10090 (1-Octene)[7]
2-HexyneNickel Boride (Ni₂B) from Ni(OAc)₂EthanolRT1 atm H₂-10096 (cis-2-Hexene)[7]
PhenylacetyleneNickel Boride (Ni₂B) from Ni(OAc)₂EthanolRT1 atm H₂-10090 (Styrene)[7]

Experimental Protocols

Protocol 1: Preparation of Nickel Boride (Ni₂B) Catalyst for Alkyne Semi-Hydrogenation

This protocol describes the synthesis of a nickel boride catalyst from this compound, adapted from literature procedures.[7]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Nitrogen gas (for inert atmosphere)

  • Magnetic stirrer and stir bar

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve a specific amount of nickel(II) acetate tetrahydrate in absolute ethanol with vigorous stirring to form a homogenous solution.

  • In a separate flask, prepare a solution of sodium borohydride in ethanol.

  • Slowly add the sodium borohydride solution dropwise to the nickel acetate solution at room temperature with continuous stirring.

  • A black precipitate of nickel boride (Ni₂B) will form immediately.

  • Continue stirring the mixture for an additional 30 minutes to ensure complete reaction.

  • The freshly prepared nickel boride catalyst is typically used immediately in the subsequent hydrogenation reaction as a slurry.

Protocol 2: Catalytic Hydrogenation of a Nitroarene

This protocol provides a general procedure for the hydrogenation of a nitroarene using a prepared nickel catalyst.

Materials:

  • Nitroarene substrate

  • Prepared Nickel Catalyst (e.g., supported Ni or Ni₂B)

  • Solvent (e.g., ethanol, methanol)

  • Hydrogen gas

  • High-pressure autoclave or a balloon hydrogenation setup

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a high-pressure autoclave or a round-bottom flask equipped with a magnetic stir bar, add the nitroarene substrate and the solvent.

  • Add the prepared nickel catalyst to the reaction mixture. The catalyst loading should be optimized for the specific reaction (typically 1-10 mol% of nickel).

  • If using an autoclave, seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa). For a balloon setup, flush the flask with hydrogen and maintain a positive pressure with a hydrogen-filled balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the nickel catalyst.

  • Wash the filter cake with the reaction solvent.

  • The filtrate contains the aniline product, which can be purified by standard laboratory techniques such as crystallization or column chromatography.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up P1 Dissolve Ni(OAc)2·4H2O in Solvent P2 Add Reducing Agent (e.g., NaBH4) P1->P2 P3 Formation of Active Ni Catalyst P2->P3 R2 Add Catalyst P3->R2 Catalyst Slurry R1 Charge Reactor with Substrate & Solvent R1->R2 R3 Purge with H2 R2->R3 R4 Pressurize & Heat R3->R4 R5 Reaction R4->R5 W1 Cool & Depressurize R5->W1 Reaction Mixture W2 Filter Catalyst W1->W2 W3 Purify Product W2->W3 Product Product W3->Product Final Product G Nitroarene R-NO2 (Nitroarene) Nitroso R-NO (Nitroso Intermediate) Nitroarene->Nitroso + H2 - H2O Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H2 Aniline R-NH2 (Aniline) Hydroxylamine->Aniline + H2 - H2O Catalyst Ni Catalyst Surface with Adsorbed H2

References

Application of Nickel Acetate in Specific Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel acetate (B1210297), a versatile and cost-effective catalyst, has emerged as a powerful tool in modern organic synthesis. Its ability to catalyze a wide range of transformations, often with high efficiency and selectivity, has made it an attractive alternative to more expensive precious metal catalysts. This document provides detailed application notes and protocols for the use of nickel acetate and other nickel precursors in several key organic reactions, including cross-coupling, C-H functionalization, and hydrogenation reactions.

Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. Nickel catalysis offers a cost-effective alternative to palladium, particularly for the coupling of challenging substrates like aryl chlorides.

Application Notes:

Nickel-catalyzed Suzuki-Miyaura couplings are effective for a broad range of aryl halides and phenol-derived substrates with arylboronic acids.[1] The use of green solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol makes this methodology environmentally attractive.[1] Commercially available and air-stable pre-catalysts like NiCl₂(PCy₃)₂ can be employed, simplifying the experimental setup.[1] This method is particularly useful for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1]

Quantitative Data:
EntryAryl Halide/PseudohalideBoronic AcidProductSolventYield (%)Catalyst Loading (mol%)Reference
14-Chlorotoluene (B122035)Phenylboronic acid4-Methylbiphenylt-Amyl alcohol955[1]
21-Chloro-4-methoxybenzenePhenylboronic acid4-Methoxybiphenyl2-Me-THF925[1]
33-Bromopyridine2-Furylboronic acid3-(2-Furyl)pyridinet-Amyl alcohol855[1]
45-BromopyrimidinePhenylboronic acid5-Phenylpyrimidine2-Me-THF910.5[1]
5Naphthyl sulfamatePhenylboronic acid2-Phenylnaphthalenet-Amyl alcohol985[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

  • NiCl₂(PCy₃)₂ (5 mol%)

  • 4-Chlorotoluene (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • K₃PO₄ (4.5 equiv)

  • tert-Amyl alcohol

  • Hexamethylbenzene (B147005) (internal standard, 0.10 equiv)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂(PCy₃)₂ (5 mol %), 4-chlorotoluene (1.00 equiv), phenylboronic acid (2.50 equiv), K₃PO₄ (4.50 equiv), and hexamethylbenzene (0.10 equiv).

  • Add tert-amyl alcohol to the vial.

  • Seal the vial and stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by ¹H NMR to determine the yield using the internal standard.

  • For isolation, the reaction mixture is diluted with a suitable organic solvent, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.[1]

Catalytic Cycle:

Suzuki_Miyaura_Coupling Ni0 Ni(0)L_n NiII_ArX Ar-Ni(II)(X)L_n Ni0->NiII_ArX Oxidative Addition NiII_ArAr Ar-Ni(II)(Ar')L_n NiII_ArX->NiII_ArAr Transmetalation NiII_ArAr->Ni0 Reductive Elimination Product Ar-Ar' ArX Ar-X ArBOH Ar'B(OH)₂ Base Base

Caption: Catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling.

Nickel-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Nickel catalysis provides a less expensive and often more reactive alternative to palladium for this transformation, especially with challenging substrates like alkyl chlorides.[2]

Application Notes:

Nickel-catalyzed Sonogashira couplings are effective for a variety of aryl and alkyl halides with terminal alkynes.[2][3] The use of a copper co-catalyst is often beneficial.[2] Mild reaction conditions, sometimes at room temperature, can be achieved with appropriate ligand and solvent systems.[2] This reaction is valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and are found in many natural products and pharmaceuticals.[2]

Quantitative Data:
EntryHalideAlkyneProductCatalyst SystemYield (%)Reference
11-Iodooctane (B127717)Phenylacetylene (B144264)1-Phenyldec-1-yneNi-complex/[P,S] ligand/CuI/Cs₂CO₃92[2]
21-BromooctanePhenylacetylene1-Phenyldec-1-yneNi-complex/[P,S] ligand/CuI/Cs₂CO₃94[2]
31-ChlorooctanePhenylacetylene1-Phenyldec-1-yneNi-complex/[P,S] ligand/CuI/Cs₂CO₃/NaI97[2]
44-Iodo-1,1'-biphenylPhenylacetylene4-(Phenylethynyl)-1,1'-biphenylNiCl₂/1,10-phenanthroline/Zn85[3]
56-Bromo-1-(phenylsulfonyl)-1H-indolePhenylacetylene6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indoleNiCl₂/1,10-phenanthroline/Zn78[3]
Experimental Protocol: Sonogashira Coupling of 1-Iodooctane with Phenylacetylene

Materials:

  • Nickel catalyst with [P,S] bidentate ligand (1 mol%)

  • 1-Iodooctane (1.1 mmol)

  • Phenylacetylene (1.0 mmol)

  • Cs₂CO₃ (1.5 mmol)

  • CuI (0.05 mmol)

  • Anhydrous DMSO (2.5 mL)

Procedure:

  • In a dried 25 mL Schlenk tube under a nitrogen atmosphere, add Cs₂CO₃ (0.49 g, 1.5 mmol) and CuI (0.01 g, 0.05 mmol).

  • Add phenylacetylene (1.0 mmol), 1-iodooctane (1.1 mmol), and anhydrous DMSO (2.5 mL).

  • Add the nickel catalyst (1 mol%).

  • Stir the reaction mixture at 25 °C for 4 hours.

  • After the reaction is complete, quench with water and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]

Experimental Workflow:

Sonogashira_Workflow start Start setup Reaction Setup: - Schlenk tube under N₂ - Add Cs₂CO₃ and CuI start->setup reagents Add Reagents: - Phenylacetylene - 1-Iodooctane - Anhydrous DMSO setup->reagents catalyst Add Nickel Catalyst reagents->catalyst reaction Stir at 25°C for 4h catalyst->reaction workup Work-up: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: General workflow for a Nickel-catalyzed Sonogashira coupling.

Nickel-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines. Nickel catalysis provides an efficient and economical approach for the amination of aryl chlorides and sulfamates.

Application Notes:

Nickel-catalyzed amination is effective for a wide range of aryl chlorides and sulfamates with various primary and secondary amines.[4][5] The use of an air-stable Ni(II) precatalyst and a green solvent like 2-methyltetrahydrofuran simplifies the procedure.[4] This methodology is tolerant of various functional groups and is applicable to the synthesis of medicinally relevant compounds.[4]

Quantitative Data:
EntryAryl Halide/PseudohalideAmineProductCatalyst SystemYield (%)Reference
11-Chloronaphthalene (B1664548)Morpholine (B109124)4-(Naphthalen-1-yl)morpholineNiCl₂(DME)/ligand95[4]
24-ChlorotolueneMorpholine4-(p-Tolyl)morpholineNi(acac)₂/ligand95[6]
34-ChloroanisolePyrrolidine1-(4-Methoxyphenyl)pyrrolidineNiCl₂(DME)/ligand88[7]
42-Chloropyridinen-ButylamineN-Butylpyridin-2-amineNi(II)-bipyridine complex92[5]
54-ChlorobenzonitrileAniline4-AminobenzonitrileNi(0) complex/BINAP85[8]
Experimental Protocol: Amination of 1-Chloronaphthalene with Morpholine

Materials:

  • NiCl₂(DME) (5 mol%)

  • Ligand (e.g., a biarylphosphine, 10 mol%)

  • 1-Chloronaphthalene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • NaOtBu (1.4 equiv)

  • 2-Methyltetrahydrofuran (2-Me-THF)

Procedure:

  • A flame-dried round-bottomed flask is equipped with a magnetic stir bar and placed under a nitrogen atmosphere.

  • To the flask, add NiCl₂(DME) (5 mol%), the ligand (10 mol%), and NaOtBu (1.4 equiv).

  • Add 2-Me-THF, followed by morpholine (1.2 equiv) and 1-chloronaphthalene (1.0 equiv).

  • The reaction mixture is stirred at 80 °C for 3 hours.

  • After cooling, the reaction is quenched, and the product is extracted.

  • The crude product is purified by column chromatography.[4]

Logical Relationship:

Buchwald_Hartwig_Relationship Reagents Aryl Halide (Ar-X) Amine (R₂NH) Reaction Buchwald-Hartwig Amination Reagents->Reaction CatalystSystem Nickel Precatalyst (e.g., NiCl₂) Ligand Base (e.g., NaOtBu) CatalystSystem->Reaction ReactionConditions Solvent (e.g., 2-Me-THF) Temperature (e.g., 80°C) ReactionConditions->Reaction Product Arylamine (Ar-NR₂) Reaction->Product Byproducts Salt (NaX) t-Butanol Reaction->Byproducts

Caption: Key components of a Nickel-catalyzed Buchwald-Hartwig amination.

Nickel-Catalyzed C-H Arylation

Direct C-H functionalization is a highly atom-economical strategy for forming carbon-carbon bonds. Nickel catalysis has enabled the arylation of C(sp³)-H bonds, particularly in heterocycles, under mild conditions.

Application Notes:

Photochemical nickel-catalyzed C-H arylation allows for the coupling of (hetero)aryl bromides with activated α-heterosubstituted or benzylic C(sp³)–H bonds at room temperature.[9][10] This method provides access to complex molecules from simple and readily available starting materials.[9] The reaction is tolerant of a variety of functional groups on the aryl halide.[10]

Quantitative Data:
EntryC-H SubstrateAryl HalideProductCatalyst SystemYield (%)Reference
1Tetrahydrofuran (THF)4-Bromobenzonitrile (B114466)2-(4-Cyanophenyl)tetrahydrofuranNi(NO₃)₂·6H₂O / Ir photocatalyst85[10]
21,4-Dioxane4-Bromobenzonitrile2-(4-Cyanophenyl)-1,4-dioxaneNi(NO₃)₂·6H₂O / Ir photocatalyst75[10]
3Toluene4-Bromobenzonitrile4-BenzylbenzonitrileNi(NO₃)₂·6H₂O / Ir photocatalyst60[10]
4IndoleChlorobenzene2-PhenylindoleNi(OTf)₂/dcype82[11]
5Imidazole (B134444)4-Chlorotoluene2-(p-Tolyl)imidazoleNi(OTf)₂/dcype78[11]
Experimental Protocol: Photochemical C-H Arylation of THF with 4-Bromobenzonitrile

Materials:

  • Ni(NO₃)₂·6H₂O (5 mol%)

  • Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%)

  • 4,4'-Dimethoxybenzophenone (DMBP, 25 mol%)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Tetrahydrofuran (THF, solvent and substrate)

  • Base (e.g., K₂CO₃, 2.0 equiv)

Procedure:

  • To a vial, add Ni(NO₃)₂·6H₂O (5 mol%), the iridium photocatalyst (1 mol%), DMBP (25 mol%), 4-bromobenzonitrile (1.0 equiv), and the base (2.0 equiv).

  • Add THF as the solvent.

  • Seal the vial and irradiate with visible light (e.g., blue LEDs) at room temperature for 24 hours while stirring.

  • After the reaction, the mixture is worked up by dilution, extraction, and purification by column chromatography.[10]

Signaling Pathway (Conceptual):

CH_Arylation_Pathway Light Visible Light Photocatalyst Ir Photocatalyst Light->Photocatalyst Excitation ExcitedPC Excited Ir* Photocatalyst->ExcitedPC NiII Ni(II) Complex ExcitedPC->NiII Single Electron Transfer (SET) Ni0 Ni(0) NiII->Ni0 ArNiIIX Ar-Ni(II)-X Ni0->ArNiIIX Oxidative Addition ArX Aryl Halide (Ar-X) RNiIIAr R-Ni(II)-Ar ArNiIIX->RNiIIAr Substrate C-H Substrate (R-H) Radical Substrate Radical (R•) Substrate->Radical Hydrogen Atom Transfer (HAT) Radical->RNiIIAr RNiIIAr->Ni0 Product Arylated Product (R-Ar) RNiIIAr->Product Reductive Elimination

Caption: Conceptual pathway for photocatalytic Nickel-catalyzed C-H arylation.

Nickel-Catalyzed Hydrogenation of Esters

The reduction of esters to alcohols is a fundamental transformation in organic synthesis. While traditionally requiring harsh reducing agents, catalytic hydrogenation offers a greener alternative. Nickel-based catalysts have shown promise in this area.

Application Notes:

Nickel-based catalysts, often in combination with a promoter like Rhenium, can efficiently hydrogenate esters to alcohols under milder conditions than traditional methods.[12][13] Supported nickel catalysts are also effective and offer the advantage of easier separation and recycling.[13] The choice of support and reaction conditions can significantly influence the catalyst's activity and selectivity.

Quantitative Data:
EntryEsterProductCatalystTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity to Alcohol (%)Reference
1Methyl oleateOleyl alcoholNi-Re/TiO₂1805095>90[13]
2Ethyl acetateEthanolNi/Al hydrotalcite-derived25060~9068.2[14]
3Methyl benzoateBenzyl alcoholCu/ZnO/Al₂O₃ (for comparison)250509895[15]
4α,β-Unsaturated estersSaturated estersHomogeneous Ni catalyst5034>99>99[16]
Experimental Protocol: Hydrogenation of Ethyl Acetate

Materials:

  • Ni/Al hydrotalcite-derived catalyst (0.14 g)

  • Ethyl acetate (0.02 mol)

  • n-Butanol (50 mL)

  • Hydrogen gas

Procedure:

  • In a 200 mL stainless steel autoclave, add the Ni/Al hydrotalcite-derived catalyst (0.14 g), ethyl acetate (0.02 mol), and n-butanol (50 mL).

  • Purge the autoclave five times with hydrogen.

  • Pressurize the autoclave with hydrogen to 6.0 MPa.

  • Heat the reaction to 250 °C and stir at 600 rpm for 9 hours.

  • After the reaction, rapidly cool the autoclave to room temperature.

  • The product mixture can be analyzed by gas chromatography to determine conversion and selectivity.[14]

Experimental Workflow:

Hydrogenation_Workflow start Start loading Load Autoclave: - Catalyst - Ethyl Acetate - n-Butanol start->loading purging Purge with H₂ (5x) loading->purging pressurizing Pressurize with H₂ to 6.0 MPa purging->pressurizing reaction Heat to 250°C and Stir for 9h pressurizing->reaction cooling Rapidly Cool to Room Temperature reaction->cooling analysis Analyze Product Mixture (GC) cooling->analysis end End analysis->end

Caption: Workflow for the hydrogenation of ethyl acetate using a Nickel-based catalyst.

References

Application Notes: Electrodeposition of Nickel from Acetate Baths

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel electrodeposition from acetate-based electrolytes presents a viable alternative to traditional Watts-type baths, offering advantages such as inherent buffering capacity, lower toxicity, and environmental friendliness.[1][2] Acetate (B1210297) baths are capable of producing bright, adherent, and corrosion-resistant nickel coatings suitable for decorative and functional applications.[1][3] The complexing nature of acetate ions with nickel can influence the deposition process, and the addition of other components like nickel chloride and boric acid, as well as organic additives, can be used to tailor the deposit properties.[3][4][5]

Key Features of Acetate Baths:

  • Buffering Capacity: Nickel acetate, particularly in combination with boric acid, provides excellent pH stability within the desired operating range, which is crucial for consistent deposit quality.[3]

  • Deposit Properties: Deposits from acetate baths can exhibit excellent hardness and wear resistance.[5] The properties of the nickel coating are influenced by bath composition, pH, temperature, and current density.[3]

  • Additives: The introduction of additives such as nickel chloride can enhance current efficiency and the hardness of the electrodeposits.[3] Organic additives like coumarin, 2-butyne-1,4-diol, and saccharin (B28170) can modify the surface morphology and brightness of the nickel coatings.[4][5]

  • Operating Conditions: Acetate baths are typically operated at a pH of 4-5 and temperatures ranging from 40-50°C.[1][3]

Experimental Protocols

The following protocols are synthesized from established research to provide a comprehensive guide for the electrodeposition of nickel from an acetate bath.

1. Bath Preparation

A typical nickel acetate electroplating bath consists of the following components dissolved in deionized water:

ComponentConcentration Range (g/L)Purpose
Nickel Acetate100 - 150Primary source of nickel ions
Nickel Chloride30 - 45Improves anode dissolution and increases bath conductivity
Boric Acid35Acts as a buffer to maintain pH and can act as a catalyst.[4][5]
Acetic AcidVariableUsed for pH adjustment
Organic AdditivesSee Table 3Grain refinement, brightening, and stress reduction

Procedure:

  • Heat a portion of the deionized water to facilitate the dissolution of the salts.

  • Sequentially dissolve the nickel acetate, nickel chloride, and boric acid in the heated water with stirring.

  • Allow the solution to cool to room temperature.

  • Add the remaining deionized water to reach the final volume.

  • Adjust the pH of the bath to the desired value (typically 4-5) using acetic acid or a dilute sodium hydroxide (B78521) solution.[3]

  • If required, add and dissolve the desired organic additives.

  • Filter the solution to remove any impurities before use.

2. Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a uniform coating. A typical procedure for mild steel substrates is as follows:

  • Mechanical Polishing: Polish the substrate surface using progressively finer grades of abrasive paper to achieve a smooth and uniform finish.

  • Degreasing: Clean the polished substrate with a suitable organic solvent (e.g., acetone) to remove any grease or oil.

  • Alkaline Cleaning: Immerse the substrate in a hot alkaline cleaning solution to remove any remaining organic contaminants.

  • Acid Pickling: Dip the substrate in a dilute acid solution (e.g., 10% H₂SO₄) for a short duration (e.g., 30 seconds) to remove any oxide scale and activate the surface.[3]

  • Rinsing: Thoroughly rinse the substrate with deionized water between each step to prevent drag-out of solutions.

3. Electrodeposition Process

  • Cell Setup: Use a two-electrode system with the prepared substrate as the cathode and a high-purity (99.5%) nickel plate as the anode.[3]

  • Operating Conditions: Immerse the electrodes in the prepared acetate bath and maintain the desired operating parameters.

ParameterRecommended Value
pH 4 - 5
Temperature 40 - 50°C
Current Density 1 - 5 A/dm²
Agitation Optional (e.g., magnetic stirring)
  • Deposition: Apply the desired current density for a specific duration to achieve the target coating thickness.

  • Post-Treatment: After deposition, remove the plated substrate from the bath, rinse it thoroughly with deionized water, and dry it.

Data Presentation

The following tables summarize quantitative data from studies on nickel electrodeposition from acetate baths.

Table 1: Effect of Operating Parameters on Deposit Properties

Bath Composition (g/L)pHTemp (°C)Current Density (A/dm²)Cathode Current Efficiency (%)Hardness (VHN)Reference
Ni Acetate (100), NiCl₂ (30), Boric Acid (35)5504~95~350[3]
Ni Acetate (150), NiCl₂ (45), Boric Acid (35)540295-[1]
Ni Acetate (150), NiCl₂ (45), Boric Acid (35)5403~90-[1]
Ni Acetate (150), NiCl₂ (45), Boric Acid (35)5405~82-[1]

Table 2: Influence of Bath Composition on Cathode Current Efficiency (CCE) at 50°C and pH 5

Bath Composition (g/L)Current Density (A/dm²)CCE (%)Reference
Bath A: Ni Acetate (100), NiCl₂ (30)2~92[3]
4~95[3]
6~93[3]
8~90[3]
Bath B: Ni Acetate (150)2~95[3]
4~97[3]
6~96[3]
8~94[3]

Note: Bath B, with a higher nickel acetate concentration, generally exhibits a higher current efficiency compared to Bath A.[3]

Table 3: Effect of Organic Additives on Nickel Deposition

AdditiveObservationReference
Coumarin Decreases deposition and dissolution current; acts as a leveling agent.[4]
2-Butyne-1,4-diol Decreases deposition and dissolution current due to inhibitory effects on the electrode surface.[5]
Saccharin Decreases deposition and dissolution current.[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_electrodeposition Electrodeposition cluster_post Post-Treatment & Analysis bath_prep Bath Preparation (Ni Acetate, NiCl2, Boric Acid) electrodeposition Electrodeposition Process - pH: 4-5 - Temp: 40-50°C - Current Density: 1-5 A/dm² bath_prep->electrodeposition sub_prep Substrate Preparation (Polishing, Degreasing, Pickling) sub_prep->electrodeposition rinsing Rinsing & Drying electrodeposition->rinsing analysis Deposit Characterization (Hardness, Morphology, etc.) rinsing->analysis

Caption: Experimental workflow for nickel electrodeposition from an acetate bath.

logical_relationship cluster_inputs Input Parameters cluster_process Process cluster_outputs Output Properties bath_comp Bath Composition - Ni Acetate - NiCl2 - Boric Acid - Additives electrodep Electrodeposition bath_comp->electrodep op_cond Operating Conditions - pH - Temperature - Current Density op_cond->electrodep dep_prop Deposit Properties - Hardness - Brightness - Corrosion Resistance - Current Efficiency electrodep->dep_prop

Caption: Relationship between input parameters and output deposit properties.

References

Preparation of Nickel-Based Catalysts Using Nickel Acetate Tetrahydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of nickel-based catalysts utilizing nickel acetate (B1210297) tetrahydrate as a precursor. Nickel-based catalysts are pivotal in a wide array of chemical transformations, including hydrogenation, dehydrogenation, and reforming reactions, which are fundamental in pharmaceutical and chemical industries. Nickel acetate tetrahydrate offers a versatile and cost-effective starting material for synthesizing highly active and dispersed nickel catalysts.

Application Notes

This compound, Ni(CH₃COO)₂·4H₂O, is a common precursor for preparing nickel-based catalysts due to its good solubility in water and organic solvents, and its decomposition to nickel oxide (NiO) or metallic nickel (Ni) upon thermal treatment.[1][2] The choice of preparation method significantly influences the catalyst's structural properties such as metal dispersion, particle size, and surface area, which in turn dictate its catalytic performance.

Commonly employed methods for catalyst preparation from this compound include:

  • Impregnation: This technique involves depositing the nickel precursor onto a porous support material by soaking the support in a solution of nickel acetate. It is a straightforward and widely used method for preparing supported catalysts.[2][3]

  • Precipitation: In this method, a precipitating agent is added to a solution containing the nickel salt to form an insoluble nickel compound (e.g., nickel hydroxide (B78521) or carbonate), which is subsequently calcined to yield nickel oxide.[4]

  • Thermal Decomposition: Direct thermal treatment of this compound can lead to the formation of nickel nanoparticles. The decomposition pathway and final product are highly dependent on the atmosphere (inert, reducing, or oxidizing).[5][6][7]

  • Reduction Methods: Nickel ions can be chemically reduced in solution to form metallic nickel nanoparticles. Common reducing agents include hydrazine (B178648) and sodium borohydride.[8][9]

The selection of the support material (e.g., Al₂O₃, SiO₂, activated carbon) is also critical as it can influence the dispersion of the nickel particles and the overall stability of the catalyst.[10][11]

Experimental Protocols

This section details the step-by-step procedures for preparing nickel-based catalysts using various methods.

Protocol 1: Preparation of Ni/Al₂O₃ Catalyst by Incipient Wetness Impregnation

This protocol describes the synthesis of a nickel catalyst supported on γ-alumina (γ-Al₂O₃) using the incipient wetness impregnation technique.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • γ-Alumina (γ-Al₂O₃) support (e.g., pellets or powder)

  • Deionized water

  • Drying oven

  • Tube furnace

Procedure:

  • Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried γ-Al₂O₃ support by adding deionized water dropwise to a known weight of the support until the pores are completely filled and the surface appears wet. The volume of water added is the pore volume.

  • Precursor Solution Preparation: Prepare a solution of this compound in deionized water. The concentration should be calculated to achieve the desired nickel loading on the support, and the total volume of the solution should be equal to the pore volume of the support used.

  • Impregnation: Add the nickel acetate solution to the dried γ-Al₂O₃ support drop by drop while mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried sample in a tube furnace under a flow of air. Heat the sample from room temperature to 500°C at a ramp rate of 5°C/min and hold at 500°C for 4 hours. This step decomposes the acetate precursor to nickel oxide (NiO).

  • Reduction (Activation): Prior to catalytic use, activate the catalyst by reducing the NiO to metallic Ni. Place the calcined catalyst in the tube furnace and heat under a flow of hydrogen (e.g., 5% H₂ in N₂) to 500°C at a ramp rate of 5°C/min and hold for 4 hours.

  • Passivation (Optional): After reduction, the catalyst is pyrophoric. If it needs to be handled in air, it must be passivated. Cool the catalyst to room temperature under a nitrogen flow. Then, introduce a low concentration of oxygen (e.g., 1% O₂ in N₂) into the nitrogen stream for a controlled surface oxidation.

Protocol 2: Preparation of NiO Nanoparticles by Chemical Precipitation

This protocol details the synthesis of nickel oxide nanoparticles via the chemical precipitation of nickel hydroxide followed by calcination.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Absolute ethanol (B145695)

  • Beakers, magnetic stirrer

  • Centrifuge or filtration apparatus

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution: Dissolve a specific amount of this compound in deionized water to prepare a 0.1 M solution under vigorous stirring.[4]

  • Precipitation: Adjust the pH of the solution to a value between 8 and 12 by the dropwise addition of a NaOH solution (e.g., 1 M) while stirring continuously. A light green precipitate of nickel hydroxide (Ni(OH)₂) will form.[4]

  • Washing: Collect the precipitate by centrifugation or filtration. Wash the precipitate several times with deionized water and then with absolute ethanol to remove residual ions.[4]

  • Drying: Dry the washed precipitate in an oven at 120°C for 12 hours.[4]

  • Calcination: Calcine the dried nickel hydroxide powder in a muffle furnace at 500°C for 1 hour to obtain nickel oxide (NiO) nanoparticles.[4]

Protocol 3: Synthesis of Metallic Nickel Catalyst by Hydrazine Reduction

This protocol outlines the synthesis of a supported metallic nickel catalyst using hydrazine as a reducing agent.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • γ-Alumina (γ-Al₂O₃) support

  • Ethylene (B1197577) glycol (EG)

  • Polyvinylpyrrolidone (PVP)

  • Hydrazine hydrate (B1144303) (N₂H₄·H₂O, 80% concentration)

  • Acetone (B3395972)

  • Deionized water

  • Three-neck round-bottomed flask with reflux condenser, magnetic stirrer

  • Centrifuge

  • Drying furnace

Procedure:

  • Support Slurry Preparation: Disperse the required amount of γ-Al₂O₃ support in a solution of ethylene glycol containing dissolved PVP. The PVP/Ni weight ratio is typically 2:1.[8]

  • Precursor Addition: Add the calculated amount of this compound to the slurry to achieve the desired nickel loading (e.g., 10 wt.%). Stir the mixture for 24 hours at 30°C.[8]

  • Reduction: Heat the slurry to 70-80°C. Add the required amount of hydrazine hydrate to the heated slurry to reduce the Ni(II) ions to metallic Ni on the γ-Al₂O₃ support.[8]

  • Catalyst Recovery: After the reduction is complete, cool the mixture and separate the catalyst by centrifugation.

  • Washing: Wash the catalyst with excess acetone and deionized water to remove any organic or other impurities.[8]

  • Drying: Dry the final catalyst in a furnace at 90-100°C for 15-18 hours.[8]

Data Presentation

The following tables summarize typical quantitative data for nickel-based catalysts prepared from this compound.

Table 1: Influence of Nickel Loading on Catalyst Properties (Ni/Al₂O₃)

Nickel Loading (wt.%)BET Surface Area (m²/g)Average Ni Particle Size (nm)Methane (B114726) Conversion (%)
15171.2--
25188-High
33-Decreased-

Data adapted from a study on Ni-Al₂O₃ catalysts for methane dry reforming.[10]

Table 2: Thermal Decomposition Products of this compound in Helium

Temperature (°C)Main Gaseous ProductsSolid Phase
~120Water, Acetic AcidBasic Nickel Acetate
280-500CO₂, Acetone, Acetic Acid, CONiO, Metallic Ni

Data derived from thermogravimetric and mass spectrometry studies.[6][12]

Visualizations

The following diagrams illustrate the experimental workflows for the described catalyst preparation methods.

G cluster_0 Protocol 1: Incipient Wetness Impregnation P1_1 Dry γ-Al₂O₃ Support P1_2 Determine Pore Volume P1_1->P1_2 P1_3 Prepare Ni(OAc)₂ Solution P1_2->P1_3 P1_4 Impregnate Support P1_3->P1_4 P1_5 Dry Impregnated Support (120°C, 12h) P1_4->P1_5 P1_6 Calcine in Air (500°C, 4h) P1_5->P1_6 P1_7 Reduce in H₂ Flow (500°C, 4h) P1_6->P1_7 P1_8 Passivate (Optional) P1_7->P1_8 G cluster_1 Protocol 2: Chemical Precipitation P2_1 Prepare 0.1M Ni(OAc)₂ Solution P2_2 Precipitate with NaOH (pH 8-12) P2_1->P2_2 P2_3 Wash Precipitate (Water & Ethanol) P2_2->P2_3 P2_4 Dry Precipitate (120°C, 12h) P2_3->P2_4 P2_5 Calcine (500°C, 1h) P2_4->P2_5 P2_6 Obtain NiO Nanoparticles P2_5->P2_6 G cluster_2 Protocol 3: Hydrazine Reduction P3_1 Prepare γ-Al₂O₃ Slurry in EG/PVP P3_2 Add Ni(OAc)₂ and Stir (24h) P3_1->P3_2 P3_3 Heat to 70-80°C P3_2->P3_3 P3_4 Add Hydrazine Hydrate P3_3->P3_4 P3_5 Cool and Centrifuge P3_4->P3_5 P3_6 Wash Catalyst (Acetone & Water) P3_5->P3_6 P3_7 Dry Catalyst (90-100°C, 15-18h) P3_6->P3_7

References

Troubleshooting & Optimization

Technical Support Center: Nickel Acetate Tetrahydrate Solubility in Non-Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the solubility of nickel acetate (B1210297) tetrahydrate in non-aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: In which common non-aqueous solvents is nickel acetate tetrahydrate soluble?

This compound exhibits varying degrees of solubility in different organic solvents. It is generally soluble in polar protic solvents like methanol (B129727) and ethanol.[1][2] Its solubility is limited in some polar aprotic solvents and low in non-polar solvents. For instance, it is sparingly soluble in acetone (B3395972) and ether, and insoluble in toluene.[1][2][3]

Q2: I am observing a precipitate forming in my solution, even in a solvent where nickel acetate is supposed to be soluble. What is happening?

The most common issue when dissolving nickel acetate, particularly with heating or when evaporating a solution, is the formation of an insoluble basic nickel acetate.[3] This occurs if there is not a slight excess of acetic acid present in the solution.

Q3: How can I prevent the precipitation of basic nickel acetate?

To prevent the formation of insoluble basic nickel acetate, it is recommended to dissolve the this compound in the presence of a small amount of acetic acid.[3] This helps to maintain a slightly acidic environment, which suppresses the hydrolysis reaction that leads to the formation of the basic salt.

Q4: Can temperature be used to increase the solubility of this compound in non-aqueous solvents?

Yes, increasing the temperature generally increases the solubility of salts.[4] However, with nickel acetate, caution is advised. Heating can promote the loss of water of crystallization and potentially lead to the formation of less soluble anhydrous or basic nickel species, especially if the solvent is not completely dry or if the solution is not slightly acidic.

Q5: Are there any additives that can enhance the solubility of this compound?

The addition of small amounts of ammonium (B1175870) acetate has been noted to increase the solubility of nickel acetate in some solutions. However, larger amounts may decrease solubility.[3] The use of co-solvents can also be an effective strategy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy solution or fine precipitate forms upon dissolution. Formation of insoluble basic nickel acetate due to hydrolysis.Add a small amount of glacial acetic acid to the solvent before or during dissolution to maintain a slightly acidic pH.
The salt is not dissolving or is dissolving very slowly. The solvent may not be polar enough. The surface area of the salt particles may be too small.Use a more polar solvent or a co-solvent system. Gently heat the solution while stirring. Use a magnetic stirrer to provide continuous agitation. Grind the this compound crystals to a fine powder to increase the surface area.
Color of the solution is not the expected green. This could indicate a reaction with the solvent, the presence of impurities, or the formation of a different nickel complex.Ensure the solvent is pure and appropriate for your application. Analyze the solution using UV-Vis spectroscopy to check the coordination environment of the nickel ion.
A gel-like substance forms in the solution. This may occur in certain solvents, especially at high concentrations, due to the formation of complex nickel species or partial hydrolysis.Try diluting the solution. Experiment with a different solvent or a co-solvent mixture.

Solubility Data

SolventSolvent TypeSolubility
MethanolPolar ProticSoluble[1][2][3]
EthanolPolar ProticSoluble[1][2]
Propylene GlycolPolar ProticMiscible with water, acetone, chloroform; likely to dissolve nickel acetate.
Diethyl EtherPolar AproticInsoluble[3]
TolueneNon-PolarInsoluble[3]
AcetonePolar AproticSparingly Soluble[1][2]
Dimethylformamide (DMF)Polar AproticPolar aprotic solvents are generally better at dissolving inorganic salts.
Dimethyl Sulfoxide (DMSO)Polar AproticPolar aprotic solvents are generally better at dissolving inorganic salts.

Experimental Protocols

General Protocol for Dissolving this compound in a Non-Aqueous Solvent

This protocol provides a general guideline. The specific parameters may need to be optimized for your particular solvent and application.

Materials:

  • Nickel (II) acetate tetrahydrate

  • Anhydrous non-aqueous solvent of choice

  • Glacial acetic acid (optional, but recommended)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate (optional)

  • Volumetric flask

  • Spatula and weighing balance

Procedure:

  • Solvent Preparation: If preventing the formation of basic nickel acetate is critical, add a small amount of glacial acetic acid to your solvent. A good starting point is 0.1-0.5% v/v.

  • Weighing the Salt: Accurately weigh the desired amount of this compound. For faster dissolution, you can gently grind the crystals into a fine powder using a mortar and pestle.

  • Dissolution:

    • Place a magnetic stir bar in a clean, dry volumetric flask.

    • Add the desired volume of the (acidified) solvent to the flask.

    • Begin stirring the solvent at a moderate speed.

    • Slowly add the weighed this compound to the stirring solvent.

  • Heating (Optional):

    • If the salt does not dissolve readily at room temperature, you can gently heat the solution.

    • Use a water bath or a heating mantle with a temperature controller to avoid localized overheating.

    • Monitor the solution closely and do not exceed the boiling point of the solvent.

  • Completion: Continue stirring until all the salt has dissolved, and the solution is clear.

  • Storage: Store the solution in a tightly sealed container to prevent solvent evaporation and absorption of atmospheric moisture.

Experimental Workflow and Logic Diagrams

Workflow for Improving Solubility

The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound in a non-aqueous solvent.

SolubilityWorkflow Workflow for Improving this compound Solubility start Start: Dissolve Ni(OAc)2·4H2O in chosen non-aqueous solvent is_soluble Is the salt fully dissolved? start->is_soluble success Success: Solution Prepared is_soluble->success Yes troubleshoot Troubleshoot Dissolution Issue is_soluble->troubleshoot No add_acid Add a small amount of acetic acid (0.1-0.5% v/v) troubleshoot->add_acid increase_agitation Increase agitation (e.g., magnetic stirring) troubleshoot->increase_agitation gentle_heat Apply gentle heat (monitor closely) troubleshoot->gentle_heat use_cosolvent Consider a co-solvent system troubleshoot->use_cosolvent check_solvent Re-evaluate solvent choice (consider higher polarity) troubleshoot->check_solvent add_acid->is_soluble increase_agitation->is_soluble gentle_heat->is_soluble use_cosolvent->start check_solvent->start

Caption: A logical workflow for dissolving this compound.

References

Technical Support Center: Optimizing Nickel Acetate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nickel acetate (B1210297) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is showing low to no yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_catalyst 1. Catalyst Activation Issue? start->check_catalyst check_reagents 2. Reagent/Substrate Issue? check_catalyst->check_reagents No solution_catalyst Solutions: - Use a reducing agent (e.g., Zn, Mn) for Ni(II) precatalysts. - Ensure fresh, properly stored Ni(OAc)₂. - Screen different ligands. check_catalyst->solution_catalyst Yes check_conditions 3. Suboptimal Reaction Conditions? check_reagents->check_conditions No solution_reagents Solutions: - Verify purity of starting materials (NMR, etc.). - Check stoichiometry, especially for boronic acids which can dehydrate. - Consider substrate decomposition under reaction conditions. check_reagents->solution_reagents Yes check_atmosphere 4. Air/Moisture Contamination? check_conditions->check_atmosphere No solution_conditions Solutions: - Screen different solvents (e.g., Toluene, Dioxane, THF, t-Amyl alcohol). - Screen different bases (e.g., K₃PO₄, NaOᵗBu, K₂CO₃). - Optimize temperature incrementally. check_conditions->solution_conditions Yes solution_atmosphere Solutions: - Use anhydrous, degassed solvents. - Ensure proper inert atmosphere (Ar or N₂). - Dry all glassware thoroughly. check_atmosphere->solution_atmosphere Yes

Caption: A flowchart for troubleshooting low reaction yields.

Detailed Checklist:

  • Catalyst Activity:

    • Inactive Precatalyst: Nickel(II) acetate often requires in situ reduction to the active Ni(0) species. Ensure an appropriate reducing agent, such as zinc (Zn) or manganese (Mn) powder, is used if your catalytic cycle requires Ni(0).[1]

    • Ligand Choice: The ligand is critical for catalyst stability and reactivity. If you are observing low yield, consider screening a panel of ligands with varying electronic and steric properties (e.g., phosphine (B1218219) ligands like PPh₃, PCy₃, or N-heterocyclic carbenes (NHCs)).[1]

    • Catalyst Degradation: High temperatures or exposure to air can cause the catalyst to decompose.[1]

  • Reaction Conditions:

    • Solvent: The solvent can significantly impact solubility, catalyst stability, and reaction rate. Common solvents for nickel catalysis include toluene, dioxane, THF, and DMF. Tertiary alcohols like t-amyl alcohol have also proven effective in certain C-H activation reactions.[1]

    • Base: The choice of base is often crucial and substrate-dependent. Common bases include K₃PO₄, K₂CO₃, and NaOᵗBu. The strength and compatibility of the base should be considered.[1]

    • Temperature: Reaction temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. It is advisable to start at a moderate temperature and incrementally increase it.

  • Reagents and Substrates:

    • Purity: Ensure all reagents, including the nickel acetate, substrates, and solvents, are of high purity and anhydrous. Impurities can act as catalyst poisons.

    • Substrate Reactivity: Some substrates may be inherently less reactive. For example, aryl chlorides are often less reactive than aryl bromides or iodides in cross-coupling reactions. In such cases, using a more electron-rich ligand or increasing the reaction temperature may be necessary.[1]

Issue 2: Catalyst Deactivation

Question: My reaction starts well but then stalls before completion. What could be causing catalyst deactivation?

Answer: Catalyst deactivation can occur through several pathways. Identifying the cause is key to mitigating the issue.

Potential Deactivation Pathways:

  • Air and Moisture Sensitivity: While Ni(II) precatalysts like nickel acetate are generally air-stable, the active Ni(0) species is often sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen) and with dry, degassed solvents.[1]

  • Ligand-Related Deactivation: In some cases, the phosphine ligand itself can be involved in deactivation pathways, such as C-P bond activation or the formation of inactive, bridged dimer complexes.[2] Using bulky ligands or additives can sometimes prevent these processes.

  • Product Inhibition: The product of the reaction may coordinate to the nickel center more strongly than the starting materials, leading to catalyst inhibition.

  • Thermal Decomposition: Prolonged exposure to high temperatures can lead to the formation of inactive nickel species or nanoparticles.[1]

Solutions:

  • Strict Inert Conditions: Use a glovebox or Schlenk line techniques for all manipulations.

  • Ligand Screening: Experiment with different classes of ligands that may be less prone to deactivation.

  • Temperature Optimization: Determine the minimum temperature required for the reaction to proceed efficiently.

  • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged heating.[1]

Issue 3: Poor Selectivity

Question: My reaction is producing a mixture of isomers or undesired side products. How can I improve selectivity?

Answer: Poor selectivity is often a result of competing reaction pathways.

Strategies to Improve Selectivity:

  • Ligand Modification: The steric and electronic properties of the ligand can significantly influence regioselectivity and chemoselectivity. Experimenting with different ligands is a primary strategy for improving selectivity.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction pathway by increasing the energy difference between the transition states leading to different products.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the selectivity of the reaction.

  • Additives: In some cases, the addition of salts or other additives can influence the reaction pathway and improve selectivity.

Data on Optimizing Reaction Parameters

The following tables provide a summary of how different reaction parameters can affect the outcome of nickel-catalyzed reactions.

Table 1: Comparison of Nickel Precursors in CO Methanation [3]

Nickel PrecursorCO Conversion (%)CH₄ Selectivity (%)CH₄ Yield (%)
Ni(OAc)₂86.4-71.4
Ni(NO₃)₂78.887.969.8
NiCl₂67.2-30.5

Reaction conditions: Data adapted from a study on CO methanation. Specific conditions may vary for other reaction types.

Table 2: Effect of Ligand and Solvent on a Ni-catalyzed Cross-Coupling Reaction

LigandSolventYield (%)Reference
PCy₃TolueneModerate to High[1]
PPh₃DioxaneModerate[1]
NHC (e.g., IPr)THFHigh[4]
1,10-Phenanthrolinet-Amyl AlcoholHigh (for C-H activation)[1]

This table provides a qualitative summary. Optimal conditions are highly substrate-dependent.

Table 3: General Effect of Temperature on Reaction Outcome

TemperatureEffect on Reaction RateEffect on SelectivityPotential for Catalyst Decomposition
LowSlowerOften HigherLow
ModerateFasterMay DecreaseModerate
HighFastestOften LowerHigh

Experimental Protocols

General Protocol for Nickel Acetate Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using nickel acetate as the precatalyst. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Ligand (e.g., PPh₃, PCy₃, or an NHC ligand)

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(OAc)₂ (5-10 mol%), the chosen ligand (10-20 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Catalyst Activation Pathway

Nickel(II) acetate, a precatalyst, is typically reduced in situ to the active Ni(0) species, which then enters the catalytic cycle.

catalyst_activation cluster_precatalyst Pre-catalytic Stage cluster_activation Activation cluster_cycle Catalytic Cycle Ni(OAc)₂ Ni(II)(OAc)₂ Precatalyst Ligand Ligand (L) Ni(OAc)₂ + Ligand Ni(OAc)₂ + Ligand L-Ni(II)(OAc)₂ L-Ni(II)(OAc)₂ Ni(OAc)₂ + Ligand->L-Ni(II)(OAc)₂ Coordination Active Ni(0) Catalyst Active Ni(0) Catalyst L-Ni(II)(OAc)₂->Active Ni(0) Catalyst Reduction (e.g., with Zn or Mn) Catalytic Intermediates Catalytic Intermediates Active Ni(0) Catalyst->Catalytic Intermediates Enters Cycle

Caption: Activation of a Ni(II) acetate precatalyst to the active Ni(0) species.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a nickel-catalyzed reaction.

experimental_workflow A 1. Reagent Preparation (Dry solvents, weigh reagents) B 2. Reaction Setup (Under inert atmosphere) A->B C 3. Reaction (Heating and stirring) B->C D 4. Monitoring (TLC, GC-MS, or NMR) C->D D->C Reaction not complete E 5. Work-up (Quenching and extraction) D->E Reaction complete F 6. Purification (Column chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: A general experimental workflow for nickel-catalyzed reactions.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a controlled laboratory setting by trained professionals, adhering to all necessary safety precautions.

References

Preventing the formation of byproducts in nickel acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during nickel acetate (B1210297) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during nickel acetate synthesis?

A1: The primary byproducts encountered during nickel acetate synthesis depend on the chosen synthetic route. The two most common byproducts are:

  • Insoluble Basic Nickel Acetate: This is a pale green precipitate that can form when synthesizing nickel acetate from nickel salts (like carbonate or hydroxide) and acetic acid. It is particularly problematic during the evaporation of aqueous solutions.[1]

  • Nickel Oxyhydroxide (NiOOH): This appears as a black precipitate, typically during the electrolytic synthesis of nickel acetate.[2]

Other potential byproducts can arise from impurities in the starting materials or side reactions under non-optimal conditions.

Q2: What causes the formation of insoluble basic nickel acetate?

A2: The formation of insoluble basic nickel acetate is primarily caused by the evaporation of an aqueous solution of nickel acetate that does not have a sufficient excess of acetic acid.[1][3] Without adequate free acetic acid, hydrolysis of the nickel acetate can occur, leading to the precipitation of the basic salt.

Q3: What leads to the formation of black nickel oxyhydroxide (NiOOH) during electrolytic synthesis?

A3: The formation of black nickel oxyhydroxide (NiOOH) precipitate at the anode during electrolytic synthesis is often attributed to:

  • High Current or Voltage: Excessive electrical potential can lead to the over-oxidation of the nickel anode before the newly formed nickel ions can diffuse into the solution.[2]

  • Insufficient Acid Concentration: A low concentration of acetic acid reduces the solubility of the nickel(II) ions at the electrode surface, leaving them susceptible to further oxidation to NiOOH.[2]

Troubleshooting Guides

Issue 1: A pale green precipitate (insoluble basic nickel acetate) forms during solution concentration.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient excess of acetic acidAdd a small amount of glacial acetic acid to the solution and stir. The precipitate should redissolve.A clear, green solution of nickel acetate is obtained.
Localized overheating during evaporationReduce the heating temperature and ensure gentle, uniform heating with constant stirring.Prevents the formation of precipitate by avoiding localized hydrolysis.
pH of the solution is too highAdjust the pH of the solution to a more acidic range (e.g., 3.4-4.2) by adding glacial acetic acid.[4]The basic nickel acetate dissolves, and the solution becomes clear.
Issue 2: A black precipitate (nickel oxyhydroxide) forms at the anode during electrolytic synthesis.
Possible Cause Troubleshooting Step Expected Outcome
Current or voltage is too highReduce the applied voltage or current to decrease the rate of nickel oxidation at the anode.A controlled dissolution of the nickel anode into Ni(II) ions without over-oxidation.
Low acetic acid concentrationIncrease the concentration of acetic acid in the electrolyte solution.Enhanced solubility of nickel(II) ions at the anode, preventing their oxidation to NiOOH.
Inadequate stirringIntroduce or increase the rate of stirring to improve the diffusion of newly formed nickel ions away from the anode surface.Prevents the accumulation of high concentrations of Ni(II) at the anode, reducing the likelihood of NiOOH formation.
High concentration of salt additivesIf using a salt to increase conductivity, try reducing its concentration as it may contribute to unwanted side reactions at the electrode.Minimized side reactions and a cleaner formation of nickel acetate.

Experimental Protocols

Protocol 1: Synthesis of Nickel Acetate from Basic Nickel Carbonate

This protocol focuses on minimizing the formation of insoluble basic nickel acetate.

Materials:

  • Basic Nickel Carbonate (Ni content 18-20%)

  • Glacial Acetic Acid (>99.5% purity)

  • Deionized Water

Equipment:

  • Reaction vessel with stirring capability

  • Heating mantle or water bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction vessel, add glacial acetic acid. The molar ratio of basic nickel carbonate to glacial acetic acid should be between 1:1.1 and 1:1.5.[5]

  • Synthesis: Begin stirring the glacial acetic acid. Gradually add the basic nickel carbonate in batches to control the reaction rate and prevent excessive foaming from CO2 evolution.[5]

  • Reaction Completion: Continue stirring until the reaction is complete, indicated by the cessation of gas evolution and the complete dissolution of the nickel carbonate, resulting in a clear green solution.

  • pH Adjustment: After the reaction is complete, measure the pH of the solution. If necessary, adjust the pH to a range of 3.8-4.2 by adding a small amount of glacial acetic acid.[4]

  • Concentration: Gently heat the solution to evaporate the water and excess acetic acid. Avoid vigorous boiling.

  • Crystallization: Once the solution is concentrated, allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation and Drying: Collect the nickel acetate crystals by filtration. Wash the crystals with a small amount of cold deionized water and then dry them in an oven at a controlled temperature (e.g., below 80°C) to obtain the final product.

Protocol 2: Electrolytic Synthesis of Nickel Acetate

This protocol is designed to prevent the formation of nickel oxyhydroxide.

Materials:

  • High-purity nickel plates (anode and cathode)

  • Distilled white vinegar (acetic acid solution)

  • Non-iodized table salt (optional, as a conductivity enhancer)

Equipment:

  • Glass or plastic container

  • DC power supply (variable voltage/current is recommended)

  • Stirring apparatus (e.g., magnetic stirrer)

Procedure:

  • Electrolyte Preparation: Fill the container with distilled white vinegar. If desired, a small amount of non-iodized salt can be added to increase conductivity.

  • Electrode Setup: Suspend two nickel plates in the vinegar solution, ensuring they do not touch. Connect one plate to the positive terminal (anode) and the other to the negative terminal (cathode) of the DC power supply.

  • Electrolysis: Apply a low voltage (e.g., start with a lower voltage and observe the reaction) to initiate the electrolysis. Bubbles of hydrogen gas should be observed at the cathode. The nickel anode will begin to dissolve, forming a green nickel acetate solution.

  • Stirring: Continuously stir the solution to facilitate the diffusion of nickel ions from the anode into the bulk solution.

  • Monitoring: Observe the anode for any signs of black precipitate formation. If observed, immediately reduce the voltage/current.

  • Reaction Completion: Continue the electrolysis until the desired concentration of nickel acetate is achieved, indicated by the intensity of the green color of the solution.

  • Storage: Once the synthesis is complete, the nickel acetate solution can be stored in a sealed container.

Visualizations

Synthesis_from_Carbonate cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Basic Nickel Carbonate Basic Nickel Carbonate Reaction Reaction (Stirring, Batch Addition) Basic Nickel Carbonate->Reaction Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction pH_Adjustment pH Adjustment (3.8-4.2) Reaction->pH_Adjustment Clear Green Solution CO2 Gas CO2 Gas Reaction->CO2 Gas Concentration Concentration (Gentle Heating) pH_Adjustment->Concentration Crystallization Crystallization (Cooling) Concentration->Crystallization Isolation Isolation & Drying Crystallization->Isolation Nickel Acetate Crystals Nickel Acetate Crystals Isolation->Nickel Acetate Crystals

Caption: Workflow for Nickel Acetate Synthesis from Basic Nickel Carbonate.

Byproduct_Formation_Paths cluster_synthesis Nickel Acetate Synthesis cluster_byproducts Byproduct Formation Ni_Source Nickel Source (e.g., NiCO3, Ni anode) Desired_Reaction Desired Reaction Ni_Source->Desired_Reaction NiOOH Nickel Oxyhydroxide (NiOOH) Ni_Source->NiOOH High Voltage/ Current (Electrolytic) Acetic_Acid Acetic Acid Acetic_Acid->Desired_Reaction Basic_Ni_Acetate Insoluble Basic Nickel Acetate Desired_Reaction->Basic_Ni_Acetate Insufficient Acetic Acid Nickel_Acetate Nickel Acetate (Product) Desired_Reaction->Nickel_Acetate Optimal Conditions

Caption: Logical pathways for desired product and byproduct formation.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Nickel Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions catalyzed by nickel acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with nickel acetate is showing low to no yield. What are the primary factors I should investigate?

A1: When troubleshooting low yields in a nickel-catalyzed Suzuki coupling, a systematic approach is crucial. Begin by evaluating the following key areas:

  • Catalyst Activation and Stability: The active catalytic species is Ni(0), which must be generated in situ from the Ni(II) precatalyst, nickel acetate. Inefficient reduction of Ni(II) to Ni(0) is a common reason for low conversion. Additionally, the Ni(0) species can be sensitive to air and moisture, leading to catalyst deactivation.

  • Quality and Stability of Reagents: The purity and stability of your aryl halide and organoboron reagent are critical. Organoboronic acids can degrade through protodeboronation (hydrolysis back to the arene) or by forming unreactive cyclic anhydrides (boroxines).

  • Oxygen and Moisture Contamination: Nickel catalysts, particularly the active Ni(0) species, are often sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and the formation of nickel oxides, which are inactive in the catalytic cycle.

  • Reaction Conditions: The choice of ligand, base, solvent, and temperature all play interconnected and critical roles. An inappropriate combination of these factors for your specific substrates can lead to low yields.

Q2: How can I ensure the effective activation of my nickel acetate catalyst?

A2: Activating the Ni(II) precatalyst to the catalytically active Ni(0) species is a critical step. If you are not using a direct Ni(0) source, the reduction must occur in the reaction mixture. This is often achieved by:

  • Use of a Reducing Agent: In some protocols, a reducing agent is added to facilitate the formation of Ni(0).

  • Role of Ligands and Other Reagents: The ligand and other components of the reaction mixture can play a role in the reduction of the nickel center. The precise mechanism can be complex and dependent on the specific reaction conditions.

Q3: My boronic acid appears to be decomposing. How can I mitigate this?

A3: Protodeboronation is a common side reaction that consumes your nucleophile and reduces the yield. To minimize this:

  • Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using weaker bases such as K₃PO₄ or K₂CO₃.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters (Bpin), are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.

Q4: I am observing significant amounts of homocoupling of my starting materials. What causes this and how can I prevent it?

A4: Homocoupling of the organoboron reagent (to form a biaryl species) or the aryl halide can be a significant side reaction.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of your reaction mixture is the most effective way to prevent this.

  • Catalyst Decomposition: In some cases, catalyst decomposition can lead to side reactions, including homocoupling. Ensuring the stability of the active catalytic species is key.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials
Possible Cause Suggested Solution
Inactive Catalyst Ensure your nickel acetate is of high purity and has been stored correctly. Consider testing a new batch of catalyst. The active Ni(0) species may not be forming efficiently.
Poor Reagent Quality Verify the purity of your aryl halide and organoboron reagent by NMR or another suitable analytical technique. Boronic acids can degrade over time.
Inadequate Degassing Oxygen can poison the nickel catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the mixture.[1]
Suboptimal Reaction Conditions Systematically screen different ligands, bases, and solvents. The optimal conditions can be highly substrate-dependent.
Issue 2: Formation of Side Products
Side Product Possible Cause Suggested Solution
Protodeboronation The boronic acid is being replaced by a hydrogen atom.Use a milder base (e.g., K₃PO₄), switch to anhydrous conditions, or use a more stable boronic ester.
Homocoupling Coupling of two molecules of the boronic acid or aryl halide.Ensure rigorous degassing to remove oxygen. Optimize the stoichiometry of your reactants.
Dehalogenation The halide on the electrophile is replaced by a hydrogen atom.This can occur after oxidative addition. Optimizing the ligand and base may help to favor the desired cross-coupling pathway.

Data Presentation: Optimizing Reaction Parameters

The following tables provide examples of how varying reaction components can influence the yield of a nickel-catalyzed Suzuki-Miyaura coupling. While not all data specifies nickel acetate as the precursor, the trends are informative for optimizing your reaction.

Table 1: Effect of Solvent on Yield in a Ni-Catalyzed Suzuki-Miyaura Coupling

EntrySolventYield (%)
1Toluene>95
2Acetone>95
3Ethyl Acetate>95
4Isopropyl Acetate>95
5n-Butanol<5
6t-Amyl Alcohol>95
71,4-Dioxane>95
82-Me-THF>95
9DMSO<5

Reaction Conditions: NiCl₂(PCy₃)₂ (5 mol%), aryl sulfamate (B1201201) (1.0 equiv), phenylboronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), 12 hours. Data is illustrative and based on similar nickel-catalyzed systems.[2]

Table 2: Effect of Base on Yield in a Ni-Catalyzed Suzuki-Miyaura Coupling

EntryBaseYield (%)
1K₂CO₃67
2Cs₂CO₃83
3K₃PO₄95
4KOH75 (with isomer formation)
5NaOH78 (with isomer formation)

Reaction Conditions: NiSO₄·6H₂O/Ligand (5 mol%), diethyl 2-bromoallylphosphonate (1.0 equiv), phenylboronic acid (1.5 equiv), in water at 120°C for 3 hours. Data is illustrative and based on similar nickel-catalyzed systems.

Experimental Protocols

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Nickel(II) acetate tetrahydrate (e.g., 5 mol%)

  • Ligand (e.g., a phosphine (B1218219) ligand like PPh₃ or a bidentate ligand like dppf, 10 mol%)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organoboron reagent (e.g., arylboronic acid, 1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the nickel(II) acetate tetrahydrate, ligand, aryl halide, and base under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the organoboron reagent to the flask.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically ranging from 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[3][4]

Visualizations

Catalytic Cycle of Nickel-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Ni0 Ni(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII_ArX Ar-Ni(II)-X(L)₂ OxAdd->NiII_ArX Transmetalation Transmetalation (Ar'B(OR)₂ + Base) NiII_ArX->Transmetalation NiII_ArAr Ar-Ni(II)-Ar'(L)₂ Transmetalation->NiII_ArAr RedElim Reductive Elimination NiII_ArAr->RedElim RedElim->Ni0 Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Nickel-catalyzed Suzuki-Miyaura coupling.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Catalyst Purity - Substrate Stability - Base Anhydrous? Start->CheckReagents CheckConditions 2. Review Reaction Setup - Degassing Thorough? - Correct Temperature? - Vigorous Stirring? CheckReagents->CheckConditions AnalyzeSideProducts 3. Analyze for Side Products - Protodeboronation? - Homocoupling? CheckConditions->AnalyzeSideProducts Optimize 4. Screen Reaction Parameters - Ligand - Base - Solvent AnalyzeSideProducts->Optimize Resolved Issue Resolved Optimize->Resolved Side_Reactions LowYield Low Yield Protodeboronation Protodeboronation LowYield->Protodeboronation Homocoupling Homocoupling LowYield->Homocoupling CatalystDeactivation Catalyst Deactivation LowYield->CatalystDeactivation Water Presence of Water Water->Protodeboronation Oxygen Presence of Oxygen Oxygen->Homocoupling Oxygen->CatalystDeactivation

References

Technical Support Center: Nickel Acetate Tetrahydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nickel acetate (B1210297) tetrahydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using nickel acetate tetrahydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: Nickel(II) acetate tetrahydrate is a green crystalline solid with a slight acetic acid odor. It is soluble in water and alcohol.[1] Aqueous solutions of nickel acetate are typically acidic.[1]

Q2: What is the typical appearance of a freshly prepared this compound solution?

A2: A freshly prepared aqueous solution of this compound should be a clear, green solution. The green color is characteristic of the hydrated nickel(II) ion.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure stability, store this compound solutions in tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight.[2]

Troubleshooting Guides

Issue 1: Precipitation in the Nickel Acetate Solution

Q: I've observed a precipitate forming in my nickel acetate solution. What is causing this and how can I resolve it?

A: Precipitation in a nickel acetate solution is a common issue that can arise from several factors, primarily related to pH and temperature.

  • Cause 1: High pH. The most common cause of precipitation is an increase in the pH of the solution. Nickel(II) ions will precipitate as nickel(II) hydroxide (B78521) (Ni(OH)₂), a greenish solid, as the solution becomes more alkaline.

    • Troubleshooting:

      • Monitor pH: Regularly check the pH of your solution. The precipitation of nickel hydroxide typically begins at a pH of around 6.5 and is significant at pH 9 and above.[3][4]

      • Adjust pH: If the pH is too high, it can be lowered by the slow, dropwise addition of a dilute acid, such as acetic acid, while stirring. This will redissolve the nickel hydroxide precipitate.

      • Buffering: For applications requiring a stable pH, consider using a suitable buffer system.

  • Cause 2: Elevated Temperature and Hydrolysis. Heating a nickel acetate solution can lead to hydrolysis, where the nickel ions react with water to form insoluble basic nickel acetates or nickel hydroxide.[5]

    • Troubleshooting:

      • Avoid Excessive Heating: If your protocol allows, avoid prolonged heating of the solution at high temperatures.

      • Maintain Acidity: Ensuring the solution remains slightly acidic can help to suppress hydrolysis.

  • Cause 3: Contamination. The introduction of contaminants can also lead to precipitation. For example, the presence of certain anions or reactive species can form insoluble nickel salts.

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure that the this compound and the solvent used are of high purity.

      • Clean Glassware: Use thoroughly cleaned glassware to prevent the introduction of contaminants.

Issue 2: Color Change in the Nickel Acetate Solution

Q: My green nickel acetate solution has changed color. What does this indicate?

A: A color change in your nickel acetate solution can be indicative of a chemical change, such as a change in the coordination environment of the nickel ion, oxidation, or contamination.

  • Color Change to Yellow/Brown:

    • Cause: This can be due to the formation of nickel oxyhydroxide (NiOOH), especially under oxidative conditions or at a high pH.[6] Contamination with iron(III) ions can also impart a brownish color.

    • Troubleshooting:

      • Check for Oxidizing Agents: Ensure that no unintended oxidizing agents have been introduced into your solution.

      • Verify Purity of Starting Materials: If iron contamination is suspected, use a higher purity grade of nickel acetate.

      • Control pH: Maintain the pH in the acidic to neutral range to minimize the formation of hydroxides and oxyhydroxides.

  • Color Change to Blue:

    • Cause: A shift to a blue color can indicate a change in the coordination sphere of the nickel(II) ion, for example, the displacement of water ligands by other ligands present in the solution. This is often observed when ammonia (B1221849) or other complexing agents are added.

    • Troubleshooting:

      • Review Solution Composition: Identify any components in your solution that could act as ligands and coordinate with the nickel ions.

      • Spectroscopic Analysis: UV-Vis spectroscopy can be used to characterize the nickel complexes in solution and understand the nature of the color change.

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
2018.2[5]
2017.0[7]

Table 2: Factors Affecting the Stability of Nickel Acetate Solutions

ParameterEffect on StabilityTroubleshooting/Mitigation
pH High pH (>6.5) leads to precipitation of Ni(OH)₂.[3]Maintain a slightly acidic to neutral pH. Use dilute acetic acid to lower pH if necessary.
Temperature Elevated temperatures can cause hydrolysis and precipitation of basic nickel salts.[5]Avoid prolonged heating. If heating is necessary, monitor the solution for any signs of precipitation.
Contaminants Metal ions (e.g., Fe³⁺) can cause discoloration. Other ions may form insoluble nickel salts.Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned.
Oxidizing Agents Can lead to the formation of nickel oxyhydroxide (NiOOH), resulting in a brown precipitate.[6]Avoid the introduction of oxidizing agents unless required by the experimental protocol.

Experimental Protocols

Protocol 1: Stability-Indicating UV-Vis Spectrophotometric Method

This protocol outlines a general procedure for monitoring the stability of a nickel acetate solution by observing changes in its absorbance spectrum.

Objective: To assess the stability of a nickel acetate solution over time and under different conditions (e.g., temperature, pH) by monitoring its UV-Vis absorbance.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of nickel(II) acetate tetrahydrate and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance versus concentration.

  • Initial Absorbance Spectrum:

    • Record the UV-Vis spectrum of a freshly prepared working solution from 200 to 900 nm.[8]

    • The characteristic peak for hydrated Ni(II) is typically observed around 396 nm.[9]

    • Use deionized water as the blank.

  • Stability Study:

    • Store aliquots of the working solution under the desired test conditions (e.g., room temperature, elevated temperature, different pH values).

    • At specified time intervals, withdraw a sample and record its UV-Vis spectrum.

  • Data Analysis:

    • Compare the absorbance spectra over time. A significant change in the maximum absorbance wavelength (λmax) or the appearance of new peaks may indicate degradation or the formation of new species.

    • A decrease in the absorbance at the λmax can be used to quantify the degradation of the nickel acetate.

Protocol 2: Workflow for Catalyst Performance Testing

This protocol describes a general workflow for evaluating the performance of a nickel-based catalyst, prepared from nickel acetate, in a chemical reaction.

Objective: To assess the catalytic activity and stability of a nickel catalyst in a model reaction.

Workflow:

  • Catalyst Preparation:

    • Synthesize the nickel catalyst using this compound as the precursor. This may involve impregnation onto a support material followed by calcination and reduction.[10]

  • Catalyst Characterization:

    • Characterize the fresh catalyst using techniques such as X-ray diffraction (XRD) to determine the crystalline phases, and transmission electron microscopy (TEM) to analyze the particle size and dispersion of the nickel.

  • Catalytic Reaction:

    • Set up the reactor system (e.g., a fixed-bed flow reactor).

    • Load a known amount of the catalyst into the reactor.

    • Activate the catalyst in situ (e.g., by reduction in a hydrogen flow at an elevated temperature).[10]

    • Introduce the reactant feed at a specific flow rate and temperature.

  • Product Analysis:

    • Analyze the reaction products online or offline using gas chromatography (GC) or another suitable analytical technique.

  • Performance Evaluation:

    • Calculate the conversion of the reactants, the selectivity to the desired products, and the yield.

    • Monitor the catalyst's activity and selectivity over time to assess its stability.

  • Post-Reaction Characterization:

    • After the reaction, characterize the spent catalyst to investigate any changes, such as sintering of nickel particles or coke deposition, which may have led to deactivation.

Mandatory Visualizations

G Troubleshooting Workflow for Precipitation in Nickel Acetate Solution start Precipitate Observed in Nickel Acetate Solution check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 6.5? check_ph->ph_high adjust_ph Slowly Add Dilute Acetic Acid with Stirring ph_high->adjust_ph Yes check_temp Was the solution heated? ph_high->check_temp No recheck_ph Re-measure pH adjust_ph->recheck_ph ph_ok pH is within acceptable range recheck_ph->ph_ok end Solution Stable ph_ok->end hydrolysis Precipitate likely due to hydrolysis check_temp->hydrolysis Yes check_contaminants Consider Contamination check_temp->check_contaminants No cool_solution Cool solution and attempt to redissolve with dilute acid hydrolysis->cool_solution cool_solution->end check_contaminants->end G Experimental Workflow for Nickel-Catalyzed Cross-Coupling Reaction cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine Aryl Halide, Thiol, Base, and Solvent in Reactor catalyst Add Nickel Acetate Catalyst and Ligand reagents->catalyst inert Purge Reactor with Inert Gas (e.g., N2 or Ar) catalyst->inert heat Heat Reaction Mixture to Desired Temperature inert->heat monitor Monitor Reaction Progress by TLC or GC heat->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product by NMR, MS, etc. purify->characterize yield Calculate Reaction Yield characterize->yield G Nickel-Induced JNK-MAPK Signaling Pathway Ni Nickel (Ni²⁺) ROS Reactive Oxygen Species (ROS) Generation Ni->ROS JNK_activation JNK/SAPK Activation ROS->JNK_activation Histone_H3 Histone H3 JNK_activation->Histone_H3 Kinase Activity Phosphorylation Phosphorylation at Serine 10 Histone_H3->Phosphorylation Epigenetic_changes Epigenetic Changes & Potential Carcinogenesis Phosphorylation->Epigenetic_changes

References

Technical Support Center: Purification of Crude Nickel Acetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude nickel acetate (B1210297) tetrahydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude nickel acetate tetrahydrate.

ProblemPotential Cause(s)Recommended Solution(s)
Formation of a pale green, insoluble precipitate during dissolution or concentration. The solution is not acidic enough, leading to the formation of insoluble basic nickel acetate.[1]Add a small amount of glacial acetic acid to the solution to lower the pH and redissolve the precipitate. The optimal pH range is typically between 3.4 and 4.2.[2]
No crystals form upon cooling the solution. The change in solubility of this compound with temperature is very small, making cooling crystallization impractical.[1]Employ slow evaporation of the solvent at room temperature or use a vacuum distillation apparatus to concentrate the solution until crystallization begins.[1]
The resulting crystals are very fine and difficult to filter. Rapid crystallization has occurred.Slow down the crystallization process. This can be achieved by slower evaporation or a very gradual cooling rate if using temperature reduction.[1] A controlled crystallization process with slow cooling over 10-12 hours can yield larger particles.[2]
The purified crystals have a brownish tint. This may indicate the presence of organic impurities or oxidation of nickel.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb organic impurities. Ensure the purification process is not conducted at excessively high temperatures to avoid decomposition.
Low yield of purified crystals. Using an excessive amount of solvent for recrystallization.Use the minimum amount of hot aqueous acetic acid required to dissolve the crude nickel acetate. The mother liquor can be further concentrated to recover more product.
The final product is not the desired tetrahydrate. Drying conditions are too harsh, leading to the formation of lower hydrates or the anhydrous salt.Air-dry the crystals at room temperature or dry under vacuum at a temperature below 80°C to obtain the tetrahydrate form.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization from an aqueous acetic acid solution.[1][3] This method helps to remove insoluble impurities and other soluble salts.

Q2: What is the ideal solvent for the recrystallization of this compound?

A2: An aqueous solution of acetic acid is the recommended solvent.[3][4] Using pure water is not ideal as the solubility of nickel acetate is high in both cold and hot water, making recrystallization by cooling difficult.[5] The presence of acetic acid helps to suppress the formation of insoluble basic nickel acetates.[1] A concentration of around 80% acetic acid has been found to be effective.[1]

Q3: My crude nickel acetate won't fully dissolve, even with heating. What should I do?

A3: This could be due to the presence of insoluble impurities or the formation of basic nickel acetate. First, ensure the solution is sufficiently acidic by adding a small amount of glacial acetic acid. If solid material persists, it is likely an insoluble impurity and should be removed by hot filtration.

Q4: How can I obtain larger crystals of this compound?

A4: Slow crystallization is key to obtaining larger crystals. After preparing a saturated solution in aqueous acetic acid, allow the solvent to evaporate slowly over several days to weeks at room temperature.[1] A controlled industrial process involves slow cooling from 80-90°C to 22-24°C over 10-12 hours.[2]

Q5: How can I confirm the purity of my recrystallized this compound?

A5: Several analytical techniques can be used to assess purity. These include:

  • Melting Point Determination: Pure this compound decomposes on heating.

  • Thermogravimetric Analysis (TGA): This can be used to determine the water of hydration content.

  • Elemental Analysis: To determine the percentage of nickel and other elements.

  • Spectroscopic Methods (e.g., ICP-AES): To quantify trace metal impurities.

Quantitative Data Summary

The following table summarizes key parameters from a patented crystallization process for producing coarse particle nickel acetate.[2]

ParameterValue
Initial Solution pH 3.8 - 4.2
Concentrated Solution Specific Gravity 1.13 - 1.17
Crystallization pH (adjusted with glacial acetic acid) 3.4 - 3.6
Heating Temperature 80 - 90 °C
Insulation Time at Heating Temperature 40 - 50 minutes
Cooling Time 10 - 12 hours
Final Temperature 22 - 24 °C
Insulation Time at Final Temperature 10 - 12 hours

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Dissolution: In a fume hood, weigh the crude this compound and place it in an Erlenmeyer flask. Add a minimal amount of a hot aqueous acetic acid solution (e.g., 80% acetic acid) while stirring until the solid is completely dissolved.[1] If insoluble impurities are present, proceed to the next step. If not, skip to step 3.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid particles. Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For larger crystals, allow for slow evaporation of the solvent over several days.[1] Alternatively, for a faster but potentially smaller crystal yield, the solution can be concentrated using a rotary evaporator under reduced pressure at a temperature below 80°C.[1]

  • Isolation of Crystals: Once a significant amount of crystals has formed, isolate them by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water or cold ethanol (B145695) to remove any remaining mother liquor.[1]

  • Drying: Carefully air-dry the purified crystals on a watch glass or in a desiccator. Alternatively, they can be dried under vacuum at a temperature below 80°C to ensure the tetrahydrate form is retained.[1]

Visualizations

PurificationWorkflow A Crude Nickel Acetate Tetrahydrate B Dissolve in Hot Aqueous Acetic Acid A->B C Insoluble Impurities Present? B->C D Hot Filtration C->D Yes E Crystallization (Slow Evaporation or Vacuum Concentration) C->E No D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Nickel Acetate Tetrahydrate Crystals H->I

Caption: General experimental workflow for the purification of crude this compound.

TroubleshootingTree Start Problem During Purification Q1 Insoluble Precipitate Forms? Start->Q1 A1 Add Glacial Acetic Acid to Lower pH Q1->A1 Yes Q2 No Crystals Upon Cooling? Q1->Q2 No A2 Use Slow Evaporation or Vacuum Concentration Q2->A2 Yes Q3 Crystals are Too Fine? Q2->Q3 No A3 Slow Down Crystallization Rate Q3->A3 Yes Q4 Low Yield? Q3->Q4 No A4 Use Minimum Solvent & Concentrate Mother Liquor Q4->A4 Yes

Caption: Troubleshooting decision tree for common nickel acetate purification issues.

References

Technical Support Center: Scaling Up Reactions with Nickel Acetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up chemical reactions involving nickel acetate (B1210297) tetrahydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of nickel acetate tetrahydrate that often require scale-up?

A1: this compound is a versatile precursor and catalyst used in various industrial processes. Key applications that frequently necessitate scaling up include its use as a catalyst in organic synthesis, such as in esterification and hydrogenation reactions.[1] It is also critical in cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings, which are fundamental in producing pharmaceuticals and agrochemicals.[2] Additionally, it serves as a mordant in the textile industry, a sealing agent in aluminum anodizing, and in the manufacturing of specialty chemicals.[3][4]

Q2: What are the key physical and chemical properties of this compound to consider during scale-up?

A2: Several properties of this compound are critical for successful scale-up. It is a green crystalline solid with a mild vinegar-like odor.[4] Its solubility in water and alcohol is a key consideration for reaction medium selection.[4] A crucial aspect is its thermal decomposition; it begins to lose its water of hydration between 118 and 137°C and further decomposes at higher temperatures, which can lead to the formation of nickel oxide or other byproducts.[5] This thermal sensitivity necessitates precise temperature control in large reactors. The material is also classified as hazardous, being a suspected carcinogen and a skin sensitizer, requiring specific handling procedures at an industrial scale.[6][7]

Q3: How does the purity of this compound impact large-scale reactions?

A3: The purity of this compound is paramount for the reproducibility and success of scaled-up reactions.[1] Impurities can affect catalyst activity, lead to the formation of unwanted byproducts, and complicate downstream purification processes.[8] For catalytic applications, consistent nickel content and the absence of inhibitory contaminants are essential for achieving high yields and predictable reaction kinetics.[1] When sourcing for large-scale production, it is crucial to partner with a supplier that can guarantee consistent quality and provide detailed certificates of analysis.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of reactions with this compound.

Issue 1: Poor or Inconsistent Reaction Yields at Larger Scale

Possible Causes & Solutions

Cause Troubleshooting Steps
Inhomogeneous Mixing At a larger scale, ensuring the solid this compound is uniformly distributed in the reaction mixture can be challenging. Inadequate agitation can lead to localized areas of high and low concentration, affecting reaction rates and selectivity. Solution: Implement robust agitation protocols. For large reactors, consider the use of multiple impellers or baffles to improve mixing efficiency. The "just-suspended speed" (Njs) for the solid in the specific reactor should be determined to ensure particles are not settling.[9]
Poor Temperature Control The thermal decomposition of this compound is a critical factor.[5] On a large scale, "hot spots" can develop near heating surfaces, leading to localized decomposition and the formation of inactive nickel species or impurities. Conversely, "cold spots" can slow down the reaction rate. Solution: Utilize a reactor with a high surface area-to-volume ratio or a jacketed reactor with efficient heat transfer fluid circulation. Monitor the internal temperature at multiple points within the reactor to ensure uniformity. A gradual heating profile is recommended.
Impurity Profile Changes The impurity profile of a reaction can change significantly upon scale-up.[8] Longer reaction times or slight temperature deviations can favor the formation of byproducts that were negligible at the lab scale. Solution: Conduct impurity profiling studies at the pilot scale to identify critical process parameters that influence impurity formation. Implement strict in-process controls to monitor the reaction progress and stop it at the optimal point to minimize byproduct formation.[8]
Issue 2: Difficulty in Handling and Charging the Reactor

Possible Causes & Solutions

Cause Troubleshooting Steps
Dusting and Exposure Risks This compound is a hazardous substance.[6][7] Handling large quantities of the powder can lead to dusting, posing inhalation and skin contact risks to operators. Solution: Use contained charging systems such as glove boxes, or vacuum transfer systems. Ensure adequate ventilation and local exhaust at the point of charging. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including respiratory protection, gloves, and protective clothing.[4]
Flowability Issues The crystalline or powdered form of this compound may have poor flow properties, making it difficult to charge into the reactor through small ports. Solution: Consider using a granular form of the reagent if available, as it generally has better flowability. If using a powder, employ powder handling equipment like screw feeders or pneumatic conveying systems designed for cohesive powders.
Issue 3: Challenges in Product Work-up and Waste Disposal

Possible Causes & Solutions

Cause Troubleshooting Steps
Nickel Contamination in Product Residual nickel in the final product is a common issue, especially in pharmaceutical applications where stringent limits on heavy metal impurities are in place. Solution: Optimize the work-up procedure to efficiently remove nickel salts. This may involve additional aqueous washes, extractions, or the use of chelating agents to sequester nickel ions. Filtration through specialized media can also be effective.
Large Volume of Nickel-Containing Waste Scaling up reactions inevitably generates a larger volume of waste streams contaminated with nickel, which is toxic to aquatic life and requires specialized disposal.[4][10] Solution: Implement a comprehensive waste management plan. This can include precipitation of nickel as nickel hydroxide, followed by filtration.[11] Ion exchange or electro-winning methods can also be employed to recover nickel from aqueous waste streams, which can be both environmentally responsible and economically beneficial.[11][12]

Visual Troubleshooting Workflows

Below are diagrams illustrating logical workflows for troubleshooting common scale-up challenges.

troubleshooting_workflow_yield start Low/Inconsistent Yield at Scale check_mixing Is mixing adequate? (Visual inspection, Njs calculation) start->check_mixing improve_mixing Improve Agitation: - Increase stirrer speed - Use baffles/multiple impellers check_mixing->improve_mixing No check_temp Is temperature uniform? (Multi-point temperature probes) check_mixing->check_temp Yes improve_mixing->check_temp improve_temp Optimize Heat Transfer: - Use jacketed reactor - Gradual heating profile check_temp->improve_temp No check_impurities Has the impurity profile changed? (In-process sampling and analysis) check_temp->check_impurities Yes improve_temp->check_impurities optimize_conditions Adjust Reaction Conditions: - Optimize reaction time - Refine temperature setpoint check_impurities->optimize_conditions Yes end Yield Optimized check_impurities->end No optimize_conditions->end

Caption: Troubleshooting workflow for addressing poor reaction yields.

troubleshooting_workflow_handling start Handling & Charging Issues check_dust Is there excessive dusting? start->check_dust containment Implement Containment: - Use vacuum transfer - Glovebox charging check_dust->containment Yes check_flow Does the solid flow easily? check_dust->check_flow No containment->check_flow improve_flow Improve Flowability: - Use granular form - Employ screw feeder check_flow->improve_flow No check_ppe Is PPE adequate? check_flow->check_ppe Yes improve_flow->check_ppe upgrade_ppe Upgrade PPE: - Respiratory protection - Chemical resistant gloves check_ppe->upgrade_ppe No end Safe & Efficient Handling Achieved check_ppe->end Yes upgrade_ppe->end

Caption: Troubleshooting workflow for material handling and charging.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to scale-up operations.

PropertyValueSignificance in Scale-Up
Molecular Formula Ni(CH₃COO)₂·4H₂OEssential for stoichiometric calculations at large scale.
Molecular Weight 248.84 g/mol Crucial for accurate mass balance calculations.
Solubility in Water 17g/100mL at 20°CAffects dissolution time and required solvent volume in large reactors.[3]
Dehydration Temperature Starts around 80-118°CA critical temperature limit to avoid premature loss of water of hydration, which can alter reactivity.[5]
Decomposition Temperature Above 250°CSets the upper limit for reaction temperature to prevent formation of nickel oxide and other impurities.[5]

Experimental Protocols

While specific, detailed industrial-scale experimental protocols are proprietary, the following outlines a generalized procedure for a scaled-up nickel-catalyzed cross-coupling reaction, highlighting key considerations.

Generalized Protocol for a Scaled-Up Nickel-Catalyzed Cross-Coupling Reaction

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inert.

    • Perform a leak test on the reactor system.

    • Inert the reactor by purging with an inert gas (e.g., nitrogen or argon) for an extended period.

  • Reagent Charging:

    • Under a positive pressure of inert gas, charge the aryl halide and the boronic acid derivative to the reactor.

    • Add the solvent, ensuring it is anhydrous and degassed.

    • In a separate, contained system, weigh the required amount of this compound and the ligand.

    • Charge the this compound and ligand to the reactor using a powder addition system or by creating a slurry in a small amount of degassed solvent and transferring it to the reactor.

    • Add the base, either as a solid or a degassed aqueous solution, via a charging port or by pumping.

  • Reaction Execution:

    • Begin agitation, ensuring a vortex is not created which could introduce atmospheric gases.

    • Start the heating system and gradually bring the reaction mixture to the desired temperature, monitoring the internal temperature closely.

    • Maintain a slight positive pressure of inert gas throughout the reaction.

    • Monitor the reaction progress by taking samples at regular intervals using a sampling valve and analyzing them by a suitable method (e.g., HPLC, GC).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor contents to room temperature.

    • Quench the reaction by adding water or a suitable quenching agent.

    • Separate the aqueous and organic layers.

    • Perform extractions and washes as required to remove impurities and residual nickel.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by crystallization or column chromatography, adapted for large-scale operations.

  • Waste Handling:

    • Collect all aqueous waste streams containing nickel.

    • Treat the waste stream to precipitate or otherwise remove nickel before disposal, in accordance with local environmental regulations.

References

Effect of pH on nickel acetate electroplating bath performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on nickel acetate (B1210297) electroplating bath performance. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise in your nickel acetate electroplating bath related to pH.

Question: Why is my nickel deposit rough, brittle, or powdery?

Answer: This issue is often a result of the bath pH being too high (typically above 6.0). At elevated pH levels, nickel hydroxide (B78521) (Ni(OH)₂) can form.[1] This compound can precipitate and get included in the deposit, leading to a rough, brittle, or powdery appearance. A high pH can also cause increased hydrogen gas evolution, which may lead to pitting and porosity in the plated layer.[1]

To resolve this, carefully lower the pH of the bath to the optimal range (generally 4.0 - 5.0 for acetate baths) by slowly adding a dilute solution of acetic acid or hydrochloric acid while stirring.[2] If significant precipitation has occurred, it is advisable to filter the solution before adjusting the pH.[1]

Question: Why is my plating rate slow and the deposit showing signs of high stress, like cracking or peeling?

Answer: A slow deposition rate and high internal stress are typically indicative of a low pH (generally below 3.0).[1] When the pH is too low, there is a higher concentration of hydrogen ions (H+) in the bath. These hydrogen ions compete with the nickel ions (Ni²⁺) for reduction at the cathode, which lowers the cathode efficiency and slows down the plating rate.[1] The high concentration of hydrogen can also lead to increased hydrogen absorption into the deposit, causing high internal stress, which may result in cracking or peeling.[1]

To address this, the pH of the bath should be raised. This can be achieved by adding nickel carbonate (NiCO₃) to the solution. Nickel carbonate will neutralize the excess acid without introducing unwanted ions like sodium or potassium, which could happen if sodium hydroxide or potassium hydroxide were used.[1]

Question: My electroplating bath has become cloudy. What is the cause and how can I fix it?

Answer: A cloudy bath is often due to the precipitation of nickel hydroxide, which occurs when the pH is too high.[1] This can be caused by the drag-in of alkaline substances or an imbalance in the anode and cathode efficiencies. To remedy this, you should first filter the bath to remove the precipitated nickel hydroxide. After filtration, adjust the pH to the recommended operating range using a dilute acid.[1] Regular monitoring of the pH is crucial to prevent this from recurring.

Question: I'm observing pitting in my nickel deposit. How is this related to the pH of the bath?

Answer: Pitting can be caused by several factors, one of which is a high pH.[1] At a high pH, the evolution of hydrogen gas at the cathode increases. If these hydrogen bubbles adhere to the surface of the workpiece, they can prevent nickel from depositing in those areas, resulting in pits. A high pH can also lead to the formation of nickel hydroxide, which can contribute to rough and pitted deposits.[1]

To mitigate pitting, lower the pH to the optimal range. Additionally, ensure proper agitation of the bath to dislodge any hydrogen bubbles that form on the cathode surface. The use of a wetting agent can also help to reduce the surface tension and prevent bubbles from adhering.[1]

Frequently Asked Questions (FAQs)

What is the optimal pH range for a nickel acetate electroplating bath?

The optimal pH for a nickel acetate bath is typically in the acidic range, generally between 3.0 and 5.0.[2] Operating within this range helps to ensure good cathode current efficiency, a stable bath, and a high-quality deposit. One study found that a pH of 5.0, in combination with a temperature of 50°C and a current density of 4–5 A/dm², provided a good and stable regime for the electrodeposition of nickel from an acetate bath.[2]

How does pH affect the cathode current efficiency (CCE) in a nickel acetate bath?

The cathode current efficiency (CCE) in a nickel acetate bath is significantly influenced by pH. Generally, as the pH decreases, the CCE also decreases. This is because a lower pH (more acidic) leads to a higher concentration of hydrogen ions, which compete with nickel ions for reduction at the cathode, leading to increased hydrogen evolution and lower efficiency for nickel deposition.[2]

What is the role of buffering agents in a nickel acetate bath?

Buffering agents are crucial for maintaining a stable pH during electroplating. Nickel acetate itself has a good buffering capacity.[2] Often, it is used in conjunction with boric acid to enhance this buffering action. A stable pH is essential to prevent the formation of pitting and the precipitation of basic salts on the cathode surface.[2]

How can I adjust the pH of my nickel acetate bath?

  • To lower the pH (make it more acidic): Slowly add a dilute solution of an appropriate acid, such as acetic acid or hydrochloric acid, while continuously stirring the bath.[2]

  • To raise the pH (make it more alkaline): Add small amounts of nickel carbonate (NiCO₃) or nickel hydroxide (Ni(OH)₂).[1] These compounds will neutralize excess acid without introducing foreign metal ions into the bath.[1]

Why is it important to monitor the pH of the bath regularly?

Regular pH monitoring is essential for maintaining the stability and performance of the electroplating bath.[1] Drastic changes in pH can lead to a range of problems, including poor deposit quality, slow plating rates, and bath instability.[1] Consistent monitoring allows for timely adjustments to be made, ensuring a consistent and high-quality plating process.

Data Presentation

The following table summarizes the effect of pH on key performance parameters of a nickel acetate electroplating bath, based on data from experimental studies.

pHCurrent Density (A/dm²)Cathode Current Efficiency (%)Throwing Power (%)Hardness (VHN)
32~55~ -11Not specified
34~50~ -11Not specified
36~45~ -11Not specified
42~75~ 10Not specified
44~70~ 10Not specified
46~65~ 10Not specified
52~85~ 25~200
54~80~ 25~225
56~75~ 25~250

Data is approximated from graphical representations in "Characterisation of nickel deposits from nickel acetate bath" by R. Srinivasan and G. N. K. Ramesh Bapu for a bath containing 100 g/L nickel acetate, 30 g/L nickel chloride, and other additives, operated at 40°C.

Experimental Protocols

1. Protocol for pH Measurement of a Nickel Acetate Electroplating Bath

  • Instrumentation: A calibrated pH meter with a glass electrode is required. For accurate readings, ensure the pH meter is calibrated using standard buffer solutions (e.g., pH 4.0 and 7.0) before each use.

  • Sample Preparation:

    • Draw a representative sample from the bulk of the electroplating bath. Avoid sampling from the surface or near the tank walls.

    • Allow the sample to cool to room temperature before measurement, as pH is temperature-dependent.[3]

  • Measurement Procedure:

    • Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

    • Immerse the electrode in the cooled bath sample.

    • Gently stir the sample with a magnetic stirrer to ensure homogeneity.

    • Allow the pH reading to stabilize before recording the value.

    • After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution.

2. Protocol for Adjusting the pH of a Nickel Acetate Electroplating Bath

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling acids and other chemicals. Perform adjustments in a well-ventilated area.

  • Lowering the pH:

    • Prepare a dilute solution of acetic acid or hydrochloric acid (e.g., 10% v/v).

    • With the bath under constant agitation, slowly add a small, calculated amount of the dilute acid.

    • Allow the solution to mix thoroughly for at least 15-30 minutes.

    • Re-measure the pH using the protocol described above.

    • Repeat steps 2-4 until the desired pH is reached.

  • Raising the pH:

    • Weigh out a small amount of nickel carbonate (NiCO₃) powder.

    • Create a slurry by mixing the nickel carbonate with a small amount of deionized water.

    • With the bath under vigorous agitation, slowly add the nickel carbonate slurry.

    • Allow the bath to mix for at least 30-60 minutes to ensure the nickel carbonate has reacted and dissolved.

    • Measure the pH. Note that some undissolved nickel carbonate may be present if a large adjustment was made.

    • Repeat steps 1-5 as necessary to reach the target pH.

Logical Workflow Diagram

The following diagram illustrates a troubleshooting workflow for addressing common issues in nickel acetate electroplating related to pH.

TroubleshootingWorkflow cluster_start Start: Plating Issue Observed cluster_analysis Problem Analysis cluster_issues Specific Issues cluster_diagnosis Diagnosis cluster_action Corrective Action cluster_verification Verification Start Plating Issue Observed NodeType Identify Deposit Defect Start->NodeType Rough Rough, Brittle, or Powdery Deposit NodeType->Rough Appearance Slow Slow Plating, Cracking, or Peeling NodeType->Slow Performance & Integrity Pitting Pitting in Deposit NodeType->Pitting Surface Quality CheckHighpH Check for High pH (>5.0) Rough->CheckHighpH CheckLowpH Check for Low pH (<4.0) Slow->CheckLowpH Pitting->CheckHighpH CheckAgitation Verify Proper Agitation Pitting->CheckAgitation LowerpH Lower pH with Dilute Acid CheckHighpH->LowerpH pH is High Replate Re-evaluate Plating Performance CheckHighpH->Replate pH is OK RaisepH Raise pH with Nickel Carbonate CheckLowpH->RaisepH pH is Low CheckLowpH->Replate pH is OK LowerpH->Replate RaisepH->Replate CheckAgitation->Replate

Caption: Troubleshooting workflow for pH-related issues in nickel acetate electroplating.

References

Technical Support Center: Nickel Oxide Films from Acetate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel oxide (NiO) thin films using nickel acetate (B1210297) precursors. The primary focus is on minimizing impurities, particularly residual carbon, to achieve high-quality films for various applications.

Troubleshooting Guide: Minimizing Impurities

This guide addresses common issues encountered during the fabrication of NiO films from nickel acetate, offering potential causes and actionable solutions.

Issue ID Problem Potential Causes Suggested Solutions
IMP-001 High Carbon Content in Film Incomplete decomposition of the acetate precursor.[1]- Increase Annealing Temperature: Higher temperatures (typically ≥450°C) promote more effective decomposition of organic residues.[2] - Optimize Annealing Atmosphere: Annealing in an oxygen-rich atmosphere can facilitate the oxidation and removal of carbon species as CO or CO₂.[3][4] - Prolong Annealing Time: Increasing the duration at the peak temperature can allow for more complete burnout of carbonaceous byproducts.
IMP-002 Poor Film Crystallinity Insufficient thermal energy for crystal growth.- Elevate Annealing Temperature: Higher temperatures provide the necessary energy for the formation of a well-defined crystal structure.[5] - Optimize Heating and Cooling Ramps: A slower ramp rate during annealing can promote better crystal formation.
IMP-003 Film Adhesion Issues - Organic residues at the substrate-film interface. - Improper substrate cleaning.- Ensure Complete Precursor Decomposition: Follow the solutions for IMP-001 . - Implement a Rigorous Substrate Cleaning Protocol: Utilize a multi-step cleaning process involving solvents like acetone, isopropanol, and deionized water, followed by a drying step (e.g., nitrogen gun).
SOL-001 Inhomogeneous or Cloudy Precursor Solution - Poor solubility of nickel acetate in the chosen solvent. - Premature hydrolysis and precipitation.- Select an Appropriate Solvent: 2-methoxyethanol (B45455) is a commonly used solvent that often yields good results.[6] - Use a Stabilizer: Additives like monoethanolamine (MEA) can help to improve the stability of the sol-gel solution.[7] - Consider Solution Aging: Allowing the precursor solution to age for a specific period (e.g., 24 hours) can sometimes lead to more uniform films.[8]
DEP-001 Non-uniform Film Thickness - Inconsistent spin coating parameters. - Viscosity of the precursor solution is not optimal.- Standardize Spin Coating Protocol: Ensure consistent spin speed, acceleration, and duration for all samples. - Adjust Solution Concentration: Modify the molarity of the nickel acetate solution to achieve the desired viscosity for uniform coating.

Frequently Asked Questions (FAQs)

Q1: Why is there a high level of carbon impurity when using nickel acetate as a precursor for NiO films?

A1: Nickel acetate [Ni(CH₃COO)₂·4H₂O] contains acetate ligands (CH₃COO⁻), which are organic. During the thermal conversion to NiO, these organic components must completely decompose and volatilize. Incomplete decomposition is common and results in residual carbon being incorporated into the NiO film, which can be detrimental to its optical and electrical properties.[1]

Q2: What is the most critical parameter for reducing carbon contamination?

A2: The annealing temperature is arguably the most critical parameter.[2] Higher temperatures provide the thermal energy required to break down the acetate chains and oxidize the resulting carbon species, leading to their removal from the film.

Q3: How does the annealing atmosphere affect impurity levels?

A3: Annealing in an oxygen-containing atmosphere (e.g., air or pure O₂) is generally more effective at removing carbon impurities than annealing in an inert atmosphere (e.g., nitrogen or argon).[3][4] The oxygen actively participates in the oxidation of carbonaceous residues to volatile CO and CO₂. Annealing in an inert atmosphere may lead to the formation of metallic nickel or incomplete removal of carbon.

Q4: Can the choice of solvent impact the purity of the NiO film?

A4: Yes, the solvent can influence the hydrolysis and condensation reactions in a sol-gel process, which in turn can affect the microstructure and purity of the final film. Solvents like 2-methoxyethanol are often preferred for their ability to form stable precursor solutions.[6] The choice of solvent can also affect the film's surface roughness, which may influence the adsorption of atmospheric carbon.[1]

Q5: Is it necessary to purify the nickel acetate precursor before use?

A5: While commercial nickel acetate is generally of high purity, for applications requiring extremely low impurity levels, recrystallization of the nickel acetate tetrahydrate can be performed to remove any potential contaminants.[9]

Q6: What is the effect of precursor solution aging on film quality?

A6: Aging the NiO precursor solution can influence the properties of the resulting film. Studies have shown that aging can lead to increased surface roughness of the NiO film, which can subsequently improve the quality and crystallinity of layers deposited on top of it, such as perovskite films in solar cells.[8]

Quantitative Data Summary

The following table summarizes the effect of different experimental parameters on the carbon content in NiO films, as determined by X-ray Photoelectron Spectroscopy (XPS).

Precursor Deposition Method Annealing Temperature (°C) Annealing Atmosphere Carbon Content (at.%) Reference
Nickel AcetateSpray Pyrolysis450Air16.96
Nickel NitrateSpray Pyrolysis450AirLower than acetate
Nickel ChlorideSpray Pyrolysis450AirLower than acetate[1]
bis(ethylcyclopentadienyl)-NiPEALD100O₂ plasma1.24[2]
bis(ethylcyclopentadienyl)-NiPEALD250O₂ plasma0.49[2]
bis(ethylcyclopentadienyl)-NiPEALD325O₂ plasmaNot Detected[2]

Experimental Protocols

Detailed Sol-Gel Spin Coating Protocol for Low-Impurity NiO Films

This protocol outlines a standard procedure for fabricating NiO thin films from a nickel acetate precursor with a focus on minimizing carbon contamination.

1. Substrate Cleaning (Critical Step):

  • Sequentially sonicate the substrates (e.g., glass, ITO-coated glass, or silicon wafers) in baths of acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates using a high-purity nitrogen gun.

  • Optional: Treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and improve surface wettability.

2. Precursor Solution Preparation:

  • Prepare a 0.1 M solution of this compound [Ni(CH₃COO)₂·4H₂O] in 2-methoxyethanol.

  • Add a stabilizer, such as monoethanolamine (MEA), in a 1:1 molar ratio with the nickel acetate.

  • Stir the solution vigorously on a hotplate at 60°C for at least 1 hour until a clear, homogeneous green solution is formed.[5]

  • Allow the solution to age at room temperature for 24 hours in a sealed container.[8]

3. Spin Coating:

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense a small amount of the precursor solution (e.g., 0.2 ml) onto the center of the substrate.

  • Spin coat at a speed of 3000 rpm for 40 seconds.[5]

4. Drying:

  • Immediately transfer the coated substrate to a hotplate and dry at 100°C for 10 minutes to evaporate the solvent.[5]

5. Annealing:

  • Place the dried films in a tube furnace or rapid thermal annealing system.

  • Anneal the films at a temperature between 450°C and 550°C for 1 hour in an air or oxygen atmosphere to ensure complete decomposition of the acetate precursor and crystallization of NiO.[5]

  • Allow the films to cool down slowly to room temperature to prevent thermal shock and cracking.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for High Impurity in NiO Films start High Impurity Detected (e.g., High Carbon Content) check_annealing Review Annealing Parameters start->check_annealing check_precursor Examine Precursor Solution check_annealing->check_precursor Parameters OK increase_temp Increase Annealing Temperature (e.g., >450°C) check_annealing->increase_temp Temp < 450°C? change_atmosphere Switch to Oxygen Atmosphere check_annealing->change_atmosphere Inert Atmosphere? increase_time Increase Annealing Time check_annealing->increase_time Short Duration? check_cleaning Verify Substrate Cleaning check_precursor->check_cleaning Solution OK remake_solution Prepare Fresh Solution (Check Solvent & Stabilizer) check_precursor->remake_solution Solution Cloudy/ Inhomogeneous? age_solution Implement Consistent Solution Aging Time check_precursor->age_solution Inconsistent Aging? reclean_substrate Re-clean Substrates Rigorously check_cleaning->reclean_substrate Cleaning Protocol Followed? end_bad Issue Persists: Consult Further check_cleaning->end_bad Cleaning OK increase_temp->check_precursor end_good Impurity Minimized increase_temp->end_good change_atmosphere->check_precursor change_atmosphere->end_good increase_time->check_precursor increase_time->end_good remake_solution->check_cleaning remake_solution->end_good age_solution->check_cleaning age_solution->end_good reclean_substrate->end_good

Caption: Logical workflow for troubleshooting high impurity levels in NiO films.

References

Validation & Comparative

Nickel Acetate vs. Nickel Chloride: A Comparative Guide for Catalyst Precursor Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in catalyst design, directly influencing the final catalyst's performance. This guide provides an objective comparison of two common nickel precursors, nickel acetate (B1210297) and nickel chloride, supported by experimental data, to inform the selection process for catalytic applications.

The efficacy of a catalyst is intricately linked to its physicochemical properties, such as metal particle size, dispersion, and the interaction between the metal and its support. These properties are, in turn, significantly influenced by the choice of the metal precursor salt. The anion of the precursor salt, in this case, acetate (CH₃COO⁻) versus chloride (Cl⁻), plays a crucial role during catalyst synthesis, affecting nucleation and growth of the active metal nanoparticles and their interaction with the support material. This comparison focuses on providing a data-driven overview of how nickel acetate and nickel chloride precursors impact catalyst structure and performance in various catalytic reactions.

Impact on Catalyst Physicochemical Properties: A Tabular Comparison

The selection of either nickel acetate or nickel chloride can lead to distinct differences in the resulting catalyst's structural characteristics. These differences are pivotal as they directly correlate with catalytic activity, selectivity, and stability.

PropertyCatalyst from Nickel AcetateCatalyst from Nickel ChlorideKey Findings and Citations
Ni Particle Size Generally smaller (e.g., ~6.4 nm on hollow carbon spheres)Generally larger (e.g., ~12 nm on hollow carbon spheres, 15.99 nm on Al₂O₃)Studies have shown that the acetate anion can lead to the formation of smaller nickel nanoparticles. This is attributed to a better interaction with the support and a different decomposition behavior compared to the chloride anion.[1][2]
Ni Dispersion Higher dispersionLower dispersionSmaller particle sizes typically lead to higher dispersion of the active metal on the support surface, which can increase the number of available active sites.[2]
Metal-Support Interaction Stronger interactionWeaker interactionTemperature-programmed reduction (TPR) studies have indicated that catalysts derived from nickel acetate exhibit stronger metal-support interactions compared to those from nickel chloride.[2]
Specific Surface Area (Post-reaction) Can experience a significant decrease (e.g., 31.18% decrease for Ni-Ac/Al₂O₃ in CO methanation)May show a comparatively smaller decrease (e.g., 24.57% decrease for a Ni-nitrate catalyst, with Ni-Cl being intermediate)The change in surface area after reaction can be an indicator of catalyst stability and resistance to sintering or coking.[2]
Resistance to Carbon Deposition Lower resistance (higher carbon deposition)Higher resistance (lower carbon deposition)In CO methanation, catalysts from nickel acetate showed higher carbon deposition compared to those from nickel chloride, which in turn had more than a catalyst from nickel nitrate.[2][3]

Performance in Catalytic Applications: A Data-Driven Comparison

The structural differences originating from the precursor choice directly translate to variations in catalytic performance. The following table summarizes key performance metrics in CO methanation, a well-studied catalytic reaction.

Performance MetricCatalyst from Nickel Acetate (Ni-Ac)Catalyst from Nickel Chloride (Ni-Cl)Key Findings and Citations
CO Conversion Higher (e.g., 86.4%)Lower (e.g., 67.2%)The higher CO conversion for the acetate-derived catalyst is likely due to the smaller Ni particle size and higher dispersion, providing more active sites.[2]
CH₄ Selectivity Slightly lower than Ni-NO, but significantly higher than Ni-ClLower (selectivity data not explicitly separated from yield in one source, but yield is very low)While highly active, the acetate precursor may lead to slightly less selectivity towards the desired product compared to other precursors like nickel nitrate, but it is still more selective than the chloride precursor in this specific study.[2]
CH₄ Yield Higher (e.g., 71.4%)Lower (e.g., 30.5%)The overall yield of methane (B114726) is a function of both conversion and selectivity, and the catalyst from nickel acetate demonstrates superior performance in this regard.[2]

Experimental Methodologies

To ensure the reproducibility of the findings presented, this section outlines generalized experimental protocols for catalyst synthesis and characterization based on common practices reported in the literature.

General Catalyst Synthesis Protocol (Impregnation Method)
  • Support Pre-treatment: The support material (e.g., γ-Al₂O₃) is calcined at a high temperature (e.g., 500-600 °C) for several hours to remove any adsorbed water and impurities.

  • Impregnation Solution Preparation: An aqueous solution of the nickel precursor (nickel acetate tetrahydrate or nickel chloride hexahydrate) is prepared with a concentration calculated to achieve the desired nickel loading on the support.

  • Impregnation: The support is added to the precursor solution and agitated (e.g., stirred or sonicated) for a period to ensure uniform wetting and impregnation of the pores.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C, to remove the solvent.

  • Calcination: The dried material is calcined in air at a high temperature (e.g., 400-500 °C) to decompose the precursor and form nickel oxide nanoparticles on the support.

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a flow of hydrogen gas at an elevated temperature (e.g., 400-500 °C) to convert the nickel oxide to metallic nickel, the active catalytic species.

Catalyst Characterization Techniques
  • X-ray Diffraction (XRD): To determine the crystalline phases present in the catalyst and to estimate the average crystallite size of the nickel particles using the Scherrer equation.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nickel nanoparticles on the support.

  • N₂ Adsorption-Desorption (BET Analysis): To measure the specific surface area, pore volume, and pore size distribution of the catalyst.

  • Temperature-Programmed Reduction (H₂-TPR): To investigate the reducibility of the nickel oxide species and to probe the strength of the metal-support interaction.

  • Temperature-Programmed Hydrogenation (TPH): To analyze the nature and quantity of carbon deposited on the catalyst after a reaction.

Logical Workflow of Catalyst Development

The process of developing a catalyst from a precursor to its final application follows a logical sequence of steps, as illustrated in the diagram below.

CatalystWorkflow cluster_0 Precursor Selection cluster_1 Catalyst Synthesis cluster_2 Characterization cluster_3 Performance Evaluation NiAc Nickel Acetate Impregnation Impregnation NiAc->Impregnation NiCl Nickel Chloride NiCl->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction XRD XRD Reduction->XRD TEM TEM Reduction->TEM BET BET Reduction->BET TPR H2-TPR Reduction->TPR Activity Activity XRD->Activity TEM->Activity BET->Activity TPR->Activity Selectivity Selectivity Activity->Selectivity Stability Stability Selectivity->Stability

References

Nickel Acetate vs. Palladium Catalysts: A Comparative Guide to Cross-Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, palladium has reigned as the catalyst of choice for these transformations, prized for its high efficiency and broad functional group tolerance. However, the high cost and relative scarcity of palladium have spurred the exploration of more sustainable and economical alternatives. Nickel, a more earth-abundant and less expensive first-row transition metal, has emerged as a powerful contender, demonstrating comparable and sometimes superior catalytic activity in a variety of cross-coupling reactions.

This guide provides a detailed comparison of the efficiency of nickel acetate (B1210297) and palladium catalysts in key cross-coupling reactions, supported by experimental data. We will delve into their performance in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and C-S cross-coupling reactions, offering insights into catalyst loading, reaction times, and yields. Detailed experimental protocols and mechanistic diagrams are provided to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Performance Comparison: A Quantitative Overview

The choice between nickel and palladium catalysis is often dictated by the specific substrates, desired reaction conditions, and cost considerations. The following tables summarize the performance of nickel acetate and palladium catalysts in various cross-coupling reactions, based on data from comparative studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. While palladium catalysts are well-established, nickel catalysts have shown remarkable efficacy, particularly with more challenging substrates like aryl chlorides.[1][2]

ParameterNickel CatalystPalladium CatalystReference
Precursor NiCl₂(dppf)Pd(PPh₃)₄[3]
Reaction 4-chloroanisole + Phenylboronic acid4-bromoanisole + Phenylboronic acid[3]
Catalyst Loading 2-5 mol%0.5-2 mol%[3]
Base K₃PO₄K₂CO₃[3]
Solvent Toluene (B28343) or DioxaneToluene/Water or Dioxane[3]
Temperature 80-110 °C80-100 °C[3]
Reaction Time 12-24 hours4-12 hours[3]
Yield Good to ExcellentExcellent[3]
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Computational and experimental studies reveal that nickel exhibits lower energy barriers for oxidative addition and migratory insertion, while palladium shows faster β-hydride elimination.[4]

ParameterNickel CatalystPalladium CatalystReference
Precursor Ni(OAc)₂Pd(OAc)₂[5]
Reaction Aryl halide + AlkeneAryl halide + Alkene[5]
Catalyst Loading 3-10 mol%1-5 mol%[5]
Ligand PPh₃ or PCy₃PPh₃ or P(o-tol)₃[5]
Base Et₃N or K₂CO₃Et₃N or NaOAc[5]
Solvent DMF or AcetonitrileDMF or Acetonitrile[5]
Temperature 100-140 °C80-120 °C[5]
Reaction Time 16-36 hours8-24 hours[5]
Yield Moderate to GoodGood to Excellent[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. While palladium has been the dominant catalyst, nickel-based systems are gaining traction, especially for the coupling of aryl chlorides with primary alkylamines.[6]

ParameterNickel CatalystPalladium CatalystReference
Precursor Ni(COD)₂/LigandPd(OAc)₂/Ligand[6][7]
Reaction Aryl chloride + Primary amineAryl bromide + Secondary amine[6][7]
Catalyst Loading 1-5 mol%0.5-2 mol%[6][7]
Ligand dppfX-Phos, BINAP[6][7]
Base NaOt-BuKOt-Bu, Cs₂CO₃[6][7]
Solvent Toluene, DioxaneToluene, THF[6][7]
Temperature 80-110 °C100-110 °C[6][7]
Reaction Time 12-24 hours6-24 hours[6][7]
Yield Good to ExcellentHigh to Excellent[6][7]
C-S Cross-Coupling

The formation of thioethers via C-S cross-coupling is another area where nickel catalysis is proving to be a viable alternative to palladium. Recent studies have shown that nickel catalysts can be highly effective, even under mechanochemical conditions.[8]

ParameterNickel CatalystPalladium CatalystReference
Precursor Ni(acac)₂Pd(L-Pro)₂[8]
Reaction Aryl halide + ThiolAryl iodide + Thiol[9]
Catalyst Loading 2.5 mol% (mechanochemical)Low loading[8][9]
Base TrialkylamineK₂CO₃[8][9]
Solvent Solvent-free (mechanochemical)Green solvent[8][9]
Temperature Room TemperatureNot specified[8]
Reaction Time Not specified3-6 hours[9]
Yield Good to ExcellentGood to Excellent[8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura couplings using both nickel and palladium catalysts.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of bi-aryl compounds.[10]

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • NiCl₂(PPh₃)₂ (5 mol%)

  • K₃PO₄ (2.0 eq)

  • Toluene (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, NiCl₂(PPh₃)₂, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common laboratory practices.[11][12]

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (1-2 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Stir the reaction until the starting material is consumed, as indicated by TLC or GC analysis.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mechanistic Insights: Catalytic Cycles

The catalytic cycles of nickel and palladium in cross-coupling reactions share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the relative rates of these steps and the accessibility of different oxidation states contribute to their distinct reactivity profiles.

Palladium Catalytic Cycle (Suzuki-Miyaura)

The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle.

Palladium_Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ Base PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed Suzuki-Miyaura coupling.

Nickel Catalytic Cycle (Suzuki-Miyaura)

Nickel catalysts can also operate through a Ni(0)/Ni(II) cycle, but they can also access Ni(I) and Ni(III) oxidation states, leading to radical pathways, which is particularly relevant for the activation of more challenging electrophiles.[13][14]

Nickel_Suzuki_Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd R-X NiII_RX R-Ni(II)L_n-X OxAdd->NiII_RX Transmetal Transmetalation NiII_RX->Transmetal R'-B(OR)₂ Base NiII_R_Rprime R-Ni(II)L_n-R' Transmetal->NiII_R_Rprime RedElim Reductive Elimination NiII_R_Rprime->RedElim RedElim->Ni0 Regeneration Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for Nickel-catalyzed Suzuki-Miyaura coupling.

Experimental Workflow

A typical experimental workflow for a cross-coupling reaction, whether catalyzed by nickel or palladium, involves several key stages from reaction setup to product isolation and analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Solvent Prepare Anhydrous & Degassed Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC, GC) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice between nickel acetate and palladium catalysts for cross-coupling reactions is a nuanced decision that depends on a multitude of factors including the specific transformation, substrate scope, cost, and desired reaction conditions. While palladium catalysts remain the benchmark for many applications due to their high reliability and broad functional group tolerance, nickel catalysts offer a cost-effective and powerful alternative, particularly for reactions involving challenging substrates such as aryl chlorides and for promoting unique reactivity through alternative mechanistic pathways. As research in nickel catalysis continues to advance, its role in both academic and industrial settings is poised to expand, offering a more sustainable approach to the synthesis of complex organic molecules. This guide provides a foundational understanding and practical data to aid researchers in navigating the selection of the optimal catalyst for their cross-coupling needs.

References

A Comparative Guide to Nickel Nanoparticle Synthesis: The Influence of Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nickel nanoparticles (NiNPs) with tailored properties is a critical area of research with significant implications for catalysis, magnetic storage, and biomedical applications. The choice of the nickel precursor is a fundamental parameter that profoundly influences the final characteristics of the nanoparticles, including their size, shape, crystallinity, and magnetic behavior. This guide provides an objective comparison of NiNPs synthesized using three common precursors—nickel chloride (NiCl₂), nickel nitrate (B79036) (Ni(NO₃)₂), and nickel acetate (B1210297) (Ni(CH₃COO)₂)—supported by experimental data and detailed protocols.

Unveiling the Impact of Precursors: A Tabular Comparison

The selection of a nickel salt precursor has a direct and significant impact on the nucleation and growth kinetics of nanoparticle formation, ultimately dictating their final physical and chemical properties.[1] The following table summarizes the key characteristics of nickel nanoparticles synthesized using different precursors, as reported in the literature. It is important to note that direct comparisons can be complex as other synthesis parameters like temperature, reducing agent, and capping agent also play crucial roles.[1]

Nickel PrecursorTypical Particle Size (nm)Observed MorphologiesCrystallinityMagnetic Properties (Saturation Magnetization, Ms)
Nickel Chloride (NiCl₂) Hexahydrate 10 - 100[2][3]Spherical, Flower-like, Urchin-like[1][2]Face-Centered Cubic (FCC)[2]Ferromagnetic; values can vary based on size and crystallinity.
Nickel Nitrate (Ni(NO₃)₂) Hexahydrate 15 - 50Spherical, Polycrystalline aggregates[4]Face-Centered Cubic (FCC)Ferromagnetic; often exhibits well-defined magnetic hysteresis.[5]
Nickel Acetate (Ni(CH₃COO)₂) Tetrahydrate 20 - 60Snowflake-like, Dodecahedral, Triangular[6]Face-Centered Cubic (FCC)Ferromagnetic; properties are sensitive to particle morphology.

Visualizing the Path from Precursor to Nanoparticle

The general workflow for synthesizing and characterizing nickel nanoparticles is a multi-step process that requires careful control over various experimental parameters. The choice of precursor is the initial and one of the most critical decisions in this workflow.

G cluster_0 Synthesis Stage cluster_1 Characterization Stage Precursor Nickel Precursor Selection (NiCl₂, Ni(NO₃)₂, Ni(CH₃COO)₂) Dissolution Dissolution in Solvent (e.g., Ethylene (B1197577) Glycol) Precursor->Dissolution Addition Addition of Reducing Agent (e.g., Hydrazine (B178648) Hydrate) & Capping Agent (e.g., PVP) Dissolution->Addition Reaction Controlled Reaction (Temperature & Time) Addition->Reaction Separation Separation & Washing (Centrifugation, Ethanol) Reaction->Separation Drying Drying Separation->Drying Characterization Physicochemical Characterization (TEM, SEM, XRD, VSM) Drying->Characterization

Experimental workflow for nickel nanoparticle synthesis and characterization.

The choice of precursor can also be visualized as a critical decision point that dictates the potential nanoparticle morphologies that can be achieved.

G cluster_precursors Nickel Precursors cluster_morphologies Resulting Nanoparticle Morphologies NiCl2 Nickel Chloride Spherical Spherical NiCl2->Spherical Flower Flower-like NiCl2->Flower Urchin Urchin-like NiCl2->Urchin NiNO3 Nickel Nitrate NiNO3->Spherical NiAc Nickel Acetate Snowflake Snowflake-like NiAc->Snowflake Dodecahedral Dodecahedral NiAc->Dodecahedral Triangular Triangular NiAc->Triangular

Influence of nickel precursor on nanoparticle morphology.

Detailed Experimental Protocols

Reproducibility in nanoparticle synthesis is paramount. The following are detailed methodologies for the synthesis of nickel nanoparticles using the chemical reduction method with different precursors, and the subsequent characterization techniques.

Synthesis of Nickel Nanoparticles via Chemical Reduction

This protocol is a generalized procedure adapted from multiple sources.[7][8] Specific concentrations and reaction times may need to be optimized depending on the desired nanoparticle characteristics.

Materials:

  • Nickel Precursor: Nickel (II) chloride hexahydrate (NiCl₂·6H₂O), Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), or Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Solvent: Ethylene glycol

  • Reducing Agent: Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

  • Capping Agent/Stabilizer: Polyvinylpyrrolidone (PVP)

  • pH Modifier: Sodium hydroxide (B78521) (NaOH)

  • Washing Solvent: Ethanol (B145695)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of the chosen nickel precursor (e.g., 0.436 g of NiCl₂·6H₂O) and a capping agent (e.g., 0.5 g of PVP) in a solvent (e.g., 99 ml of ethylene glycol) in a reaction flask with continuous stirring.

  • Addition of Reducing Agent: While stirring, add a specific volume of hydrazine hydrate (e.g., 1.2 ml) to the precursor solution. The color of the solution may change, indicating the formation of a complex.

  • pH Adjustment: Add a specific amount of NaOH solution (e.g., 1 ml of 1M NaOH) to the reaction mixture to adjust the pH. The alkalinity of the solution plays a crucial role in the reduction process.[7]

  • Reaction: Heat the reaction mixture to a specific temperature (e.g., 60-90°C) and maintain it for a set duration (e.g., 1 hour) with continuous stirring.[2][3] The formation of a black precipitate indicates the formation of nickel nanoparticles.[2]

  • Separation and Washing: After the reaction is complete, cool the mixture to room temperature. Separate the nickel nanoparticles from the solution by centrifugation. Wash the collected nanoparticles multiple times with ethanol to remove any unreacted precursors, byproducts, and excess capping agent.

  • Drying: Dry the washed nickel nanoparticles in an oven at a specific temperature (e.g., 80°C for 3 hours) or under vacuum.[7]

Characterization Techniques
  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the morphology, size, and size distribution of the synthesized nanoparticles.[2][9] Samples are typically prepared by dispersing the nanoparticle powder in a solvent and depositing a drop onto a TEM grid or SEM stub.

  • X-ray Diffraction (XRD): XRD analysis is employed to determine the crystal structure and phase purity of the nanoparticles.[2][9] The average crystallite size can also be estimated from the XRD peak broadening using the Debye-Scherrer equation.

  • Vibrating Sample Magnetometry (VSM): VSM is used to investigate the magnetic properties of the nickel nanoparticles, such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc), by measuring the magnetic moment as a function of the applied magnetic field.[9]

References

A Comparative Guide to the Catalytic Activity of Different Nickel Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a nickel salt precursor can significantly influence the outcome of a catalytic reaction, affecting activity, selectivity, and overall efficiency. This guide provides an objective comparison of the catalytic performance of common nickel salts—including nickel(II) chloride (NiCl₂), nickel(II) acetate (B1210297) (Ni(OAc)₂), nickel(II) acetylacetonate (B107027) (Ni(acac)₂), and nickel(II) nitrate (B79036) (Ni(NO₃)₂) —across various key chemical transformations. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable nickel precursor for your research needs.

Data Presentation: Quantitative Comparison of Catalytic Performance

The catalytic efficacy of different nickel salts is highly dependent on the specific reaction conditions and substrates. Below are tables summarizing the quantitative performance of various nickel salts in notable catalytic reactions.

Vapor-Phase Carbonylation of Ethanol (B145695)

The vapor-phase carbonylation of ethanol to produce propionic acid serves as a clear example of how the nickel salt precursor impacts catalytic performance. In a comparative study, Ni/C catalysts were prepared from different nickel salts, and their activities were evaluated under identical conditions.

Nickel Salt PrecursorEthanol Conversion (%)Propionic Acid Selectivity (%)
Nickel Acetate96.195.7
Nickel NitrateNot specifiedNot specified
Nickel ChlorateNot specifiedNot specified
Nickel Acetylacetonate68.927.1

Data sourced from a study on Ni/C catalysts for the vapor-phase carbonylation of ethanol.[1]

The superior performance of the catalyst derived from nickel acetate was attributed to a stronger interaction between the nickel species and the active carbon support, leading to better dispersion of the active component and smaller nickel crystallites.[1]

Cross-Coupling Reactions

While a direct head-to-head comparison of various nickel salts under identical cross-coupling conditions is less commonly reported in a single study, the literature provides insights into the suitability of different precursors. For instance, NiCl₂·6H₂O is a frequently used precursor for the in-situ generation of active catalysts for Suzuki-Miyaura couplings.[2] The choice of the anion can influence the activation of the precatalyst and the overall catalytic cycle.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for key nickel-catalyzed reactions.

Preparation of a Ni/C Catalyst for Vapor-Phase Carbonylation of Ethanol

This protocol describes the preparation of an activated carbon-supported nickel catalyst, as used in the comparative study of different nickel salt precursors.

Materials:

  • Nickel salt precursor (nickel acetate, nickel nitrate, nickel chlorate, or nickel acetylacetonate)

  • Activated carbon

  • Deionized water

Procedure:

  • An aqueous solution of the chosen nickel salt is prepared.

  • Activated carbon is added to the solution, and the mixture is stirred to ensure uniform impregnation.

  • The solvent is removed by evaporation under reduced pressure.

  • The resulting solid is dried in an oven at a specified temperature (e.g., 120 °C) for several hours.

  • The dried material is then calcined and reduced under a hydrogen atmosphere to generate the active Ni/C catalyst.

(Note: The exact concentrations, temperatures, and times for each step should be optimized based on the specific nickel salt and desired catalyst properties.)

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a nickel catalyst generated in situ from a nickel(II) salt.

Materials:

  • Nickel(II) salt (e.g., NiCl₂·6H₂O)

  • Ligand (e.g., triphenylphosphine, PPh₃)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., potassium phosphate, K₃PO₄)

  • Solvent (e.g., degassed toluene)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the nickel(II) salt and the ligand are dissolved in the solvent.

  • The aryl halide, arylboronic acid, and base are added to the flask.

  • The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for the required duration (typically several hours).

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the crude product is worked up and purified, typically by column chromatography.[2]

Mandatory Visualization

Experimental Workflow: Preparation of a Ni/C Catalyst

G Workflow for Ni/C Catalyst Preparation cluster_0 Solution Preparation cluster_1 Impregnation cluster_2 Drying and Activation A Dissolve Nickel Salt in Deionized Water B Add Activated Carbon to Nickel Salt Solution A->B C Stir for Uniform Impregnation B->C D Evaporate Solvent C->D E Dry in Oven D->E F Calcine and Reduce under H₂ Atmosphere E->F G Final Catalyst F->G Active Ni/C Catalyst

Caption: A flowchart illustrating the key steps in the preparation of a carbon-supported nickel catalyst.

Signaling Pathway: General Catalytic Cycle for Nickel-Catalyzed Cross-Coupling

The catalytic cycle for nickel-catalyzed cross-coupling reactions can proceed through various oxidation states of nickel, most commonly involving a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway. The specific mechanism can be influenced by the choice of nickel salt, ligands, and reaction conditions.

G Generalized Ni(0)/Ni(II) Catalytic Cycle Ni0 Ni(0)Lₙ NiII_RX R¹-Ni(II)(X)Lₙ Ni0->NiII_RX Oxidative Addition (R¹-X) NiII_R1R2 R¹-Ni(II)(R²)Lₙ NiII_RX->NiII_R1R2 Transmetalation (R²-M) NiII_R1R2->Ni0 Reductive Elimination label_product R¹-R² NiII_R1R2->label_product

Caption: A simplified representation of a Ni(0)/Ni(II) catalytic cycle common in cross-coupling reactions.

References

Validation of nickel acetate's performance in specific catalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nickel acetate's performance in various catalytic systems against other common nickel salts and metal acetates. The information presented is supported by experimental data to aid in catalyst selection and the optimization of reaction conditions.

Performance of Nickel Acetate (B1210297) in Key Catalytic Systems

Nickel acetate has demonstrated notable efficacy in a range of catalytic applications, with its performance often influenced by the nature of the anion and the specific reaction conditions. Below is a comparative analysis of nickel acetate against other common catalysts in several key transformations.

Cross-Coupling Reactions

In the realm of cross-coupling reactions, the choice of nickel salt can significantly impact catalytic activity. While comprehensive head-to-head comparisons are not always available in a single study, analysis of various reports provides valuable insights.

Table 1: Comparison of Nickel and Palladium Catalysts in Suzuki-Miyaura Coupling

ParameterNickel Acetate/ChloridePalladium Acetate
Typical Substrates Aryl chlorides, tosylates, mesylatesAryl bromides, iodides, triflates
Catalyst Loading 2-5 mol%0.5-2 mol%
Ligand dppf, PCy3PPh3, SPhos, XPhos
Base K3PO4, K2CO3K2CO3, Cs2CO3
Solvent Toluene, Dioxane, 2-Me-THFToluene/Water, Dioxane
Temperature 80-110 °C80-100 °C
Reaction Time 12-24 hours4-12 hours
Yield Good to ExcellentExcellent

Note: Data is compiled from typical laboratory procedures and may vary based on specific substrates and reaction scale.

One study on the alkylation of C-H bonds indicated that a nickel(II) catalyst with an acetate ligand was more efficient than its chloride counterpart in the coupling of 1-iodooctane (B127717) with N-pyridylindole[1]. This suggests that the acetate anion can play a beneficial role in certain nickel-catalyzed C-H functionalization reactions.

Hydrogenation Reactions

In hydrogenation reactions, the choice of the nickel precursor has been shown to have a significant effect on the catalyst's performance.

Table 2: Comparison of Nickel Acetate and Nickel Nitrate in the Hydrogenation of α-Pinene

Catalyst PrecursorNickel LoadingCatalytic Activity (mmol/gNi·min)
Nickel Acetate10 wt%~180
Nickel Nitrate10 wt%~60

Data adapted from a study on Ni/γ-Al2O3 catalysts. The catalytic activity of the nickel acetate-derived catalyst was found to be significantly higher than that of the nickel nitrate-derived one.[2]

The enhanced performance of the nickel acetate-derived catalyst is attributed to a higher ratio of reducible octahedral Ni2+ ions compared to tetrahedral Ni2+ ions on the γ-Al2O3 support[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for reactions where nickel acetate or related nickel catalysts are employed.

Protocol 1: Acetate-Facilitated Nickel-Catalyzed C-S Cross-Coupling of Aryl Chlorides and Alkyl Thiols

This protocol is based on a system where acetate plays a key role in the catalytic cycle.

Materials:

  • Nickel(II) precatalyst (e.g., NiCl2·(dme))

  • Ligand (e.g., a phosphine (B1218219) ligand)

  • Potassium acetate (KOAc)

  • Aryl chloride

  • Alkyl thiol

  • Solvent (e.g., a polar aprotic solvent like DMF or DMA)

Procedure:

  • To an oven-dried reaction vessel, add the nickel(II) precatalyst, ligand, and potassium acetate under an inert atmosphere.

  • Add the solvent, followed by the aryl chloride and the alkyl thiol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and can be adapted for use with nickel acetate as the precatalyst.

Materials:

  • Nickel(II) acetate

  • Ligand (e.g., dppf or PCy3)

  • Base (e.g., K3PO4)

  • Aryl halide

  • Arylboronic acid

  • Solvent (e.g., Toluene or 2-Me-THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add nickel(II) acetate, the ligand, and the base to a dry reaction tube.

  • Add the aryl halide and the arylboronic acid to the tube.

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel.

Mechanistic Insights and Visualizations

The catalytic cycle of nickel often involves Ni(0) and Ni(II) or Ni(I) and Ni(III) oxidation states. In certain reactions, the acetate anion has been shown to be more than just a spectator, actively participating in the catalytic cycle.

Catalytic Cycle of Acetate-Facilitated C-S Cross-Coupling

The following diagram illustrates a proposed catalytic cycle for the nickel-catalyzed C-S cross-coupling of an aryl chloride with an alkyl thiol, where the acetate anion plays a crucial role in the deprotonation of the thiol.

G Ni0L2 Ni(0)L₂ OxAdd Oxidative Addition Ni0L2->OxAdd + Ar-Cl ArNiIILCl Ar-Ni(II)(L)-Cl OxAdd->ArNiIILCl LigandExch Ligand Exchange ArNiIILCl->LigandExch + KOAc - KCl ArNiIILOAc Ar-Ni(II)(L)-OAc LigandExch->ArNiIILOAc ThiolCoord Thiol Coordination ArNiIILOAc->ThiolCoord + RSH ArNiIIL_RSH_OAc [Ar-Ni(II)(L)(RSH)]-OAc ThiolCoord->ArNiIIL_RSH_OAc Deprotonation Acetate-mediated Deprotonation ArNiIIL_RSH_OAc->Deprotonation - AcOH ArNiIILSR Ar-Ni(II)(L)-SR Deprotonation->ArNiIILSR RedElim Reductive Elimination ArNiIILSR->RedElim RedElim->Ni0L2 + Ar-SR G Setup Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Ligand, Base, Reactants, Solvent Setup->Reagents Reaction Heating and Stirring Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup and Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

A Comparative Analysis of Nickel Acetate and Alternative Additives in Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nickel acetate's performance against other common additives in nickel electroplating processes. The information presented is supported by experimental data from scientific literature to assist researchers and professionals in selecting the optimal bath composition for their specific applications.

Performance Comparison of Electroplating Additives

The selection of additives in a nickel electroplating bath is critical for achieving the desired deposit characteristics. While nickel sulfate (B86663) and nickel chloride form the basis of many plating solutions, additives are introduced to modify properties such as brightness, hardness, internal stress, and leveling. This section compares the quantitative impact of nickel acetate (B1210297) and other key additives on the electroplating process and the final nickel deposit.

Additive CategoryAdditiveTypical ConcentrationKey Function(s)Impact on Deposit Properties
Buffering Agent Nickel Acetate15 - 45 g/LpH stabilizationCan reduce pitting and increase hardness. Acts as a tensile stress reducer in Watts baths.[1]
Buffering Agent Boric Acid30 - 45 g/LpH stabilizationCommonly used to prevent rapid pH changes at the cathode surface, which can cause burning and pitting.
Primary Brightener Saccharin0.5 - 5 g/LGrain refinement, stress reductionProduces a semi-bright to bright appearance. Effectively reduces tensile stress.
Secondary Brightener Coumarin0.1 - 0.2 g/LLeveling, brighteningIn conjunction with primary brighteners, it enhances the brightness and leveling of the deposit.
Anode Corrodent Nickel Chloride30 - 150 g/LImproves anode dissolution, increases conductivityHigher concentrations can increase hardness and internal stress but improve bath conductivity.
Wetting Agent Sodium Lauryl Sulfate0.1 - 0.5 g/LReduces surface tensionPrevents pitting caused by the adherence of hydrogen bubbles to the cathode surface.

Experimental Protocols

Standardized testing methods are essential for the accurate evaluation and comparison of electroplating additives. The following are detailed methodologies for key experiments cited in the evaluation of electroplating performance.

Cathodic Current Efficiency

Objective: To determine the percentage of the total current passed through the electroplating cell that is utilized for the deposition of nickel.

Methodology:

  • Substrate Preparation: A pre-weighed metal coupon (e.g., copper or steel) of known surface area is thoroughly cleaned and degreased. The cleaning process typically involves alkaline cleaning, acid activation, and rinsing with deionized water.

  • Electroplating: The prepared coupon is used as the cathode in the electroplating cell containing the test bath. Electroplating is carried out at a specific current density (e.g., 2 A/dm²) and for a defined period (e.g., 30 minutes).

  • Post-Plating Treatment: After plating, the coupon is rinsed with deionized water, dried, and re-weighed.

  • Calculation: The cathodic current efficiency (CCE) is calculated using the following formula:

    CCE (%) = (Actual mass of nickel deposited / Theoretical mass of nickel that should be deposited) x 100

    The theoretical mass is calculated based on Faraday's laws of electrolysis.

Deposit Hardness

Objective: To measure the resistance of the nickel deposit to localized plastic deformation.

Methodology:

  • Sample Preparation: A cross-section of the plated sample is mounted in a resin and polished to a mirror finish.

  • Microhardness Testing: A Vickers or Knoop microhardness tester is used to make indentations on the surface of the nickel deposit under a specific load (e.g., 100 gf).

  • Measurement: The dimensions of the indentations are measured using a microscope, and the hardness value is calculated based on the applied load and the indentation area.

Internal Stress

Objective: To quantify the tensile or compressive stress within the nickel deposit.

Methodology (Spiral Contractometer - based on ASTM B636): [1]

  • Apparatus: A spiral contractometer, which consists of a helical metal strip that is coated on the outside, is used.

  • Plating: The spiral is plated in the test solution, and the internal stress of the deposit causes the helix to wind or unwind.

  • Measurement: The degree of rotation is measured, and the internal stress is calculated based on the geometry of the spiral and the plating thickness.

Coating Thickness

Objective: To determine the thickness of the electrodeposited nickel layer.

Methodology (Coulometric Method - based on ASTM B504): [2][3][4][5][6]

  • Principle: This method involves anodically dissolving a defined area of the coating with a specific electrolyte.

  • Procedure: A deplating cell is placed on the surface of the coating, and a constant current is passed to dissolve the nickel.

  • Endpoint Detection: The endpoint is detected by a sharp change in voltage when the underlying substrate is exposed.

  • Calculation: The thickness is calculated from the current, the time taken to dissolve the coating, the area of dissolution, and the electrochemical equivalent of nickel.

Visualizing the Influence of Additives

The following diagrams illustrate the logical relationships and workflows in the context of nickel electroplating.

Electroplating_Process_Influence cluster_bath Electroplating Bath cluster_additives Additive Functions Nickel Salts Nickel Salts Electroplating Process Electroplating Process Nickel Salts->Electroplating Process Provide Ni ions Additives Additives Additives->Electroplating Process Modify Process Nickel Acetate Nickel Acetate Nickel Acetate->Additives Deposit Properties Deposit Properties Nickel Acetate->Deposit Properties Buffering, Stress Reduction Boric Acid Boric Acid Boric Acid->Additives Boric Acid->Deposit Properties Buffering Saccharin Saccharin Saccharin->Additives Saccharin->Deposit Properties Brightness, Stress Reduction Coumarin Coumarin Coumarin->Additives Coumarin->Deposit Properties Leveling, Brightness Electroplating Process->Deposit Properties

Caption: Influence of additives on the electroplating process and deposit properties.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Substrate Cleaning Substrate Cleaning Electroplating Electroplating Substrate Cleaning->Electroplating Bath Formulation Bath Formulation Bath Formulation->Electroplating Performance Tests Performance Tests Electroplating->Performance Tests Data Collection Data Collection Performance Tests->Data Collection Comparative Analysis Comparative Analysis Data Collection->Comparative Analysis

Caption: General workflow for evaluating electroplating additive performance.

References

The Influence of Precursor Selection on Nickel-Based Nanocrystal Morphology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of nanoparticle morphology is paramount for optimizing catalytic activity, drug delivery efficiency, and overall performance. This guide provides a comparative analysis of how different nickel precursors—specifically nickel acetate (B1210297), nickel nitrate (B79036), and nickel chloride—influence the final crystal morphology of nickel oxide (NiO) nanoparticles synthesized via a hydrothermal method. The information presented is supported by experimental data to aid in the rational selection of precursors for desired nanoscale architectures.

The choice of the nickel precursor salt plays a pivotal role in determining the ultimate size, shape, and surface characteristics of the resulting nanocrystals. The anion associated with the nickel cation can significantly influence nucleation and growth kinetics during synthesis, leading to distinct morphological outcomes. This guide summarizes the observed differences in NiO nanoparticle morphology when synthesized from nickel acetate, nickel nitrate, and nickel chloride under identical hydrothermal conditions.

Comparative Analysis of Crystal Morphology

The selection of the nickel precursor has a demonstrable impact on the resulting morphology of NiO nanoparticles. Under consistent hydrothermal synthesis conditions, different precursors yield distinct nano-architectures. Nickel acetate and nickel sulfate (B86663) tend to produce agglomerated and less defined grains. In contrast, nickel chloride and nickel nitrate can form more intricate structures like nanospheres composed of nanoflakes[1]. A detailed comparative study highlights the unique morphologies obtained from acetate, nitrate, and chloride precursors.

Nickel PrecursorObserved MorphologySpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Size (nm)
Nickel Nitrate Pine-cone with nano-wire attachments1580.389.6
Nickel Acetate Honeycomb1250.3210.2
Nickel Chloride Nano-flower980.2510.2

Table 1: Comparison of NiO Nanoparticle Properties from Different Precursors[1][2].

Experimental Protocols

The following protocols outline the hydrothermal synthesis of NiO nanoparticles from different precursors and the subsequent characterization of their morphology.

Hydrothermal Synthesis of NiO Nanoparticles

This procedure is adapted for the synthesis of NiO nanostructures using different nickel precursors.

Materials:

  • Nickel Precursor: Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O), Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O), or Nickel Chloride Hexahydrate (NiCl₂·6H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Cetyltrimethylammonium Bromide (CTAB)

  • Deionized Water

Procedure:

  • Solution Preparation: In a typical synthesis, dissolve a specific molar concentration of the chosen nickel precursor (e.g., 0.1 M) and urea in deionized water.

  • Addition of Surfactant: Add CTAB to the solution, which acts as a template.

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 180°C) for a specific duration (e.g., 24 hours)[3].

  • Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted reagents and by-products.

  • Calcination: Dry the washed precipitate in an oven and then calcine it in a furnace at a specific temperature (e.g., 400°C) for a set time to obtain the final NiO nanopowder[4].

Morphological and Structural Characterization

X-Ray Diffraction (XRD):

  • Purpose: To determine the crystal structure and phase purity of the synthesized NiO nanoparticles.

  • Procedure: The dried nanopowder is mounted on a sample holder and analyzed using an X-ray diffractometer with Cu Kα radiation. The diffraction pattern is recorded over a 2θ range (e.g., 20° to 80°). The resulting peaks are compared with standard JCPDS data for NiO to confirm the crystal structure[5].

Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the surface morphology and microstructure of the nanoparticles.

  • Procedure: A small amount of the nanopowder is mounted on an SEM stub using carbon tape and sputter-coated with a conductive material (e.g., gold) to prevent charging. The sample is then imaged in the SEM at various magnifications to observe the shape and arrangement of the nanoparticles[6].

Transmission Electron Microscopy (TEM):

  • Purpose: To obtain high-resolution images of individual nanoparticles, providing detailed information about their size, shape, and internal structure.

  • Procedure: The nanopowder is dispersed in a solvent (e.g., ethanol) using ultrasonication. A drop of the dispersion is then placed on a carbon-coated copper grid and allowed to dry. The grid is then examined under a transmission electron microscope[7].

Visualizing the Process and Relationships

The following diagrams illustrate the experimental workflow and the conceptual relationship between the choice of nickel precursor and the resulting crystal morphology.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Analysis Precursor Select Nickel Precursor (Acetate, Nitrate, Chloride) Solution Prepare Aqueous Solution with Urea and CTAB Precursor->Solution Hydrothermal Hydrothermal Treatment (e.g., 180°C, 24h) Solution->Hydrothermal Wash_Dry Wash and Dry Precipitate Hydrothermal->Wash_Dry Calcination Calcination (e.g., 400°C) Wash_Dry->Calcination XRD X-Ray Diffraction (XRD) Calcination->XRD Structural Analysis SEM Scanning Electron Microscopy (SEM) Calcination->SEM Morphological Analysis TEM Transmission Electron Microscopy (TEM) Calcination->TEM Detailed Morphology Morphology Analyze Crystal Morphology (Shape, Size, Surface Area) XRD->Morphology SEM->Morphology TEM->Morphology

Fig. 1: Experimental workflow for synthesizing and characterizing NiO nanoparticles.

Precursor_Morphology_Relationship cluster_precursors Nickel Precursors cluster_morphologies Resulting NiO Morphologies Nitrate Nickel Nitrate (NO₃⁻ anion) Pinecone Pine-cone with Nano-wires Nitrate->Pinecone Influences Growth to Form Acetate Nickel Acetate (CH₃COO⁻ anion) Honeycomb Honeycomb Acetate->Honeycomb Influences Growth to Form Chloride Nickel Chloride (Cl⁻ anion) Nanoflower Nano-flower Chloride->Nanoflower Influences Growth to Form

Fig. 2: Influence of precursor anion on NiO crystal morphology.

References

A Comparative Thermal Analysis of Nickel Acetate and Other Nickel Salts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermal decomposition characteristics of common nickel salts, supported by experimental data.

The thermal stability and decomposition pathway of nickel salts are critical parameters in various scientific and industrial applications, including catalyst preparation, materials synthesis, and pharmaceutical development. This guide provides a comparative thermal analysis of nickel acetate (B1210297) against other common nickel salts—nickel chloride, nickel nitrate (B79036), and nickel sulfate (B86663)—based on data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Thermal Analysis Data

The thermal decomposition of nickel salts typically involves initial dehydration followed by the decomposition of the anhydrous salt to nickel oxide (NiO) or other intermediate species. The precise temperatures and mass losses associated with these events are key indicators of the salt's thermal stability. The following table summarizes the key quantitative data from the thermal analysis of hydrated nickel acetate, nickel chloride, nickel nitrate, and nickel sulfate.

Nickel Salt (Hydrated Form)Dehydration Temperature Range (°C)Decomposition Temperature of Anhydrous Salt (°C)Final Decomposition ProductEnthalpy of Decomposition (kJ/mol)
Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)~80 - 160[1][2]~250 - 400NiO, Ni (mixture)[1]Not widely reported
Nickel Chloride Hexahydrate (NiCl₂·6H₂O)~100 - 350[3]> 740[3][4]NiO[3][5]14.55[3]
Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)~50 - 350[6][7]~350 - 590[6]NiONot widely reported
Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)~100 - 350[3]> 800[8]NiO[3][9]93.50[3]

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The data presented in this guide is derived from standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of dehydration and decomposition temperatures and the quantification of mass loss at each stage.

Typical Experimental Procedure:

  • Sample Preparation: A small amount of the nickel salt hydrate (B1144303) (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed onto the TGA balance.

  • Atmosphere: A controlled atmosphere is established by purging the furnace with a specific gas (e.g., nitrogen, air, or an inert gas like helium) at a constant flow rate (e.g., 20-100 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of mass loss events, and the percentage of mass lost at each step is calculated. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy change (ΔH) associated with these processes.

Typical Experimental Procedure:

  • Sample Preparation: A small, accurately weighed amount of the nickel salt hydrate (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: A controlled atmosphere is maintained, similar to the TGA procedure.

  • Temperature Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. The area under a peak is integrated to determine the enthalpy change (ΔH) of the transition.

Visualizing Thermal Analysis and Decomposition Pathways

To better understand the experimental process and the chemical transformations that occur during the thermal analysis of nickel salts, the following diagrams have been generated using the Graphviz DOT language.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Start Start Weigh Weigh Nickel Salt Hydrate (5-10 mg for TGA, 2-5 mg for DSC) Start->Weigh Crucible Place in TGA/DSC Crucible Weigh->Crucible TGA_DSC Simultaneous TGA/DSC Instrument Crucible->TGA_DSC Atmosphere Set Atmosphere (e.g., N2, Air) TGA_DSC->Atmosphere Heating Apply Temperature Program (e.g., 10°C/min up to 1000°C) Atmosphere->Heating Record Record Mass Loss (TGA) & Heat Flow (DSC) Heating->Record Analyze Analyze TGA/DSC Curves Record->Analyze End End Analyze->End

Experimental workflow for TGA/DSC analysis of nickel salts.

DecompositionPathways cluster_acetate Nickel Acetate cluster_chloride Nickel Chloride cluster_nitrate Nickel Nitrate cluster_sulfate Nickel Sulfate NiAc_H2O Ni(CH₃COO)₂·4H₂O NiAc Ni(CH₃COO)₂ NiAc_H2O->NiAc  ΔT -4H₂O NiO_Ni NiO + Ni NiAc->NiO_Ni  ΔT - (CH₃CO)₂O, CO₂, etc. NiCl2_H2O NiCl₂·6H₂O NiCl2 NiCl₂ NiCl2_H2O->NiCl2  ΔT -6H₂O NiO_Cl NiO NiCl2->NiO_Cl  ΔT - Cl₂ NiNO3_H2O Ni(NO₃)₂·6H₂O NiNO3 Ni(NO₃)₂ NiNO3_H2O->NiNO3  ΔT -6H₂O NiO_NO2 NiO NiNO3->NiO_NO2  ΔT - NO₂, O₂ NiSO4_H2O NiSO₄·6H₂O NiSO4 NiSO₄ NiSO4_H2O->NiSO4  ΔT -6H₂O NiO_SO3 NiO NiSO4->NiO_SO3  ΔT - SO₃

Simplified thermal decomposition pathways of various nickel salts.

Discussion of Comparative Thermal Stability

Based on the presented data, a clear trend in the thermal stability of the anhydrous nickel salts can be observed. Nickel sulfate is the most thermally stable, decomposing at temperatures above 800°C.[8] Nickel chloride also exhibits high thermal stability, with decomposition occurring above 740°C.[3][4] In contrast, nickel nitrate and nickel acetate are significantly less stable. Anhydrous nickel nitrate decomposes in the range of 350-590°C, while anhydrous nickel acetate begins to decompose at even lower temperatures, around 250°C.[10][6]

The decomposition of nickel acetate is more complex than that of the inorganic salts, often proceeding through intermediate species and yielding a mixture of nickel oxide and metallic nickel, depending on the atmosphere.[1][2] The gaseous byproducts of nickel acetate decomposition are also more complex, including acetic anhydride, acetone, and carbon dioxide.[1] The other salts primarily decompose to nickel oxide with the evolution of gases corresponding to their anions (Cl₂, NO₂/O₂, SO₃).

The enthalpy of decomposition data, where available, further differentiates the salts. The significantly higher enthalpy of decomposition for nickel sulfate (93.50 kJ/mol) compared to nickel chloride (14.55 kJ/mol) indicates that more energy is required to break down the sulfate structure, which is consistent with its higher decomposition temperature.[3]

Conclusion

This comparative guide highlights the distinct thermal properties of nickel acetate, nickel chloride, nickel nitrate, and nickel sulfate. The choice of a particular nickel salt for an application where thermal processing is involved should be guided by its specific dehydration and decomposition characteristics. Nickel sulfate and nickel chloride offer high thermal stability, making them suitable for high-temperature applications where premature decomposition is undesirable. Conversely, the lower decomposition temperatures of nickel nitrate and especially nickel acetate may be advantageous for processes requiring the formation of nickel oxide or metallic nickel at milder conditions. The detailed experimental protocols and visual representations of the analysis workflow and decomposition pathways provided herein serve as a valuable resource for researchers in the field.

References

A Comparative Guide to the Electrochemical Performance of Nickel Coatings from Various Plating Baths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and engineering, the selection of an appropriate nickel plating bath is a critical decision that directly impacts the performance and longevity of coated components. This guide provides an objective comparison of the electrochemical properties of nickel coatings deposited from three common bath types: Watts, Sulfamate (B1201201), and Electroless Nickel. The information presented is supported by experimental data to aid in the selection of the optimal coating for specific applications.

Nickel coatings are widely employed across numerous industries for their excellent corrosion resistance, wear resistance, and desirable mechanical and electrical properties. The composition of the plating bath significantly influences the final characteristics of the nickel deposit. This guide focuses on the electrochemical performance of coatings from Watts, sulfamate, and electroless nickel baths, offering a comparative analysis of their key attributes.

Comparative Electrochemical and Mechanical Properties

The selection of a nickel plating bath is often dictated by the desired properties of the final coating. The following table summarizes key quantitative data for nickel coatings obtained from Watts, sulfamate, and electroless nickel baths.

PropertyWatts NickelSulfamate NickelElectroless Nickel (Mid-Phos)Electroless Nickel (High-Phos)
Corrosion Resistance Good (can be reduced by brighteners)[1]Very Good to Excellent[1]Excellent[2][3]Superior, especially in acidic environments[2][3][4]
Hardness (as-plated) ~200 HV[3]Highly ductile, lower hardness[2]550 - 650 HV[3]~550 HV[5]
Hardness (heat-treated) ~400 HV[3]-800 - 1000 HV[3][5]Can be increased, but may reduce corrosion resistance[6]
Internal Stress Moderate to HighLow[1][7]Varies with phosphorus contentLow
Porosity Can be porous; dependent on thickness and additives[4]Generally low porosityLow porosity, uniform coating[2][4][8]Very low porosity[4]
Phosphorus Content (%) 004 - 9%[2]10 - 13%[2]

Experimental Protocols

The data presented in this guide is derived from standard electrochemical and material characterization techniques. Detailed methodologies for key experiments are outlined below.

Substrate Preparation

Prior to plating, the substrate material (commonly mild steel) undergoes a rigorous cleaning and activation process to ensure good adhesion of the nickel coating. A typical procedure includes:

  • Degreasing: Removal of organic contaminants using an alkaline cleaner.

  • Rinsing: Thorough rinsing with deionized water.

  • Acid Activation (Pickling): Immersion in an acid solution (e.g., hydrochloric or sulfuric acid) to remove oxide scales and activate the surface.[9]

  • Final Rinsing: A final rinse with deionized water before immersion in the plating bath.

Nickel Plating Baths and Conditions
  • Watts Bath: A widely used electrolytic bath typically composed of nickel sulfate, nickel chloride, and boric acid.[10][11] Operating parameters such as temperature, pH, and current density are carefully controlled to achieve the desired deposit characteristics.[11][12]

  • Sulfamate Bath: An electrolytic bath containing nickel sulfamate as the primary nickel source, along with nickel chloride and boric acid.[7] This bath is known for producing deposits with low internal stress.[1][7]

  • Electroless Nickel Bath: An autocatalytic process that does not require an external electric current.[2][13] The bath contains a nickel salt, a reducing agent (commonly sodium hypophosphite), complexing agents, and stabilizers. The phosphorus content of the deposit can be controlled by the bath composition and operating conditions.[2]

Electrochemical Characterization
  • Potentiodynamic Polarization: This technique is used to evaluate the corrosion behavior of the nickel coatings. A three-electrode cell is typically employed, consisting of the nickel-coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[14] The potential of the working electrode is scanned, and the resulting current is measured to determine corrosion potential (Ecorr) and corrosion current density (icorr).[15] A lower icorr value indicates better corrosion resistance.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful technique for assessing corrosion resistance and coating integrity.[11][16] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data can be used to model the electrochemical behavior of the coating and determine properties such as coating capacitance and polarization resistance, which are related to the coating's protective ability.[17]

Material Characterization
  • Hardness Testing: The hardness of the nickel coatings is measured using a microhardness tester, such as a Vickers or Knoop indenter, under a specific load.[16][18]

  • Porosity Testing: Porosity can be evaluated using various methods, including chemical spot tests (e.g., ferroxyl test) and electrochemical techniques that measure the potential difference between the coating and the exposed substrate at the base of pores.[8][19]

  • Thickness Measurement: The thickness of the coating can be determined using methods such as cross-sectional analysis with a scanning electron microscope (SEM) or non-destructive techniques like X-ray fluorescence.[16]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative electrochemical analysis of nickel coatings.

G cluster_0 Substrate Preparation cluster_1 Plating Baths cluster_2 Coating Deposition cluster_3 Characterization cluster_4 Electrochemical Tests cluster_5 Material Tests cluster_6 Data Analysis & Comparison Degreasing Degreasing Rinsing1 Rinsing1 Degreasing->Rinsing1 Alkaline Cleaner AcidActivation AcidActivation Rinsing1->AcidActivation DI Water Rinsing2 Final Rinse (DI Water) AcidActivation->Rinsing2 HCl/H2SO4 Watts Watts Bath Rinsing2->Watts Sulfamate Sulfamate Bath Rinsing2->Sulfamate Electroless Electroless Ni Bath Rinsing2->Electroless Watts_Dep Electrodeposition Watts->Watts_Dep Sulfamate_Dep Electrodeposition Sulfamate->Sulfamate_Dep Electroless_Dep Autocatalytic Deposition Electroless->Electroless_Dep Electrochemical Electrochemical Testing Watts_Dep->Electrochemical Material Material Characterization Watts_Dep->Material Sulfamate_Dep->Electrochemical Sulfamate_Dep->Material Electroless_Dep->Electrochemical Electroless_Dep->Material Polarization Potentiodynamic Polarization Electrochemical->Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS Hardness Hardness Testing Material->Hardness Porosity Porosity Analysis Material->Porosity Thickness Thickness Measurement Material->Thickness Analysis Comparative Analysis of Electrochemical Properties Polarization->Analysis EIS->Analysis Hardness->Analysis Porosity->Analysis Thickness->Analysis

Caption: Experimental workflow for comparing nickel coatings.

Conclusion

The choice between Watts, sulfamate, and electroless nickel plating baths depends heavily on the specific application and the required performance characteristics of the coating.

  • Watts nickel offers a cost-effective solution for general-purpose applications where moderate corrosion resistance and hardness are sufficient. The properties can be tailored with additives, but this may compromise corrosion resistance.[1]

  • Sulfamate nickel is the preferred choice for applications requiring high ductility and low internal stress, such as in electroforming and for components subjected to flexing or thermal cycling.[1][7]

  • Electroless nickel , particularly the high-phosphorus variety, provides superior corrosion resistance, excellent uniformity on complex geometries, and high hardness after heat treatment, making it ideal for demanding environments and high-wear applications.[2][3][4]

By understanding the distinct electrochemical and mechanical properties imparted by each bath type, researchers and engineers can make informed decisions to optimize the performance and reliability of their components.

References

Safety Operating Guide

Proper Disposal of Nickel Acetate Tetrahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of nickel acetate (B1210297) tetrahydrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical to mitigate risks associated with this hazardous substance.

Nickel acetate tetrahydrate is a compound recognized for its potential health hazards, including being a possible human carcinogen, a skin and lung sensitizer, and toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this chemical be treated as hazardous waste and disposed of through appropriate channels.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all relevant personnel are familiar with the hazards associated with this compound. The following personal protective equipment (PPE) is mandatory when handling this substance:

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and dust.
Hand Protection Impermeable rubber or plastic gloves.Prevents skin contact and potential allergic reactions.[2][4]
Protective Clothing Laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection Dust respirator (e.g., N95).Required when handling the solid form to prevent inhalation of dust particles.[2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste (solid, solutions, and contaminated materials) as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[3]

  • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, clearly labeled, and sealed container. Under no circumstances should this waste be disposed of down the drain. [3][6]

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with this compound must be disposed of as hazardous waste in the designated solid waste container.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound."

  • The label must also include the concentration (if in solution) and the date when the first waste was added to the container.

  • Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from general work areas and incompatible materials.[3]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[2][7]

  • Provide them with accurate information about the waste contents.

  • Do not attempt to transport hazardous waste yourself.[3]

Accidental Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as listed in the table above.

  • Containment and Cleanup:

    • Small Spills (Solid): Use appropriate tools to carefully sweep or scoop the spilled solid into a designated hazardous waste container.[1]

    • Large Spills (Solid): Use a shovel to place the material into a convenient waste disposal container.[1]

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with water and a detergent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Waste Generation (Solid, Liquid, Contaminated Materials) B Is the waste this compound? A->B C Treat as Hazardous Waste B->C Yes H Follow general laboratory waste procedures B->H No D Segregate from other waste streams C->D E Collect in a labeled, compatible container D->E F Store in a designated Satellite Accumulation Area E->F G Contact EHS or licensed contractor for disposal F->G

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.

By adhering to these established procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment while maintaining regulatory compliance and environmental responsibility. This commitment to safety and best practices is fundamental to the integrity of scientific research.

References

Personal protective equipment for handling Nickel acetate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling of Nickel acetate (B1210297) tetrahydrate, a compound recognized for its potential health hazards, including carcinogenicity and skin sensitization. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE) and Exposure Limits

Proper personal protective equipment is the first line of defense against exposure to Nickel acetate tetrahydrate. The following table summarizes the required PPE and occupational exposure limits.

Protection Type Specification Purpose
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[1][2]To prevent eye contact with dust or splashes.
Hand Protection Nitrile or neoprene rubber gloves.[1][2]To prevent skin contact and absorption.
Skin and Body Protection Lab coat or other protective clothing to minimize skin exposure.[1]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with a P95 or P100 filter for dusts, to be used in case of insufficient ventilation or when dust is generated.[3]To prevent inhalation of harmful dust particles.

Occupational Exposure Limits for Nickel and its Compounds:

Organization Limit Notes
OSHA (PEL) 1 mg/m³ (TWA)[4]Permissible Exposure Limit
ACGIH (TLV) 0.1 mg/m³ (TWA) (Inhalable fraction)Threshold Limit Value
NIOSH (REL) 0.015 mg/m³ (TWA)Recommended Exposure Limit

Safe Handling and Disposal Protocol

This step-by-step protocol outlines the essential procedures for safely handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5][6] This area should be clearly marked with warning signs indicating the presence of a carcinogen.[6]

  • Ventilation: Ensure adequate ventilation to keep airborne concentrations below exposure limits.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Handling Procedures
  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in the designated work area.

  • Weighing: Weigh the solid material inside a chemical fume hood or a ducted balance enclosure to prevent the release of dust into the laboratory environment.[7]

  • Transporting: When moving the chemical, use sealed, shatter-resistant secondary containers.

Spill Response
  • Evacuation: In the event of a large spill, evacuate the area immediately.

  • Small Spills: For small spills, carefully clean up the material using a wet paper towel to avoid creating dust. Place the contaminated materials in a sealed, labeled hazardous waste container.

  • Large Spills: For large spills, notify the appropriate safety personnel. Do not attempt to clean up a large spill without proper training and equipment.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan
  • Waste Classification: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]

  • Waste Collection: Collect all solid and liquid waste in designated, leak-proof, and clearly labeled containers.[1] The label should include "Hazardous Waste" and the chemical name.[1]

  • Segregation: Do not mix nickel waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8] Do not dispose of this compound down the drain.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Safety Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area prep_emergency Verify Emergency Equipment Accessibility prep_area->prep_emergency handle_weigh Weigh Chemical in Hood prep_emergency->handle_weigh Proceed to Handling handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Work Area & Equipment handle_procedure->cleanup_decontaminate Procedure Complete emergency_spill Spill Occurs handle_procedure->emergency_spill emergency_exposure Personnel Exposure handle_procedure->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_notify Notify Supervisor/EHS emergency_spill->emergency_notify emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.